3-Amino-5-bromoindolin-2-one hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-5-bromo-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O.ClH/c9-4-1-2-6-5(3-4)7(10)8(12)11-6;/h1-3,7H,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCLFSHDNGCHBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(=O)N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774501-93-8 | |
| Record name | 3-Amino-5-bromo-1,3-dihydro-2H-indol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Amino-5-bromoindolin-2-one hydrochloride CAS number and properties
An In-Depth Technical Guide to 3-Amino-5-bromoindolin-2-one hydrochloride for Researchers and Drug Development Professionals
Core Compound Identification and Properties
This compound is a synthetically derived organic compound. The indolinone core is a privileged scaffold in drug discovery, and the strategic placement of the bromine atom and the amino group provides versatile handles for further chemical modification.
Table 1: Physicochemical and Computational Properties
| Property | Value | Source |
| CAS Number | 119884-84-3 | [1][2] |
| Molecular Formula | C₈H₈BrClN₂O | [1] |
| Molecular Weight | 263.52 g/mol | [1] |
| Appearance | White powder | [2] |
| Purity | ≥97% to 99% (supplier dependent) | [1][2] |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(C(=O)N2)N.Cl | [1] |
| InChIKey | ZPTWXWQOQKYHCZ-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [1] |
| Predicted LogP | 1.8228 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 0 | [1] |
Note: Some properties, such as LogP and TPSA, are computationally predicted.
Synthesis and Mechanistic Considerations
While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be devised based on established organic chemistry principles for analogous structures. A common approach involves the reduction of a corresponding nitro-substituted precursor.
A potential synthetic workflow is outlined below. This multi-step process is designed to ensure high purity and yield of the final product.
Experimental Protocol: A Generalized Approach
-
Nitration of the Indolinone Core: The starting material, 5-bromoindolin-2-one, is carefully nitrated. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control regioselectivity and prevent side reactions. The nitro group is directed to the 3-position.
-
Reduction of the Nitro Group: The resulting 5-bromo-3-nitroindolin-2-one intermediate is then subjected to reduction. A common and effective method is the use of iron powder in the presence of an acid like hydrochloric acid.[4] This method is often preferred in industrial settings due to its cost-effectiveness and efficiency. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst can be employed for a cleaner reaction profile.
-
Formation of the Hydrochloride Salt: The free base, 3-amino-5-bromoindolin-2-one, is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrogen chloride in the same or a compatible solvent is then added, leading to the precipitation of the desired hydrochloride salt.
-
Purification: The final product is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum. Recrystallization from a suitable solvent system can be performed to achieve higher purity if required.
Analytical Characterization
To ensure the identity, purity, and quality of this compound, a suite of analytical techniques should be employed. Commercial suppliers often provide access to analytical data such as NMR, HPLC, and LC-MS.[5]
Table 2: Analytical Methods for Compound Validation
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic and aliphatic proton signals consistent with the indolinone structure. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Signals corresponding to the eight unique carbon atoms in the molecule. |
| LC-MS | Purity assessment and determination of molecular weight. | A prominent peak corresponding to the mass of the protonated free base. |
| HPLC | Quantitative purity analysis. | A single major peak indicating high purity, typically >97%. |
| FTIR | Identification of functional groups. | Characteristic absorption bands for N-H, C=O, and C-Br bonds. |
Applications in Drug Discovery and Medicinal Chemistry
The indolinone scaffold is a well-established pharmacophore found in numerous clinically approved drugs.[6] this compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules, particularly in the field of oncology.
Role as a Kinase Inhibitor Scaffold
The primary amino group at the 3-position and the bromine atom at the 5-position provide convenient points for chemical diversification, allowing for the exploration of structure-activity relationships. This is particularly relevant in the design of kinase inhibitors. The indolinone core can act as a scaffold to orient functional groups that interact with the ATP-binding site of kinases.
Recent studies have highlighted the potential of 5-bromoindolin-2-one derivatives as potent anticancer agents.[7][8] For instance, derivatives have been synthesized and evaluated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process for tumor growth and metastasis.[8]
The development of such inhibitors is a cornerstone of modern targeted cancer therapy. The versatility of this compound makes it a valuable starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Safety, Handling, and Storage
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[10] Do not ingest.
-
Storage: Store in a tightly sealed container in a cool, dry place.[2] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its well-defined structure, coupled with the reactivity of its functional groups, makes it an ideal starting point for the synthesis of novel therapeutic agents. As research into targeted therapies continues to expand, the importance of such versatile chemical building blocks is set to grow.
References
-
Arctom Scientific. CAS NO. 1893457-72-1 | 3-Amino-5-bromoindole Hydrochloride. [Link]
-
Molport. (3S)-3-amino-5-bromo-3-(hydroxymethyl)-7-nitro-2,3-dihydro-1H-indol-2-one hydrochloride. [Link]
-
PubChemLite. 3-amino-5-bromo-1,3-dihydro-2h-indol-2-one hydrochloride. [Link]
-
PubChemLite. 3-amino-5-bromo-1-methyl-2,3-dihydro-1h-indol-2-one hydrochloride. [Link]
-
MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
-
National Institutes of Health. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
-
MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound, CasNo.119884-84-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. PubChemLite - 3-amino-5-bromo-1,3-dihydro-2h-indol-2-one hydrochloride (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 4. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 119884-84-3|this compound|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. file.bldpharm.com [file.bldpharm.com]
The Multifaceted Biological Activities of 5-Bromoindolin-2-one Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The indolin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. The strategic introduction of a bromine atom at the 5-position of this ring system can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives, often leading to enhanced potency and selectivity across a range of therapeutic targets. This technical guide provides a comprehensive exploration of the diverse biological activities of 5-bromoindolin-2-one derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental methodologies used to evaluate these promising compounds.
Anticancer Activity: Targeting Key Oncogenic Pathways
5-Bromoindolin-2-one derivatives have emerged as a prominent class of anticancer agents, demonstrating significant efficacy against a variety of human cancer cell lines. Their primary mechanism of action often involves the inhibition of protein kinases that are critical for tumor growth, proliferation, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases: VEGFR-2 and EGFR
A significant body of research has focused on the development of 5-bromoindolin-2-one derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. VEGFR-2 is a key mediator of angiogenesis.[3] By inhibiting VEGFR-2, 5-bromoindolin-2-one derivatives can effectively cut off the blood supply to tumors, thereby impeding their growth.[1] The 1-benzyl-5-bromo-3-hydrazonoindolin-2-one scaffold has shown particular promise in this area.[1]
-
EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a vital role in cell proliferation and survival.[4] Dysregulation of EGFR signaling is a common feature in many cancers.[4] Certain 5-bromoindole-2-carboxylic acid derivatives have been shown to be effective inhibitors of EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis in cancer cells.[2]
The following diagram illustrates the signaling pathways of VEGFR-2 and EGFR and the points of inhibition by 5-bromoindolin-2-one derivatives.
Caption: Inhibition of VEGFR-2 and EGFR signaling pathways by 5-bromoindolin-2-one derivatives.
In Vitro Cytotoxic Activity
The anticancer potential of 5-bromoindolin-2-one derivatives has been extensively evaluated against a panel of human cancer cell lines. The following table summarizes the in vitro cytotoxic activity of selected derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 23p | 5-Bromo-7-azaindolin-2-one | HepG2 (Liver) | 3.012 | [5][6] |
| A549 (Lung) | 2.357 | [5][6] | ||
| Skov-3 (Ovarian) | 2.659 | [5][6] | ||
| 7d | 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one | MCF-7 (Breast) | 2.93 | [1] |
| A549 (Lung) | 9.57 | [1] | ||
| 7c | 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one | MCF-7 (Breast) | 7.17 | [1] |
| Compound 3a | 5-Bromoindole-2-carboxylic acid | HepG2 (Liver), A549 (Lung), MCF-7 (Breast) | Potent activity reported | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10][11]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 5-bromoindolin-2-one derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
The following diagram outlines the workflow for the MTT assay.
Caption: Workflow of the MTT assay for determining cell viability.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To confirm the direct inhibitory effect of 5-bromoindolin-2-one derivatives on specific kinases like VEGFR-2, an in vitro kinase assay is performed.
Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitory effect of the compound is quantified by the reduction in substrate phosphorylation.[12]
Step-by-Step Methodology (Luminescence-based):
-
Prepare Master Mix: Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1 for VEGFR-2).[12]
-
Plate Setup: Add the master mix to the wells of a white 96-well plate.
-
Add Inhibitor: Add serial dilutions of the 5-bromoindolin-2-one derivative to the test wells. Add a vehicle control to the positive control wells.
-
Add Enzyme: Add the recombinant kinase (e.g., VEGFR-2) to the test and positive control wells. Add buffer without the enzyme to the blank wells.
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Luminescence Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antimicrobial Activity: A Promising Avenue for New Antibiotics
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Bromoindole derivatives, including those with the 5-bromoindolin-2-one core, have demonstrated promising activity against a range of pathogenic bacteria and fungi.[5][13]
Spectrum of Activity and Mechanism of Action
6-Bromoindolglyoxylamido derivatives have shown intrinsic antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.[5] The mechanism of action for some of these derivatives is attributed to the rapid permeabilization and depolarization of the bacterial membrane.[5] This disruption of the cell membrane integrity leads to cell death.
In Vitro Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 6-Bromoindolglyoxylamido polyamine derivatives | Staphylococcus aureus | MIC50 = 4, MIC90 = 16 | [7] |
| Escherichia coli | Enhanced activity reported | [5] | |
| 6-bromo,2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | Staphylococcus aureus | Zone of inhibition: 10-16 mm | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Prepare Bacterial Inoculum: Grow the bacterial strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Prepare Compound Dilutions: Prepare serial twofold dilutions of the 5-bromoindolin-2-one derivative in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
The following diagram illustrates the workflow for the broth microdilution assay.
Caption: Workflow of the broth microdilution assay for MIC determination.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is implicated in a wide range of diseases. Indole derivatives have been investigated for their anti-inflammatory properties, and 5-bromoindolin-2-one derivatives are emerging as potential candidates in this therapeutic area.
Inhibition of COX-2 and Nitric Oxide Production
The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit key enzymes and mediators of the inflammatory response.
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators.[6] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs.[1] Indole derivatives have been shown to be selective COX-2 inhibitors.[1]
-
Nitric Oxide (NO) Inhibition: Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation.[14] Overproduction of NO can contribute to tissue damage. Some 3-substituted-indolin-2-one derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.[15]
In Vitro Anti-inflammatory Activity
The anti-inflammatory potential of these compounds can be assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.
| Compound Class | Assay | Target Cell Line | Activity | Reference |
| 3-(3-hydroxyphenyl)-indolin-2-one | Nitric Oxide Production | RAW264.7 macrophages | 50% suppression at 20 µM | [15] |
| Indazole derivatives | COX-2 Inhibition | - | IC50 = 12.32 - 23.42 µM | [3] |
| Indole derivatives | TNF-α and IL-6 production | RAW264.7 macrophages | Inhibition reported | [16] |
Experimental Protocol: Nitric Oxide Production Assay (Griess Test)
The Griess test is a simple and sensitive colorimetric assay for the measurement of nitrite, a stable and nonvolatile breakdown product of NO.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture macrophages (e.g., RAW264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the 5-bromoindolin-2-one derivatives for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce iNOS expression and NO production.
-
Collect Supernatant: After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Conclusion and Future Directions
5-Bromoindolin-2-one derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their significant potential for the development of novel therapeutics. The introduction of the bromine atom at the 5-position of the indolin-2-one core often enhances the therapeutic potential of the scaffold.
Future research in this area should focus on:
-
Lead Optimization: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Evaluation of the most promising compounds in relevant animal models to assess their efficacy and safety.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities.
-
Combination Therapies: Exploring the potential of these derivatives in combination with existing drugs to enhance therapeutic outcomes and overcome drug resistance.
The continued exploration of 5-bromoindolin-2-one derivatives holds great promise for the discovery of new and effective treatments for a wide range of diseases.
References
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. MDPI. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). ResearchGate. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. MDPI. [Link]
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
Nitric oxide inhibition strategies. PMC. [Link]
-
Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed Central. [Link]
-
Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing. [Link]
Sources
- 1. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. mediresonline.org [mediresonline.org]
- 14. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Whitepaper: A Strategic Guide to Uncovering the Therapeutic Targets of 3-Amino-5-bromoindolin-2-one hydrochloride
Abstract
The indolin-2-one (oxindole) nucleus is a privileged scaffold in medicinal chemistry, forming the core of several clinically successful therapeutics. Its chemical tractability and proven ability to interact with key biological targets, most notably protein kinases, make it a focal point for novel drug development. This guide provides a comprehensive analysis of the potential therapeutic targets for a specific derivative, 3-Amino-5-bromoindolin-2-one hydrochloride. Due to the limited direct biological data on this precise molecule, our strategy is rooted in a robust, evidence-based exploration of the broader indolin-2-one class. We synthesize data from extensive literature to prioritize target families, propose a logical, multi-tiered experimental framework for target identification and validation, and provide detailed protocols to empower researchers. The primary hypothesis centers on protein kinases involved in oncogenic signaling, such as VEGFR and c-Src, with a compelling secondary hypothesis targeting Thioredoxin Reductase (TrxR) in cancer-related oxidative stress pathways. This document serves as a strategic blueprint for efficiently navigating the early-stage discovery process for this promising compound.
Introduction: The Indolin-2-one Core as a "Privileged Scaffold"
In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency in clinically effective agents. These "privileged scaffolds" possess the inherent ability to bind to multiple, distinct biological targets through versatile, low-energy conformations. The indolin-2-one structure is a quintessential example of such a scaffold.[1] Its rigid bicyclic system provides a stable anchor, while modifications at various positions allow for the fine-tuning of potency and selectivity against a wide array of protein targets.[2]
The most prominent success story for this class is Sunitinib, an oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3] Sunitinib's mechanism, centered on the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), provides a powerful precedent and a logical starting point for investigating new analogs.[3] The subject of this guide, this compound, contains the essential indolin-2-one core, with substitutions that warrant a systematic investigation into its therapeutic potential. The bromine at the C-5 position and the amine at C-3 are key modifications that can significantly influence target binding and selectivity.
Part 1: Prioritized Target Classes Based on Scaffold Analysis
An analysis of published data on indolin-2-one derivatives allows for the rational prioritization of potential biological targets. These fall into two main categories: well-established kinase targets and emerging non-kinase targets.
Primary Hypothesis: Protein Kinase Inhibition
The indolin-2-one scaffold is a well-established ATP-competitive kinase inhibitor.[4][5][6] These small molecules occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby disrupting signal transduction.[5] The vast majority of research points toward this as the most probable mechanism of action.
-
Receptor Tyrosine Kinases (RTKs): This is the most validated target class for indolinones.
-
VEGFRs: As the primary gatekeepers of angiogenesis—the formation of new blood vessels essential for tumor growth—VEGFRs are a critical anti-cancer target.[3] Numerous studies confirm that the indolin-2-one core is necessary for VEGFR inhibition.[3][7][8]
-
PDGFRs & c-Kit: Often co-inhibited with VEGFRs, these RTKs are involved in cell growth, proliferation, and differentiation. Their inhibition is a key therapeutic strategy in various cancers.[2]
-
-
Non-Receptor Tyrosine Kinases:
-
c-Src: This kinase is a crucial node in signaling pathways controlling cell proliferation, survival, and motility. Its inhibition is a studied approach in cancer therapy, and specific indolinone derivatives have shown potent activity against c-Src.[9]
-
-
Serine/Threonine Kinases:
-
Aurora B Kinase: As a key regulator of mitosis, Aurora B is a validated oncology target. Its inhibition leads to mitotic catastrophe and apoptosis in cancer cells. Substituted indolin-2-ones have been successfully identified as inhibitors of Aurora B.[10]
-
Caption: Simplified VEGFR-2 signaling, a primary target class for indolinones.
Secondary Hypothesis: Thioredoxin Reductase (TrxR) Inhibition
Beyond kinases, a compelling body of evidence suggests that certain indolin-2-one derivatives can target key enzymes in cellular redox homeostasis.[11][12]
-
Thioredoxin Reductase (TrxR): This selenoenzyme is a central regulator of the thioredoxin system, which protects cells from oxidative stress. Cancer cells often exhibit elevated reactive oxygen species (ROS) levels and are highly dependent on antioxidant systems like TrxR for survival. Inhibition of TrxR leads to a buildup of oxidative stress, activation of apoptotic signaling (e.g., ASK1, JNK, p38), and ultimately, programmed cell death.[11][12] The electrophilic potential of some indolinone structures makes them suitable for targeting the active site selenocysteine residue of TrxR.[12] This presents a distinct and highly promising therapeutic avenue, particularly for inducing apoptosis in cancer cells.
Table 1: Summary of High-Priority Potential Therapeutic Targets
| Target Class | Specific Example(s) | Function & Rationale | Associated Disease Area |
| Receptor Tyrosine Kinase | VEGFR-2, PDGFR, c-Kit | Regulate angiogenesis, cell growth, and proliferation. Central to tumor progression. | Oncology (various solid tumors) |
| Non-Receptor Tyrosine Kinase | c-Src | Integrator of signals controlling cell motility, invasion, and survival. | Oncology (metastatic cancers) |
| Serine/Threonine Kinase | Aurora B Kinase | Essential for proper chromosome segregation during mitosis. Target for aneuploid cancers. | Oncology |
| Redox Enzyme | Thioredoxin Reductase (TrxR) | Maintains cellular redox balance. Cancer cells are highly reliant on TrxR to survive oxidative stress. | Oncology |
Part 2: A Phased Experimental Framework for Target Discovery
A systematic, phased approach is critical to efficiently identify and validate the molecular target(s) of this compound. This framework is designed to move from broad, hypothesis-generating screens to specific, in-cell validation.
Phase 1: Broad Target Identification & Hypothesis Generation
The initial goal is to cast a wide net to identify primary binding partners without bias, while simultaneously testing the primary kinase hypothesis.
Caption: A sequential workflow to validate target engagement in a cellular context.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify direct binding of the compound to its putative target protein in intact cells.
-
Causality: This assay is a gold standard for target engagement. The principle is that a protein becomes more thermally stable when its ligand is bound. Observing a shift in the melting temperature of a target protein in the presence of the compound provides powerful, direct evidence of binding in a physiological setting, filtering out artifacts from cell-free assays.
-
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., HUVEC for VEGFR, a cancer cell line overexpressing the target) to ~80% confluency.
-
Compound Treatment: Treat cells with the compound at various concentrations (and a vehicle control, e.g., 0.1% DMSO) for a defined period (e.g., 1 hour).
-
Heating: Harvest cells, lyse them, and aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of the specific target protein remaining in the supernatant at each temperature using Western Blot or ELISA.
-
Data Interpretation: Plot the percentage of soluble protein versus temperature. A rightward shift in the melting curve for compound-treated samples compared to the vehicle control indicates target stabilization and thus, direct binding.
-
Protocol 3: Western Blot for Downstream Pathway Modulation
-
Objective: To determine if target engagement by the compound leads to the functional inhibition of its signaling pathway.
-
Causality: While CETSA confirms binding, it does not confirm functional inhibition. For a kinase target, the most direct functional consequence is the inhibition of substrate phosphorylation. This protocol provides the necessary evidence to link target binding to a biological effect.
-
Methodology (Example for VEGFR-2):
-
Cell Culture & Starvation: Culture HUVEC cells to ~80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treatment: Pre-treat cells with various concentrations of this compound (and vehicle) for 1-2 hours.
-
Stimulation: Stimulate the cells with a recombinant ligand (e.g., 50 ng/mL VEGF-A) for a short period (e.g., 10 minutes) to induce receptor phosphorylation. A non-stimulated control should be included.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate equal amounts of protein lysate (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody against the phosphorylated form of the target (e.g., anti-phospho-VEGFR2 Tyr1175).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
-
Validation: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-VEGFR2) and a loading control (e.g., anti-GAPDH) to ensure observed changes are due to phosphorylation status and not protein levels or loading errors.
-
Interpretation: A dose-dependent decrease in the phospho-VEGFR2 signal in compound-treated, VEGF-stimulated cells indicates functional inhibition of the target.
-
Conclusion and Future Directions
The this compound compound belongs to a chemical class with a proven track record in oncology. The strategic framework outlined in this guide prioritizes the most probable therapeutic targets—protein kinases like VEGFR and the redox enzyme TrxR—and provides a robust, phased experimental plan to de-risk and accelerate its development. By systematically executing kinase profiling and chemical proteomics, followed by rigorous in-cell target validation using CETSA and functional pathway analysis, research teams can rapidly and efficiently elucidate the mechanism of action. This foundational knowledge is paramount for making informed decisions about lead optimization, preclinical model selection, and the ultimate translation of this promising compound into a potential therapeutic.
References
-
Prakash, C. R., & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(2), 98–119. [Link] [4][6]2. ResearchGate. (n.d.). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Retrieved from [Link] [5]3. Sci-Hub. (n.d.). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Retrieved from [Link] [13]4. Kaminska, K. K., Bertrand, H. C., Tajima, H., Stafford, W. C., Cheng, Q., Chen, W., Wells, G., Arner, E. S., & Chew, E. H. (2016). Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. Oncotarget, 7(26), 40213–40230. [Link] [11][12]5. Krystal, G. W., Honsawek, S., Litz, J., & Buchdunger, E. (2000). Indolinone tyrosine kinase inhibitors block Kit activation and growth of small cell lung cancer cells. Clinical Cancer Research, 6(9), 3319-3326. [Link] [2]6. Kaur, M., & Singh, M. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022. [Link] [3]7. Di Fiore, A., D'Annessa, I., & Bagalà, M. (2015). 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014). Expert opinion on therapeutic patents, 25(8), 919–934. [Link] [1]8. Wang, Z., Chen, J., Wang, Y., Li, W., & Zhang, Y. (2011). Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. European journal of medicinal chemistry, 46(9), 4391–4396. [Link] [7]9. Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., Fukuda, J. Y., Chu, J. Y., Nematalla, A., Wang, X., Chen, H., Sistla, A., Lu, Y., Tang, F., Wei, J., & Tang, C. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of medicinal chemistry, 41(14), 2588–2603. [Link] [14]10. El-Ashrey, M. K., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 27(21), 7494. [Link] [8][15]11. Pireddu, R., Forgione, M., Sanna, F., Deplano, S., Isoni, M., Idda, E., La Colla, P., Loddo, R., Matyus, P., & Sanna, M. L. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2382–2394. [Link] [9]12. Liu, G., Li, D., Liu, Y., Zhang, Y., Wang, L., Zhang, J., He, L., & Zheng, W. (2015). Identification of 3,5,6-substituted indolin-2-one's inhibitors of Aurora B by development of a luminescent kinase assay. Bioorganic & medicinal chemistry letters, 25(15), 2937–2942. [Link]
Sources
- 1. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 3,5,6-substituted indolin-2-one's inhibitors of Aurora B by development of a luminescent kinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. sci-hub.st [sci-hub.st]
- 14. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Indolin-2-one Scaffold: A Privileged Core in Kinase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Central Role of Kinases and the Rise of the Indolin-2-one Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent one of the most critical classes of signaling molecules in cell biology.[1][2][3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, where they drive uncontrolled cell growth, proliferation, and survival.[1][4][5] This has made them a primary focus for therapeutic intervention, leading to the development of a multitude of small molecule kinase inhibitors.[1][3] Among the various chemical structures explored, the indolin-2-one (also known as oxindole) core has emerged as a "privileged scaffold" in medicinal chemistry.[3][4] This guide provides a comprehensive overview of the indolin-2-one scaffold's role in kinase inhibition, delving into its mechanism of action, structure-activity relationships (SAR), and its embodiment in clinically successful drugs.
The significance of the indolin-2-one scaffold is underscored by its presence in several FDA-approved kinase inhibitors, including Sunitinib, Axitinib, and Nintedanib.[6] These drugs have demonstrated considerable efficacy in treating various cancers by targeting key receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][4] The versatility of the indolin-2-one core allows for structural modifications that can fine-tune the potency and selectivity of these inhibitors.[4][7]
Core Mechanism of Action: Competitive ATP Inhibition
The predominant mechanism by which indolin-2-one-based inhibitors exert their effect is through competitive inhibition of adenosine triphosphate (ATP) binding to the kinase's catalytic domain.[6] These small molecules are designed to fit into the ATP-binding pocket, a highly conserved region across the kinome.[6][8][9] By occupying this pocket, they prevent the kinase from autophosphorylating and subsequently activating downstream signaling pathways that are crucial for pathological processes like tumor growth and angiogenesis.[6]
The indolin-2-one core itself plays a crucial role in this interaction. The oxindole moiety can form critical hydrogen bonds with the hinge region of the kinase's ATP-binding site.[4] This interaction anchors the inhibitor in the active site, providing a stable foundation for the rest of the molecule to interact with other regions of the ATP pocket, thereby dictating selectivity and potency.
Caption: Competitive inhibition of ATP binding by an indolin-2-one inhibitor.
Structure-Activity Relationship (SAR) of Indolin-2-one Kinase Inhibitors
The development of potent and selective indolin-2-one kinase inhibitors heavily relies on understanding their structure-activity relationships.[10][11][12] Modifications at various positions of the indolin-2-one scaffold can significantly impact binding affinity and kinase selectivity.
-
The Oxindole Core: As mentioned, the oxindole moiety is essential for binding to the hinge region of the kinase.[4] Substitutions on the C(5) and C(6) positions of the oxindole ring are particularly effective for modulating binding affinity.[4] For instance, introducing a fluorine atom at the C(5) position can enhance inhibitory activity.
-
Substitutions at the C-3 Position: The substituent at the C-3 position of the oxindole ring plays a critical role in determining the inhibitor's antiangiogenic and anticancer activities.[11] Often, a pyrrole ring is attached at this position, and this pyrrole moiety binds to a hydrophobic pocket (also known as the selective pocket) within the ATP-binding site.[4] Modifications to this pyrrole ring can therefore influence kinase selectivity.[4]
-
Side Chains: The nature of the side chain attached to the pyrrole or other heterocyclic systems at the C-3 position is crucial for solubility and pharmacokinetic properties. For example, in Sunitinib, a diethylaminoethyl group enhances water solubility.
Caption: Core components influencing the SAR of indolin-2-one inhibitors.
Case Studies: Clinically Approved Indolin-2-one Kinase Inhibitors
The therapeutic potential of the indolin-2-one scaffold is best illustrated by the success of drugs like Sunitinib and Axitinib.
Sunitinib (Sutent®)
Sunitinib is an oral, multi-targeted receptor tyrosine kinase inhibitor.[13] It was approved by the FDA in 2006 for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1][4] Its mechanism of action involves the inhibition of several RTKs, including VEGFRs, PDGFRs, c-KIT, and FLT3.[1][13] This broad-spectrum inhibition leads to both anti-angiogenic and direct anti-tumor effects.[1]
The development of Sunitinib evolved from an earlier indolin-2-one derivative, Semaxanib (SU5416), which was one of the first RTK inhibitors of VEGFRs and PDGFRs to be tested clinically.[4] Structural modifications of Semaxanib led to the creation of Sunitinib with improved potency and pharmacokinetic properties.[4]
Axitinib (Inlyta®)
Axitinib is another potent and selective inhibitor of VEGFRs 1, 2, and 3.[14] It is indicated for the treatment of advanced RCC after failure of one prior systemic therapy.[15][16] Axitinib's high selectivity for VEGFRs is a result of specific structural features within its indolin-2-one framework that optimize its interaction with the ATP-binding pocket of these receptors.[14]
| Drug | Key Targets | FDA Approved Indications |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF1R[1][13] | Advanced Renal Cell Carcinoma (RCC), Imatinib-resistant Gastrointestinal Stromal Tumor (GIST)[1][4] |
| Axitinib | VEGFR-1, -2, -3[14] | Advanced Renal Cell Carcinoma (RCC) after failure of prior systemic therapy[15][16] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an indolin-2-one derivative against a specific kinase.
Methodology:
-
Reagents and Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
Indolin-2-one test compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the indolin-2-one test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Synthesis of a 3-Substituted Indolin-2-one Derivative (Illustrative Example)
Objective: To synthesize a representative 3-substituted indolin-2-one via a Knoevenagel condensation.
Methodology:
-
Reactants:
-
Oxindole
-
Aromatic aldehyde (e.g., 5-formyl-1H-pyrrole-2-carbaldehyde)
-
Piperidine (as a basic catalyst)
-
Ethanol (as a solvent)
-
-
Procedure:
-
Dissolve the oxindole and the aromatic aldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for a specified time (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Future Perspectives and Conclusion
The indolin-2-one scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors.[3] Current research focuses on several key areas:
-
Improving Selectivity: While multi-targeted kinase inhibitors have their advantages, there is a growing interest in developing more selective inhibitors to minimize off-target effects and associated toxicities.[17]
-
Overcoming Drug Resistance: The emergence of drug resistance is a significant challenge in kinase inhibitor therapy. Novel indolin-2-one derivatives are being designed to target mutant kinases that are resistant to existing drugs.
-
Bioisosteric Replacement: Researchers are exploring bioisosteric replacements of certain moieties within the indolin-2-one scaffold to improve pharmacokinetic properties, metabolic stability, and potency.[18][19][20]
-
Scaffold Hopping: Deep learning and computational approaches are being employed for "scaffold hopping" to discover novel core structures that mimic the binding mode of indolin-2-ones but possess different chemical properties.[8][9]
References
- Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Google Scholar.
- Mechanism of action studies for substituted indolin-2-ones. (n.d.). Benchchem.
- Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Pharmacology & Pharmacy, 3, 62-71.
- Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. ResearchGate.
- Prakash, C., Theivendren, P., & Raja, S. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Scirp.org.
- Substituted indolin-2-ones as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors: Molecular docking simulation and structure-activity relationship analysis. (n.d.). PubMed.
- Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science.
- Prakash, C. R., & Raja, S. (2012). Indolinones as promising scaffold as kinase inhibitors: a review. Mini reviews in medicinal chemistry, 12(2), 98–119.
- Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. (2020). PubMed.
- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021). ACS Publications.
- Bioisosteric replacement of an acylureido moiety attached to an indolin-2-one scaffold with a malonamido or a 2/4-pyridinoylamido moiety produces a selectively potent Aurora-B inhibitor. (2014). PubMed.
- Zhao, Z., & Bourne, P. E. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021). PubMed.
- New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation. (n.d.). PubMed.
- Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH.
- Krystal, G. W., Honsawek, S., Litz, J., & Buchdunger, E. (n.d.). Indolinone Tyrosine Kinase Inhibitors Block Kit Activation and Growth of Small Cell Lung Cancer Cells1. AACR Journals.
- Eastwood, P., González, J., Gómez, E., Caturla, F., Aguilar, N., Mir, M., Aiguadé, J., Matassa, V., Balagué, C., Orellana, A., & Domínguez, M. (2011). Indolin-2-one p38α inhibitors III: bioisosteric amide replacement. Bioorganic & medicinal chemistry letters, 21(21), 6253–6257.
- Xu, C., Liu, Y., & Zhao, G. (2022). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. Bentham Science Publishers.
- Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. (n.d.). NIH.
- Photoinduced Isomerization and Hepatoxicities of Semaxanib, Sunitinib and Related 3-Substituted Indolin-2-ones. (n.d.). PubMed.
- Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib. (n.d.). PMC - NIH.
- EGFR inhibitors developed through bioisosteric replacement of the... (n.d.). ResearchGate.
- Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.
- Bioisosteric replacement of Compounds 1 and 2. (n.d.). ResearchGate.
- Inlyta (axitinib) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape.
- Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (n.d.). PMC - PubMed Central.
- Axitinib (Inlyta). (n.d.). Cancer Research UK.
- Axitinib | AG-013736 | targeted tyrosine kinase inhibitor. (n.d.). TargetMol.
- Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. (n.d.). PubMed.
- Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini reviews in medicinal chemistry, 5(6), 585–593.
- 202324Orig1s000. (2012). accessdata.fda.gov.
Sources
- 1. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review - Pharmacology & Pharmacy - SCIRP [scirp.org]
- 3. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted indolin-2-ones as p90 ribosomal S6 protein kinase 2 (RSK2) inhibitors: Molecular docking simulation and structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure-activity relationships for the design of small-molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. reference.medscape.com [reference.medscape.com]
- 16. cancerresearchuk.org [cancerresearchuk.org]
- 17. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioisosteric replacement of an acylureido moiety attached to an indolin-2-one scaffold with a malonamido or a 2/4-pyridinoylamido moiety produces a selectively potent Aurora-B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indolin-2-one p38α inhibitors III: bioisosteric amide replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bioisosteric Replacements [cambridgemedchemconsulting.com]
The Emergence of a Privileged Scaffold: A Technical Guide to 3-Amino-5-bromoindolin-2-one Hydrochloride
Abstract: The indolin-2-one core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets. The strategic introduction of specific substituents, such as a bromine atom at the 5-position and an amino group at the 3-position, significantly modulates the molecule's physicochemical properties and biological activity. This guide provides an in-depth technical exploration of 3-Amino-5-bromoindolin-2-one hydrochloride, a key intermediate and foundational structure in the development of targeted therapeutics. We will dissect its synthetic lineage, elucidate its critical role as a molecular scaffold, detail its mechanism of action through the lens of kinase inhibition, and provide robust experimental protocols for its synthesis and derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their discovery programs.
The Genesis of a Core Structure: Discovery and Strategic Importance
The discovery of this compound was not a singular event but rather an evolution stemming from the systematic exploration of the indolin-2-one (or oxindole) scaffold. Early research identified the indolin-2-one nucleus in various natural products and subsequently recognized its potential as a versatile template for synthesizing biologically active compounds.[1][2] The true significance of this scaffold was cemented with the discovery that its derivatives could function as potent inhibitors of protein kinases, enzymes that are frequently dysregulated in diseases like cancer.[3]
The development of this specific compound represents a strategic application of established medicinal chemistry principles:
-
The 5-Bromo Substitution: The introduction of a halogen, specifically bromine, at the 5-position of the indolinone ring is a critical modification. This lipophilic group enhances binding affinity within the often hydrophobic ATP-binding pockets of kinases. Furthermore, the bromine atom can serve as a synthetic handle for further functionalization via cross-coupling reactions.
-
The 3-Amino Functionality: The C3 position of the indolin-2-one ring is a key vector for diversification. The introduction of an amino group at this position provides a nucleophilic center and a hydrogen bond donor, which can be crucial for anchoring the molecule within a target's active site. It also serves as a versatile precursor for the synthesis of a wide array of derivatives, such as amides, sulfonamides, and Schiff bases, allowing for fine-tuning of pharmacological properties.[4]
The hydrochloride salt form is primarily utilized to enhance the compound's solubility and stability, facilitating its use in both synthetic protocols and initial biological screening assays.
The Indolin-2-one Scaffold in Action: A Kinase Inhibition Paradigm
The primary significance of the 3-amino-5-bromoindolin-2-one scaffold lies in its application as a core structure for potent protein kinase inhibitors.[3] Many of these derivatives function as Type I or II ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[5][6] A paramount example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels—which is a critical process for tumor growth and metastasis.[7][8]
Mechanism of Action: Targeting the VEGFR-2 Signaling Cascade
VEGF-A binding to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.[9][10]
Derivatives of 5-bromoindolin-2-one are designed to mimic the adenine moiety of ATP. The indolinone core establishes key hydrogen bonds with the "hinge region" of the VEGFR-2 ATP-binding pocket.[5] Substituents at the C3 position explore adjacent regions of the pocket, conferring potency and selectivity, while the 5-bromo group occupies a hydrophobic pocket, enhancing overall binding affinity. By occupying the ATP-binding site, the inhibitor blocks the transfer of a phosphate group to substrate proteins, effectively shutting down the signaling cascade and inhibiting angiogenesis.
Biological Activity of 5-Bromoindolin-2-one Derivatives
The potency of this scaffold is demonstrated by the numerous derivatives reported with significant anti-proliferative and kinase inhibitory activity. The data below summarizes the activity of representative compounds against various cancer cell lines and kinases.
| Compound Class | Target Cell Line / Kinase | IC₅₀ (µM) | Reference |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | MCF-7 (Breast Cancer) | 2.93 | [7][8] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) | MCF-7 (Breast Cancer) | 7.17 | [7][8] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | VEGFR-2 Kinase | 0.503 | [7][8] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) | VEGFR-2 Kinase | 0.728 | [7][8] |
| (E)-5-bromo-3-(phenylimino)indolin-2-one | UO-31 (Renal Cancer) | >10 (17.88% resistance) | [11] |
| 5-bromo-7-azaindolin-2-one pyrrole carboxamide | A549 (Lung Cancer) | 0.32 | [12] |
Synthesis and Derivatization: Experimental Protocols
The synthesis of this compound originates from a suitable substituted aniline and typically proceeds through the key intermediate, 5-bromoisatin. This intermediate is highly versatile, allowing for a multitude of chemical transformations at the C3-carbonyl position.
Protocol 1: Synthesis of 5-Bromoisatin (1) via Sandmeyer Reaction
This protocol is adapted from the classical Sandmeyer isatin synthesis, a robust method for creating the isatin core from anilines.[13][14]
Materials:
-
4-Bromoaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium sulfate (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Ice
Procedure:
-
Preparation of Isonitrosoacetanilide:
-
In a 2 L round-bottom flask, dissolve sodium sulfate (120 g) in deionized water (500 mL) with heating.
-
In a separate beaker, prepare a solution of 4-bromoaniline (0.1 mol) in water (100 mL) and concentrated HCl (8.5 mL).
-
Prepare a third solution of hydroxylamine hydrochloride (0.22 mol) in water (100 mL).
-
Add the 4-bromoaniline solution and the hydroxylamine solution to the flask containing the sodium sulfate solution.
-
Add a solution of chloral hydrate (0.11 mol) in water (100 mL) to the reaction mixture.
-
Heat the mixture to boiling and maintain reflux for 30-45 minutes. The product will precipitate as a yellowish solid.
-
Allow the mixture to cool to room temperature, then cool further in an ice bath.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This yields the intermediate, N-(4-bromophenyl)-2-(hydroxyimino)acetamide.
-
-
Cyclization to 5-Bromoisatin:
-
Pre-warm concentrated H₂SO₄ (200 mL) to 60-65 °C in a 1 L beaker with mechanical stirring.
-
Carefully add the dried N-(4-bromophenyl)-2-(hydroxyimino)acetamide intermediate (0.1 mol) in small portions, maintaining the temperature between 70-80 °C.
-
After the addition is complete, heat the mixture to 80-85 °C for 10 minutes.
-
Carefully pour the hot reaction mixture onto crushed ice (800 g) with stirring.
-
The 5-bromoisatin product will precipitate as an orange-red solid.
-
Allow the mixture to stand for 1 hour, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Recrystallize from glacial acetic acid or ethanol to yield pure 5-bromoisatin (1).
-
Protocol 2: Synthesis of this compound (3)
This protocol describes a plausible route via the formation of a 3-oxime intermediate followed by reduction. The reduction of isatin derivatives to 3-aminoindolin-2-ones is a well-established transformation.
Materials:
-
5-Bromoisatin (1)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Tin(II) chloride dihydrate (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Synthesis of 5-Bromoindoline-2,3-dione 3-oxime (2):
-
Suspend 5-bromoisatin (1) (10 mmol) in ethanol (50 mL).
-
Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol) to the suspension.
-
Reflux the mixture for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product oxime will precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, then water, and dry to yield 5-bromoindoline-2,3-dione 3-oxime (2).
-
-
Reduction to this compound (3):
-
In a round-bottom flask, suspend the oxime intermediate (2) (5 mmol) in concentrated HCl (20 mL).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂) (20 mmol) in concentrated HCl (10 mL) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.
-
The product hydrochloride salt will precipitate from the reaction mixture.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with a small amount of cold water, followed by diethyl ether, to remove any residual reagents and byproducts.
-
Dry the product under vacuum to yield this compound (3) as a solid.
-
Conclusion and Future Directions
This compound is more than a mere chemical intermediate; it is a strategically designed molecular scaffold that embodies key principles of modern drug design. Its significance is derived from the proven success of the indolin-2-one core in targeting protein kinases, a critical class of enzymes in oncology and other therapeutic areas. The bromine and amino functionalities at the 5- and 3-positions, respectively, provide the essential handles for chemists to modulate potency, selectivity, and pharmacokinetic properties.
Future research will undoubtedly continue to leverage this scaffold. The exploration of novel substitutions at the 3-amino position will lead to new chemical entities with potentially improved kinase selectivity profiles. Furthermore, its use as a building block in PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors represents an exciting frontier. As our understanding of the kinome deepens, the value of versatile and potent scaffolds like 3-Amino-5-bromoindolin-2-one will only continue to grow, solidifying its place in the arsenal of drug discovery professionals.
References
-
Sha, F., et al. (2015). Phosphine squaramide catalyzed enantioselective aza-MBH reaction of isatin imine with acrylates. RSC Advances. Available at: [Link][4][15]
-
Al-Ostath, A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules. Available at: [Link][7]
-
Frontiers in Cell and Developmental Biology. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Available at: [Link][9]
-
Bio-Rad. (n.d.). VEGF signaling via VEGFR2 - generic cascades Pathway Map. Available at: [Link][10]
-
ResearchGate. (n.d.). Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results... Available at: [Link][16]
-
National Institutes of Health. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Available at: [Link][8]
-
Gary, J. B., et al. (2012). Synthesis of Substituted Isatins. NIH Public Access. Available at: [Link][13]
-
ResearchGate. (n.d.). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. Available at: [Link][11]
-
Kumar, R., & Kumar, M. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology. Available at: [Link][18]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link][1][2]
-
Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. Available at: [Link][2][19]
-
Liu, H., et al. (2017). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules. Available at: [Link][12]
-
Zhang, H., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules. Available at: [Link][1]
-
Sharma, S., et al. (2014). Indolinones as promising scaffold as kinase inhibitors: a review. Archiv der Pharmazie. Available at: [Link][3]
-
PubMed. (2014). Indolinones as promising scaffold as kinase inhibitors: a review. Available at: [Link]
-
Kaur, J., et al. (2015). Stereoselective synthesis of 3-amino-2-oxindoles from isatin imines: new scaffolds for bioactivity evaluation. RSC Advances. Available at: [Link]
-
Martin, S. F., et al. (2018). Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines. Beilstein Journal of Organic Chemistry. Available at: [Link][20]
- Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society Section A: Chemistry.
- Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588–2603.
- Sharma, S., et al. (2014). Indolinones as promising scaffold as kinase inhibitors: a review. Archiv der Pharmazie, 347(6), 381–393.
- Al-Ostath, A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203.
- Zhang, H., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(12), 1674.
- ResearchGate. (n.d.). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one.
-
Vieth, M., et al. (2024). How protein kinase inhibitors bind to the hinge region of the target protein. Computational and Structural Biotechnology Journal. Available at: [Link]
-
Dar, A. C., & Shokat, K. M. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Methods in Molecular Biology. Available at: [Link]
- Gary, J. B., et al. (2012).
- ChemicalBook. (2022).
- Kumar, R., & Kumar, M. (2019). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology, 5(6), 1244-1250.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones from Isatin and Indole Catalyzed by VOSO4 as Non-Sulfonamide Carbonic Anhydrase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
- 11. Page loading... [wap.guidechem.com]
- 12. biosynth.com [biosynth.com]
- 13. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 15. Stereoselective synthesis of 3-amino-2-oxindoles from isatin imines: new scaffolds for bioactivity evaluation | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. chemimpex.com [chemimpex.com]
- 18. ajpp.in [ajpp.in]
- 19. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BJOC - Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines [beilstein-journals.org]
Spectroscopic Characterization of 3-Amino-5-bromoindolin-2-one hydrochloride: A Technical Guide
Abstract
Introduction
3-Amino-5-bromoindolin-2-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its substituted indolinone core, a scaffold present in numerous biologically active molecules. Accurate structural elucidation and purity assessment are paramount for any research involving this compound. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for achieving this.
This guide addresses the current gap in available experimental data by providing a robust predictive analysis based on the compound's known structure. The causality behind experimental choices and the principles of spectral interpretation are explained to provide a deeper understanding beyond a mere listing of data.
Chemical Structure
The structural features of this compound are the foundation for predicting its spectroscopic behavior. The molecule comprises a bromo-substituted aromatic ring fused to a five-membered lactam ring, with an amino group at the C3 position. The hydrochloride salt form implies that the amino group will be protonated.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on the analysis of the chemical environment of each proton. The electron-withdrawing effects of the bromine atom, the carbonyl group, and the protonated amino group, along with the aromatic ring currents, will significantly influence the chemical shifts.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| Ar-H (position 4) | ~7.8 - 8.0 | d | 1H | Deshielded by the adjacent bromine and the ring system. |
| Ar-H (position 6) | ~7.5 - 7.7 | dd | 1H | Influenced by the bromine and the amide nitrogen. |
| Ar-H (position 7) | ~7.0 - 7.2 | d | 1H | Shielded relative to the other aromatic protons. |
| NH (amide) | ~10.5 - 11.5 | s | 1H | Amide protons are typically downfield and may be broad. |
| CH (position 3) | ~5.0 - 5.5 | s | 1H | Methine proton adjacent to the protonated amino group and the carbonyl group. |
| NH₃⁺ (amino) | ~8.5 - 9.5 | br s | 3H | Protons of the ammonium group, likely a broad singlet due to exchange. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is based on the electronic environment of each carbon atom.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O (C2) | ~170 - 175 | Carbonyl carbon of the lactam. |
| Ar-C (C7a) | ~140 - 145 | Aromatic carbon at the ring junction, attached to nitrogen. |
| Ar-C (C3a) | ~128 - 132 | Aromatic carbon at the ring junction. |
| Ar-CH (C6) | ~125 - 130 | Aromatic methine carbon. |
| Ar-CH (C4) | ~115 - 120 | Aromatic methine carbon. |
| Ar-C-Br (C5) | ~110 - 115 | Aromatic carbon attached to bromine. |
| Ar-CH (C7) | ~110 - 115 | Aromatic methine carbon. |
| CH-NH₃⁺ (C3) | ~55 - 60 | Aliphatic carbon attached to the protonated amino group. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines the standard procedure for acquiring high-quality NMR data for a small organic molecule like this compound.
Instrumentation:
-
400 MHz (or higher) NMR Spectrometer
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR tube (5 mm, clean and dry)
-
Pipette and vial
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. DMSO-d₆ is a good starting choice due to its ability to dissolve a wide range of organic salts.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration |
| N-H (amide) | 3200 - 3400 | Medium | Stretch |
| N-H (ammonium) | 2800 - 3200 | Broad, Strong | Stretch |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretch |
| C=O (lactam) | 1680 - 1720 | Strong | Stretch |
| C=C (aromatic) | 1450 - 1600 | Medium | Stretch |
| C-N | 1200 - 1350 | Medium | Stretch |
| C-Br | 500 - 600 | Medium-Strong | Stretch |
Experimental Protocol for IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid samples.
Instrumentation:
-
FTIR Spectrometer with an ATR accessory
Materials:
-
This compound (a small amount, ~1-2 mg)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[2]
-
Acquire the IR spectrum of the sample.
-
-
Cleaning:
-
Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula.
Predicted Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule is expected to be the base peak.
| Ion | Predicted m/z | Rationale |
| [M+H]⁺ | 227.98/229.98 | The protonated molecule of the free base (C₈H₇BrN₂O). The two peaks are due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) with an approximate 1:1 ratio. |
| [M-NH₂]⁺ | 212.97/214.97 | Loss of the amino group. |
The molecular formula of the free base is C₈H₇BrN₂O, with a monoisotopic mass of 225.97 Da.[3] The hydrochloride salt will dissociate in the ESI source, and the free base will be detected.
Experimental Protocol for ESI-MS Data Acquisition
This protocol is for obtaining a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap) with an ESI source.
Materials:
-
This compound (~0.1 mg)
-
HPLC-grade solvent (e.g., methanol or acetonitrile/water mixture)
-
Vial and pipette
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent.[4]
-
Ensure the sample is fully dissolved and filter if necessary to prevent clogging of the ESI needle.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte. Positive ion mode should be used.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum over an appropriate m/z range.
-
Caption: General workflow for ESI-MS analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound, coupled with standardized experimental protocols. The predicted ¹H NMR, ¹³C NMR, IR, and MS data offer a reliable reference for researchers working with this compound. By following the outlined methodologies, scientists can confidently acquire and interpret the spectroscopic data, ensuring the structural integrity and purity of their samples. This document serves as a valuable resource to facilitate further research and development involving this important chemical entity.
References
-
Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
PubChemLite. 3-amino-5-bromo-1,3-dihydro-2h-indol-2-one hydrochloride. [Link]
-
University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]
-
University of Sheffield. How to Prepare Samples for NMR. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. PubChemLite - 3-amino-5-bromo-1,3-dihydro-2h-indol-2-one hydrochloride (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
The Indolin-2-one Core: A Privileged Scaffold for Modern Drug Discovery — A Technical Guide to 3-Amino-5-bromoindolin-2-one Hydrochloride Derivatives
Abstract
The indolin-2-one nucleus is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework that can provide ligands for diverse biological targets.[1][2] The introduction of specific substituents, such as a bromine atom at the 5-position and an amino group at the 3-position, creates a versatile starting point for the development of potent and selective therapeutic agents. This technical guide provides an in-depth exploration of 3-amino-5-bromoindolin-2-one hydrochloride and its derivatives, focusing on their design, synthesis, and application in drug discovery, with a primary emphasis on their role as kinase inhibitors in oncology. We will dissect the causal logic behind synthetic strategies, provide detailed experimental protocols for synthesis and biological evaluation, and analyze structure-activity relationships (SAR) to guide future drug development efforts.
The Strategic Value of the 3-Amino-5-bromoindolin-2-one Core
The indolin-2-one (or oxindole) scaffold is a cornerstone in the design of kinase inhibitors.[1] Its structure is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many protein kinases.[3] This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor.
The strategic placement of substituents on this core is critical for modulating potency and selectivity:
-
5-Bromo Substitution : The bromine atom at the 5-position serves multiple functions. Its electron-withdrawing nature can influence the electronics of the aromatic ring system. More importantly, its size and lipophilicity allow it to occupy a hydrophobic pocket within the kinase active site, often enhancing binding affinity.[4] Studies on various isatin derivatives have shown that bromine substitution at the C5 or C6 position can significantly increase biological activity, including anti-inflammatory and anticancer effects.[4]
-
3-Amino Group : The amino group at the C3 position provides a crucial vector for chemical diversification. This functional handle allows for the attachment of a wide array of side chains and heterocyclic moieties. By carefully selecting these appended groups, researchers can target specific sub-pockets within the kinase active site, thereby engineering selectivity for a particular kinase target (e.g., VEGFR-2, EGFR, RET) and fine-tuning the pharmacological profile of the compound.[3][5]
This combination of a validated hinge-binding core, a lipophilic anchor, and a versatile point for diversification makes the 3-amino-5-bromoindolin-2-one scaffold a highly valuable starting point for kinase inhibitor discovery programs.
Target Focus: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
A primary target for indolin-2-one derivatives is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[6] In oncology, tumors rely on sustained angiogenesis for growth and metastasis, making VEGFR-2 a validated and effective therapeutic target.[7] Small molecule inhibitors that block the ATP-binding site of VEGFR-2 prevent its activation and downstream signaling, ultimately leading to an anti-angiogenic and anti-tumor effect.
The VEGFR-2 Signaling Cascade
The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including:
-
PLCγ-PKC-MAPK Pathway : Promotes endothelial cell proliferation.[8]
-
PI3K-Akt Pathway : Mediates endothelial cell survival and permeability.[8][9]
-
FAK and p38-MAPK Pathways : Drive endothelial cell migration.[10][11]
By inhibiting the initial phosphorylation event, 3-amino-5-bromoindolin-2-one derivatives can effectively shut down these pro-angiogenic signals.
Synthesis and Derivatization Workflow
The synthesis of this compound derivatives is a multi-step process that begins with a commercially available starting material, 5-bromoisatin. The general workflow involves the creation of a reactive intermediate at the C3 position, followed by derivatization and final salt formation.
Sources
- 1. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationship and crystallographic studies of 3-substituted indolin-2-one RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic synthesis of 3-aminooxindoles via addition to isatin imine: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]
- 8. Catalytic synthesis of 3-aminooxindoles via addition to isatin imine: an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 5-Bromoisatin, 97% 87-48-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 10. Stereoselective synthesis of 3-amino-2-oxindoles from isatin imines: new scaffolds for bioactivity evaluation | Semantic Scholar [semanticscholar.org]
- 11. nbinno.com [nbinno.com]
The Synthetic Chemist's Guide to Substituted Indolin-2-ones: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indolin-2-one core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] This heterocyclic scaffold is at the heart of numerous therapeutic agents, most notably a class of potent and selective tyrosine kinase inhibitors used in oncology.[3][4][5] The strategic placement of various substituents on the indolin-2-one ring system allows for the fine-tuning of pharmacological activity, making the development of robust and versatile synthetic methodologies a critical endeavor in drug discovery.[6][7]
This technical guide provides a comprehensive overview of the key synthetic strategies for the preparation of substituted indolin-2-ones. We will delve into the mechanistic underpinnings of classical and modern synthetic methods, providing field-proven insights into experimental choices and offering detailed protocols for key transformations.
Classical Approaches to the Indolin-2-one Core
While numerous methods exist for the synthesis of the indolin-2-one scaffold, several classical name reactions have stood the test of time and remain relevant in modern organic synthesis.
The Gassman Indole Synthesis: A Versatile Route to 3-Substituted Indoles and Oxindoles
The Gassman indole synthesis is a powerful one-pot reaction that provides access to substituted indoles through the reaction of an aniline with a ketone bearing a thioether substituent.[8] A key feature of this method is its ability to be adapted for the synthesis of oxindoles (indolin-2-ones).
The reaction proceeds through a series of well-defined steps:
-
N-Chlorination: The aniline is first treated with a chlorinating agent, such as tert-butyl hypochlorite (tBuOCl), to form an N-chloroaniline intermediate.[9]
-
Sulfonium Salt Formation: The N-chloroaniline then reacts with an α-thio ketone to generate a sulfonium salt.[8]
-
Ylide Formation and[4][5]-Sigmatropic Rearrangement: A base, typically a tertiary amine like triethylamine, is added to deprotonate the carbon adjacent to the sulfonium ion, forming a sulfonium ylide. This ylide undergoes a rapid[4][5]-sigmatropic rearrangement (Sommelet-Hauser rearrangement) to yield an α-amino ketone.[10]
-
Cyclization: The resulting amino ketone undergoes intramolecular condensation to form the 3-thiomethylindole, which can then be converted to the corresponding indolin-2-one.[8][10]
Diagram of the Gassman Indole Synthesis Mechanism:
Caption: The Gassman synthesis proceeds via N-chlorination, sulfonium salt formation, and a key[4][5]-sigmatropic rearrangement.
The Staudinger Synthesis: A [2+2] Cycloaddition Approach to the β-Lactam Core
The Staudinger synthesis is a classic method for the construction of β-lactams via the [2+2] cycloaddition of a ketene and an imine.[11] This reaction can be adapted to synthesize spirocyclic indolin-2-one-β-lactam derivatives, which are of interest in medicinal chemistry.[12][13]
The core of the Staudinger synthesis involves the following steps:
-
Ketene Formation: Ketenes are typically generated in situ from the dehydrohalogenation of an acyl chloride using a tertiary amine base.[14]
-
Nucleophilic Attack: The imine nitrogen acts as a nucleophile, attacking the electrophilic central carbon of the ketene.[11]
-
Zwitterion Formation and Ring Closure: This attack forms a zwitterionic intermediate, which then undergoes a conrotatory electrocyclic ring closure to form the four-membered β-lactam ring.[14]
Experimental Protocol: Staudinger Synthesis of a Dispirooxindole-β-Lactam [12]
-
Reactant Preparation: A solution of the appropriate isatin-derived imine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) is prepared in a flame-dried flask under an inert atmosphere.
-
Ketene Precursor Addition: The solution is cooled to 0 °C, and a solution of the desired acyl chloride (1.1 mmol) in anhydrous dichloromethane (5 mL) is added dropwise over 30 minutes.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Modern Transition-Metal-Catalyzed Syntheses
The advent of transition-metal catalysis has revolutionized the synthesis of complex molecules, and the preparation of substituted indolin-2-ones is no exception. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for introducing a wide range of substituents onto the indolin-2-one scaffold.
The Heck Reaction: C-C Bond Formation at the 3-Position
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[15] Intramolecular versions of the Heck reaction are particularly useful for the synthesis of heterocyclic systems, including indolin-2-ones.[16] The dearomative Heck reaction of indole derivatives provides an efficient route to spiro-indoline products.[17]
The catalytic cycle of the Heck reaction generally involves:
-
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl or vinyl halide to form a Pd(II) complex.
-
Alkene Insertion (Syn-Addition): The alkene coordinates to the palladium center and then inserts into the Pd-C bond in a syn manner.
-
β-Hydride Elimination (Syn-Elimination): A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated, also in a syn fashion, to form the C=C double bond of the product and a hydridopalladium(II) species.
-
Reductive Elimination: The hydridopalladium(II) halide reductively eliminates HX, and the base regenerates the active Pd(0) catalyst.
Diagram of the Heck Reaction Catalytic Cycle:
Caption: The Heck reaction catalytic cycle involves oxidative addition, alkene insertion, and β-hydride elimination.
The Buchwald-Hartwig Amination: A Powerful Tool for N-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[18][19] This reaction is exceptionally valuable for the synthesis of N-substituted indolin-2-ones. The development of various generations of phosphine ligands has greatly expanded the scope and efficiency of this transformation.[20][21]
The generally accepted mechanism for the Buchwald-Hartwig amination involves:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide.
-
Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex.
-
Reductive Elimination: The palladium amide complex undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[19]
| Ligand Generation | Key Features | Typical Substrates |
| First Generation | Bulky, electron-rich triarylphosphines (e.g., P(o-tolyl)3) | Aryl bromides, primary and secondary amines |
| Second Generation | Bidentate phosphine ligands (e.g., BINAP, DPPF) | Improved catalytic activity, broader substrate scope including aryl chlorides |
| Third Generation | Sterically hindered, electron-rich monophosphine ligands (e.g., JohnPhos, XPhos) | High turnover numbers, coupling of challenging substrates at lower temperatures |
Table 1: Evolution of Ligand Systems for the Buchwald-Hartwig Amination.
C-H Activation: A Modern Frontier in Indolin-2-one Synthesis
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules.[22] Palladium- and rhodium-catalyzed C-H activation methodologies have been successfully applied to the synthesis and elaboration of indolin-2-ones, allowing for the introduction of substituents at positions that are difficult to access through traditional methods.[23][24] These reactions often proceed via the formation of a metallacyclic intermediate, followed by reaction with a coupling partner.
Asymmetric Synthesis of Substituted Indolin-2-ones
The biological activity of chiral indolin-2-one derivatives is often highly dependent on their stereochemistry. Consequently, the development of asymmetric synthetic methods to access enantiomerically enriched indolin-2-ones is of paramount importance.[25][26]
Several strategies have been employed to achieve asymmetric synthesis:
-
Organocatalysis: Chiral organocatalysts, such as cinchona alkaloid derivatives, have been used to catalyze intramolecular Michael additions to afford enantioenriched 2,3-disubstituted indolines.[27]
-
Kinetic Resolution: Chiral bases can be used to selectively deprotonate one enantiomer of a racemic mixture of a 2-substituted indoline, allowing for the separation of enantiomers.[28][29]
-
Catalytic Asymmetric Reactions: Transition metal complexes with chiral ligands can be used to catalyze a variety of enantioselective transformations, including asymmetric hydrogenations and conjugate additions, to produce chiral indolin-2-ones.[30]
Conclusion
The synthesis of substituted indolin-2-ones is a rich and evolving field of research, driven by the significant therapeutic potential of this privileged scaffold. While classical methods such as the Gassman and Staudinger syntheses continue to be valuable tools, modern transition-metal-catalyzed reactions, including the Heck reaction, Buchwald-Hartwig amination, and C-H activation, have dramatically expanded the synthetic chemist's toolbox. These advanced methodologies allow for the precise and efficient introduction of a wide array of substituents, facilitating the exploration of structure-activity relationships and the development of novel drug candidates. The continued innovation in asymmetric synthesis will further enable the preparation of enantiomerically pure indolin-2-one derivatives with optimized pharmacological profiles.
References
-
Sun, L., Liang, C., Shirazian, S., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]
-
Sun, L., Liang, C., Shirazian, S., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. PubMed. [Link]
-
American Chemical Society. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Gassman indole synthesis. [Link]
-
ResearchGate. (2018). Synthesis and biological evaluation of diversely substituted indolin-2-ones. [Link]
-
ResearchGate. (2019). Asymmetric synthesis of triflouromethylated indolin-2-ones. [Link]
-
Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. [Link]
-
PubMed. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. [Link]
-
PubMed. (2017). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. [Link]
-
Future Science. (2023). Design, Synthesis and Bio-Evaluation of Indolin-2-Ones As Potential Antidiabetic Agents. [Link]
-
Taylor & Francis Online. (2024). Intramolecular reductive Heck reaction in the synthesis of 3,3-disubstituted isoindolin-1-ones. [Link]
-
National Institutes of Health. (2017). Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. [Link]
-
White Rose Research Online. (2021). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. [Link]
-
ResearchGate. (2016). Design and synthesis of novel 3,5-substituted indolin-2-one derivatives. [Link]
-
Future Science. (2023). Design, Synthesis and Bio-Evaluation of Indolin-2-Ones As Potential Antidiabetic Agents. [Link]
-
SynArchive. (n.d.). Gassman indole synthesis. [Link]
-
National Institutes of Health. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. [Link]
-
National Institutes of Health. (2021). Asymmetric Synthesis of 2-Arylindolines and 2,2-Disubstituted Indolines by Kinetic Resolution. [Link]
-
ResearchGate. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. [Link]
-
Grokipedia. (2026). Staudinger synthesis. [Link]
-
ResearchGate. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. [Link]
-
ResearchGate. (2021). Gassman Indole Synthesis. [Link]
-
Química Organica.org. (2010). Indoles Synthesis. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2017). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. [Link]
-
Royal Society of Chemistry. (2020). Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. [Link]
-
Royal Society of Chemistry. (2016). Synthesis of indoles and quinazolines via additive-controlled selective C–H activation/annulation of N-arylamidines and sulfoxonium ylides. [Link]
-
Royal Society of Chemistry. (2020). Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. [Link]
-
Expertsmind.com. (n.d.). Gassman Indole Synthesis. [Link]
-
Wikipedia. (n.d.). Staudinger synthesis. [Link]
-
PubMed. (2025). Recent advances in the synthesis of indolo[2,1-a]isoquinolines from N-acryloyl indole derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Indoline-2,3-diones by Radical Coupling of Indolin-2-ones with tert-Butyl Hydroperoxide. [Link]
-
ResearchGate. (n.d.). C H Activation of Indolines, Tetrahydroquinolines, and Tetrahydroisoquinolines. [Link]
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
National Institutes of Health. (2022). Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. [Link]
-
ACS Publications. (2021). Construction of Indoline/Indolenine Ring Systems by a Palladium-Catalyzed Intramolecular Dearomative Heck Reaction and the Subsequent Aza-semipinacol Rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Royal Society of Chemistry. (2022). Metal-free synthesis of C2-quaternary indolinones by (NH4)2S2O8 mediated oxidative dearomatization of indoles. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]
-
Organic Chemistry Portal. (n.d.). Merging C-H Activation and Strain-Release in Ruthenium-Catalyzed Isoindolinone Synthesis. [Link]
-
MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. [Link]
-
ResearchGate. (n.d.). C H Activation of Indoles. [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. [Link]
-
MDPI. (2023). Transition-Metal-Free Access to 2-Subsituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gassman indole synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. researchgate.net [researchgate.net]
- 11. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 12. Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dispirooxindole-β-Lactams: Synthesis via Staudinger Ketene-Imine Cycloaddition and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. Heck Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jk-sci.com [jk-sci.com]
- 21. research.rug.nl [research.rug.nl]
- 22. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis of indoles and quinazolines via additive-controlled selective C–H activation/annulation of N-arylamidines and sulfoxonium ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 29. Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for treating MCF-7 cells with 3-Amino-5-bromoindolin-2-one hydrochloride
An In-Depth Guide to the Cellular and Molecular Evaluation of 3-Amino-5-bromoindolin-2-one hydrochloride in MCF-7 Breast Cancer Cells
Abstract
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for cancer therapy. This application note provides a comprehensive suite of protocols for the initial characterization of a novel indolin-2-one derivative, this compound, using the MCF-7 human breast adenocarcinoma cell line as a model system. MCF-7 cells, being estrogen receptor-positive (ER+), represent a crucial subtype of breast cancer and are extensively used in preclinical drug evaluation. This guide details the logical workflow from basic cell culture and cytotoxicity assessment to in-depth mechanistic studies, including apoptosis and cell cycle analysis, and culminates in the investigation of a putative signaling pathway via Western blotting. The methodologies are designed to be self-validating, with an emphasis on appropriate controls and explaining the scientific rationale behind key experimental choices. This document serves as a foundational resource for researchers aiming to elucidate the anti-cancer potential of this compound.
Introduction: The Rationale for Investigation
The MCF-7 cell line, established from a pleural effusion of a patient with metastatic breast carcinoma, is one of the most widely used models for ER+ breast cancer research. Its well-characterized genome and predictable growth patterns make it an ideal system for screening potential therapeutics.
The compound of interest, this compound, belongs to the indolin-2-one family. This structural class is renowned for its ability to target the ATP-binding pocket of various protein kinases. For instance, Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor built on an indolin-2-one core, is a clinically approved anti-cancer drug. Derivatives of this scaffold have shown efficacy against various cancer cell lines, including MCF-7, often by inducing apoptosis and cell cycle arrest.[1][2] Therefore, a logical starting hypothesis is that this compound may exert anti-proliferative effects on MCF-7 cells through the inhibition of a key signaling kinase.
This guide outlines the necessary experiments to test this hypothesis, beginning with determining the compound's cytotoxic potency and subsequently dissecting the cellular mechanisms it triggers.
Experimental Workflow Overview
The experimental strategy follows a logical progression from broad phenotypic effects to specific molecular mechanisms. This tiered approach ensures that resource-intensive mechanistic studies are pursued only after establishing a definitive biological effect.
Caption: High-level experimental workflow for characterizing the compound.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Catalog Number |
| MCF-7 Cell Line | ATCC | HTB-22 |
| 3-Amino-5-bromoindolin-2-one HCl | ChemScene | CS-0335035 |
| Eagle's MEM (EMEM) | Gibco | 11960044 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| 0.25% Trypsin-EDTA | Gibco | 25200056 |
| DMSO, Cell Culture Grade | Sigma-Aldrich | D2650 |
| MTT Reagent | ATCC | 30-1010K |
| Annexin V-FITC Apoptosis Kit | Thermo Fisher | 88-8005-72 |
| Propidium Iodide (PI) | Thermo Fisher | P1304MP |
| RNase A | Thermo Fisher | EN0531 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease/Phosphatase Inhibitor Cocktail | Cell Signaling | 5872S |
| Primary Antibodies (p-Akt, Akt, etc.) | Cell Signaling | Various |
| HRP-conjugated Secondary Antibody | Cell Signaling | Various |
Core Protocols
Protocol 1: Standard Culture of MCF-7 Cells
MCF-7 cells are adherent and tend to grow in clusters. Maintaining a consistent culture practice is paramount for reproducible results.[3][4][5]
-
Media Preparation: Prepare complete growth medium using Eagle's MEM supplemented with 10% FBS, 0.01 mg/mL human insulin, and 1% penicillin-streptomycin.[3]
-
Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging:
-
Subculture cells when they reach 80-90% confluency.
-
Aspirate old media and wash the cell monolayer once with sterile 1x PBS.
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA to a T-75 flask and incubate for 5-10 minutes, or until cells detach.[3]
-
Neutralize trypsin by adding 7-8 mL of complete growth medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.[6]
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Split cells at a ratio of 1:3 to 1:6 into new flasks.
-
Scientist's Note: MCF-7 cells can be slow to adhere after passaging.[5] It is advisable to wait at least 24 hours after seeding before starting any treatment to ensure cells have recovered and are in a logarithmic growth phase.
Protocol 2: Preparation of Compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Aliquoting & Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in complete growth medium.
Rationale: DMSO is a common solvent for organic molecules. A high-concentration stock minimizes the final percentage of DMSO in the culture medium. The final DMSO concentration should not exceed 0.5% (v/v) as it can be toxic to cells. A vehicle control (medium with the same percentage of DMSO as the highest treatment concentration) must be included in all experiments.
Protocol 3: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[7][8]
-
Cell Seeding: Seed 5,000-10,000 MCF-7 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.[7]
-
Solubilization: Add 100 µL of detergent reagent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[7]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Table 1: Hypothetical MTT Assay Data and IC50 Calculation
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1.0 | 85.7 ± 6.2 |
| 5.0 | 52.1 ± 4.8 |
| 10.0 | 25.3 ± 3.9 |
| 50.0 | 8.1 ± 2.1 |
| Calculated IC50 | ~5.0 µM |
Protocol 4: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently-labeled Annexin V.[9][10] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes.
-
Seeding & Treatment: Seed 2x10^5 cells per well in a 6-well plate. After 24 hours, treat with the compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the same well.
-
Washing: Wash cells twice with cold 1x PBS.
-
Staining: Resuspend cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[11]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.
Expected Results:
Viable: Annexin V (-) / PI (-)
Early Apoptosis: Annexin V (+) / PI (-)
Late Apoptosis/Necrosis: Annexin V (+) / PI (+)
Protocol 5: Cell Cycle Analysis (PI Staining)
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[13]
-
Seeding & Treatment: Follow the same procedure as in Protocol 4.
-
Harvesting: Harvest adherent cells via trypsinization.
-
Fixation: Wash cells with PBS, then fix by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend the cell pellet in a staining solution containing PBS, Propidium Iodide (50 µg/mL), and RNase A (100 µg/mL).[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. Use a linear scale for the fluorescence channel that measures PI.
Rationale for RNase A: PI can bind to double-stranded RNA. RNase A is included to digest RNA, ensuring that the PI signal is specific to DNA content for accurate cell cycle profiling.[13]
Protocol 6: Mechanistic Investigation (Western Blotting)
Based on literature for similar indolin-2-one compounds, a plausible mechanism of action is the inhibition of a receptor tyrosine kinase (RTK) pathway, such as the PI3K/Akt pathway, which is frequently hyperactivated in breast cancer.[14] This protocol aims to detect changes in the phosphorylation status of key proteins in this pathway.
-
Seeding & Treatment: Seed 1x10^6 cells in a 60 mm dish. After adherence, treat with the compound at its IC50 and 2x IC50 concentrations for a shorter duration (e.g., 6, 12, or 24 hours) to capture signaling events.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them directly on the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them by size on a polyacrylamide gel.[15]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Antibody Incubation:
-
Detection: Wash the membrane again, apply an enhanced chemiluminescence (ECL) substrate, and visualize the bands using an imaging system.
-
Stripping & Re-probing: The membrane can be stripped and re-probed with antibodies for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Caption: Hypothetical signaling pathway inhibited by the compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| MTT Assay: High background | Contamination in medium or reagents. | Use fresh, sterile reagents. Include a "medium only" blank control.[7] |
| Flow Cytometry: High debris | Excessive trypsinization; cells are unhealthy. | Reduce trypsin incubation time. Ensure cells are healthy before starting the experiment. |
| Flow Cytometry: Doublets in cell cycle | Cells are clumping; high flow rate. | Filter cells through a 40 µm mesh before analysis. Reduce the flow rate on the cytometer. |
| Western Blot: No signal | Insufficient protein; poor transfer; inactive antibody. | Verify protein concentration. Check transfer efficiency with Ponceau S stain. Use a positive control lysate. |
| Western Blot: High background | Insufficient blocking; antibody too concentrated. | Increase blocking time to 1.5 hours. Optimize primary and secondary antibody dilutions. |
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
MCF-7 Culture Protocol. Altogen Biosystems. [Link]
-
Assaying cell cycle status using flow cytometry. PMC - NIH. [Link]
-
Method for Analysing Apoptotic Cells via Annexin V Binding. UCL. [Link]
-
MCF-7 Cell Culture. ENCODE. [Link]
-
Tips for Quickly Master MCF7 Cell Culture and Gene Editing !. Ubigene. [Link]
-
Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]
-
MCF-7 Cell Culture and +/- estrogen treatment. Source of cells: ECACC. [Link]
-
MCF7 Breast Cancer Cell Protocol. AXOL Bioscience. [Link]
-
Cell Cycle Analysis with Flow Cytometry. Biocompare. [Link]
-
Cell Cycle Analysis. UWCCC Flow Lab. [Link]
-
Methods and Protocols for Western Blot. MolecularCloud. [Link]
-
Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. JoVE. [Link]
-
MTT (Assay protocol). protocols.io. [Link]
-
MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. YouTube. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. NIH. [Link]
-
Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Semantic Scholar. [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]
-
Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. ResearchGate. [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. NIH. [Link]
-
Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcf7.com [mcf7.com]
- 4. encodeproject.org [encodeproject.org]
- 5. Tips for Quickly Master MCF7 Cell Culture and Gene Editing ! | Ubigene [ubigene.us]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. atcc.org [atcc.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Western Blot Protocol | Proteintech Group [ptglab.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
Application and Protocols for Investigating 3-Amino-5-bromoindolin-2-one Hydrochloride in Apoptosis Studies
Introduction: The Indolin-2-one Scaffold as a Privileged Structure in Apoptosis Induction
The indolin-2-one core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery due to its versatile biological activities. Derivatives of this structure are foundational to numerous kinase inhibitors, which are critical regulators of cellular signaling pathways.[1] A key area of investigation for indolin-2-one derivatives is their potential to induce apoptosis, or programmed cell death, a process fundamental to tissue homeostasis and a primary target in cancer therapy.[2][3] The strategic functionalization of the indolin-2-one ring, particularly at the C3, C5, and C6 positions, has yielded potent modulators of apoptotic pathways.[4]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 3-Amino-5-bromoindolin-2-one hydrochloride in apoptosis studies. While this specific molecule serves as our focal point, the principles and protocols outlined herein are broadly applicable to the investigation of novel indolin-2-one derivatives as potential apoptosis inducers. We will delve into the plausible mechanisms of action, provide detailed experimental workflows, and offer insights into the interpretation of results, all grounded in the established literature for this class of compounds.
Plausible Mechanism of Action: Kinase Inhibition as a Gateway to Apoptosis
Based on extensive research into structurally related compounds, a primary mechanism through which this compound likely induces apoptosis is through the inhibition of protein kinases.[1] The indolin-2-one moiety is a well-established ATP-competitive inhibitor that targets the catalytic pocket of various kinases.[1] Key kinase families implicated in apoptosis and frequently targeted by indolin-2-one derivatives include:
-
Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis. Inhibition of VEGFR can lead to the suppression of survival signals, thereby triggering apoptosis in cancer cells.[5][6]
-
Cyclin-Dependent Kinases (CDKs): These are master regulators of the cell cycle. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest, often at the G1 or G2/M phase, which can subsequently initiate the apoptotic cascade.[3][7]
-
Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. Their inhibition can cause mitotic catastrophe and induce apoptosis in rapidly dividing cancer cells.[4]
-
c-Src Kinase: A non-receptor tyrosine kinase involved in cell proliferation, migration, and survival. Its inhibition is a validated strategy for cancer treatment.
The pro-apoptotic effects of kinase inhibition by a compound like this compound are typically mediated through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways of apoptosis.
The Intrinsic Apoptotic Pathway
This pathway is often initiated by intracellular stress, such as that caused by kinase inhibition. A key event is the change in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.[8] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, beginning with initiator caspase-9 and culminating in the activation of executioner caspase-3.[2][8]
Visualizing the Proposed Signaling Pathway
Caption: Proposed intrinsic apoptotic pathway induced by this compound.
Experimental Protocols for Apoptosis Studies
A multi-faceted approach is essential to robustly characterize the pro-apoptotic activity of this compound. The following protocols provide a comprehensive framework for such an investigation.
General Experimental Workflow
Caption: A structured workflow for investigating the apoptotic effects of a novel compound.
Protocol 1: Cell Viability and IC50 Determination using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of tetrazolium salt MTT to formazan by mitochondrial dehydrogenases in living cells is quantified.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG-2, HCT-116)[2]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.[7]
Materials:
-
Cells treated with this compound (at IC50 concentration) for a predetermined time.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
Flow cytometer.
Procedure:
-
Harvest the treated and control cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[7]
Protocol 3: Caspase Activity Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Their activation is a hallmark of apoptosis.[10] This can be measured using specific substrates that become fluorescent or colorimetric upon cleavage by the active caspase.
Materials:
-
Cells treated with this compound.
-
Caspase-3, -8, and -9 colorimetric or fluorometric assay kits.
-
Cell lysis buffer.
-
Microplate reader.
Procedure:
-
Lyse the treated and control cells according to the kit manufacturer's instructions.
-
Centrifuge the lysates to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase substrate (e.g., DEVD-pNA for caspase-3) and reaction buffer.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold-increase in caspase activity relative to the control. An increase in caspase-9 and -3 activity suggests the involvement of the intrinsic pathway, while an increase in caspase-8 points to the extrinsic pathway.[8][11]
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
Principle: Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic pathway.
Materials:
-
Protein lysates from treated and control cells.
-
Primary antibodies against Bax, Bcl-2, cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescence detection reagents.
Procedure:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 and cleaved PARP are indicative of apoptosis induction.[2]
Quantitative Data Summary
When investigating a novel compound like this compound, it is crucial to present the quantitative data in a clear and organized manner. Below is a template for summarizing key findings.
| Parameter | Cell Line | IC50 (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3 Activity |
| 3-Amino-5-bromoindolin-2-one HCl | MCF-7 | Value | Value | Value |
| HepG-2 | Value | Value | Value | |
| HCT-116 | Value | Value | Value | |
| Positive Control (e.g., Doxorubicin) | MCF-7 | Value | Value | Value |
Conclusion and Future Directions
The protocols and conceptual framework provided in this application note offer a robust starting point for the investigation of this compound as a potential inducer of apoptosis. The indolin-2-one scaffold continues to be a rich source of novel therapeutic agents, particularly in oncology. By systematically evaluating its effects on cell viability, apoptotic markers, and key signaling proteins, researchers can elucidate its mechanism of action and assess its therapeutic potential.
Future studies could involve in vivo experiments using xenograft models to determine the anti-tumor efficacy of this compound. Furthermore, comprehensive kinase profiling and molecular docking studies would provide deeper insights into its specific molecular targets and aid in the rational design of more potent and selective derivatives.
References
-
Jin, Y. Z., Fu, D. X., Ma, N., Li, Z. C., Liu, Q. H., Xiao, L., & Zhang, R. H. (2011). Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties. Molecules (Basel, Switzerland), 16(11), 9368–9385. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., Al-Dibas, K. I., El-Gazzar, M. G., & Oh, C. H. (2021). Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation. Scientific reports, 11(1), 16259. [Link]
-
Lee, J. Y., Kim, Y., Kim, J., Lee, J. Y., Lee, S., & Kim, Y. (2022). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules (Basel, Switzerland), 27(19), 6294. [Link]
-
Yue, J., Zhang, L., Sun, L., Wang, D., Li, Y., & Zhang, S. (2011). Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents. European journal of medicinal chemistry, 46(11), 5537–5544. [Link]
-
Jin, Y. Z., Fu, D. X., Ma, N., Li, Z. C., Liu, Q. H., Xiao, L., & Zhang, R. H. (2011). Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties. Molecules (Basel, Switzerland), 16(11), 9368–9385. [Link]
-
El-Naggar, A. M., Abdu-Allah, H. H. M., El-Shorbagi, A. A., & El-Gendy, M. A. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules (Basel, Switzerland), 27(19), 6667. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, M., Al-Obaid, A. M., Msmar, A. H., El-Azab, A. S., & Alanazi, M. M. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules (Basel, Switzerland), 26(2), 406. [Link]
-
Anantharam, V., Kitazawa, M., Latchoumycandane, C., Kanthasamy, A., & Kanthasamy, A. G. (2002). Caspase-3-dependent proteolytic cleavage of protein kinase Cdelta is essential for oxidative stress-mediated dopaminergic cell death after exposure to methylcyclopentadienyl manganese tricarbonyl. The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(5), 1738–1751. [Link]
-
Liu, G., Li, D., Zhang, Y., Zhao, Y., & Chen, X. (2015). Identification of 3,5,6-substituted indolin-2-one's inhibitors of Aurora B by development of a luminescent kinase assay. Bioorganic & medicinal chemistry letters, 25(15), 2848–2851. [Link]
-
Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Adhami, A. M., & Al-Bari, M. A. A. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules (Basel, Switzerland), 28(14), 5521. [Link]
-
Timofeeva, O. A., Gaponenko, V., & Kholodovych, V. (2019). The prodomain of caspase-3 regulates its own removal and caspase activation. Scientific reports, 9(1), 868. [Link]
-
Shiosaka, T., Nagaoka, H., & Wakabayashi, K. (2000). 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) induces apoptosis in rat splenocytes and thymocytes by different mechanisms. Mutation research, 457(1-2), 57–67. [Link]
-
Wang, Y., Zhang, Y., Zhang, Y., Liu, Y., Zhang, Y., & Liu, Y. (2023). Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. RSC medicinal chemistry, 14(6), 1145–1151. [Link]
-
Marks, N., Berg, M. J., Guidotti, A., & Saito, M. (1998). Activation of caspase-3 and apoptosis in cerebellar granule cells. Journal of neuroscience research, 52(3), 334–341. [Link]
-
Sbardella, G., Castellano, S., & Di Malta, C. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Archiv der Pharmazie, 355(9), e2200155. [Link]
-
Rådmark, O., & Samuelsson, B. (2007). Caspase-mediated degradation of human 5-lipoxygenase in B lymphocytic cells. FEBS letters, 581(13), 2443–2448. [Link]
-
Atamanyuk, D., Furdychko, D., & Gzella, A. (2023). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. International journal of molecular sciences, 24(17), 13348. [Link]
-
Atamanyuk, D., Furdychko, D., & Gzella, A. (2023). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. Molecules (Basel, Switzerland), 28(17), 6427. [Link]
-
Kumar, S., & Kumar, R. (2018). N-Substituted Pyrido-1,4-Oxazin-3-Ones Induce Apoptosis of Hepatocellular Carcinoma Cells by Targeting NF-κB Signaling Pathway. Frontiers in pharmacology, 9, 1125. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones as apoptotic anti-proliferative agents: design, synthesis and in vitro biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 3,5,6-substituted indolin-2-one's inhibitors of Aurora B by development of a luminescent kinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Caspase-3-dependent proteolytic cleavage of protein kinase Cdelta is essential for oxidative stress-mediated dopaminergic cell death after exposure to methylcyclopentadienyl manganese tricarbonyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Caspase-mediated degradation of human 5-lipoxygenase in B lymphocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular docking simulation of 3-Amino-5-bromoindolin-2-one hydrochloride with VEGFR-2
Application Note & Protocol
Molecular Docking Simulation of 3-Amino-5-bromoindolin-2-one hydrochloride with VEGFR-2: A Guide to Virtual Screening and Interaction Analysis
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process hijacked by tumors to ensure their growth and metastasis.[1][2][3] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of modern anti-cancer therapy.[4][5][6] This application note provides a comprehensive, step-by-step protocol for performing a molecular docking simulation of a potential small-molecule inhibitor, this compound, with the ATP-binding site of the VEGFR-2 kinase domain. We will leverage industry-standard, open-source software, including AutoDock Vina, to predict the binding affinity and interaction patterns of this compound. This guide is designed for researchers in drug discovery and computational biology, offering both the procedural steps and the scientific rationale behind them to ensure a robust and reproducible virtual screening workflow.
Scientific Rationale & Background
The Target: VEGFR-2 Kinase
VEGFR-2, a receptor tyrosine kinase (RTK), is a primary transducer of the pro-angiogenic signals initiated by its ligand, VEGF-A.[3] Upon VEGF-A binding, VEGFR-2 dimerizes and undergoes trans-autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways that ultimately promote endothelial cell proliferation, migration, and survival, leading to neovascularization.[3][7] In cancer, tumors exploit this pathway to establish a dedicated blood supply, making VEGFR-2 a highly validated therapeutic target.[1][2] Small-molecule inhibitors that target the highly conserved ATP-binding pocket of the VEGFR-2 kinase domain act as competitive inhibitors, preventing receptor phosphorylation and blocking downstream signaling.[1][8] Several such inhibitors, including Sorafenib and Sunitinib, are approved for clinical use.[4][8][9]
The Ligand: this compound
The ligand in this study, 3-Amino-5-bromoindolin-2-one, belongs to the indolinone (or oxindole) class of compounds. This chemical scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for its ability to inhibit protein kinases. The core structure mimics the purine ring of ATP, allowing it to fit within the kinase hinge region. The specific substitutions on the indolinone ring are critical for achieving potency and selectivity. Our objective is to computationally evaluate how this specific compound docks within the VEGFR-2 active site.
Experimental Design & Workflow
The molecular docking process is a multi-stage computational experiment. It begins with the careful preparation of both the receptor (protein) and the ligand (small molecule) to ensure they are in a chemically correct and computationally ready state. The core of the experiment is the docking simulation, where a scoring function is used to predict the optimal binding pose and affinity. The final, and most critical, stage is the analysis of these results to derive scientifically meaningful insights.
Caption: High-level workflow for the molecular docking simulation.
Detailed Protocols
This section provides the step-by-step methodology for the docking simulation.
Required Software & Data
-
Protein Structure: VEGFR-2 Kinase Domain (e.g., PDB ID: 3V2A[10] or 3CJG[11]). Download from the .
-
Ligand Structure: this compound. Obtain the structure from .[12]
-
Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files. Download from .
-
AutoDock Vina: The docking program. Download from .[13]
-
Molecular Visualization Software: PyMOL or BIOVIA Discovery Studio Visualizer for analysis.
Protocol 1: Receptor Preparation
Objective: To prepare the VEGFR-2 protein structure for docking by removing non-essential molecules, adding hydrogens, and assigning charges, resulting in a receptor.pdbqt file.
Caption: Step-by-step workflow for receptor preparation.
Methodology:
-
Load PDB: Start AutoDock Tools (ADT). Navigate to File > Read Molecule and open your downloaded PDB file (e.g., 3CJG.pdb).
-
Clean Protein:
-
Rationale: Water molecules and original ligands can interfere with the docking of the new compound. We need a clean binding site.[14][15]
-
Select and delete all water molecules (Select > Residue > HOH, then Edit > Delete > Delete Selected Atoms).
-
Similarly, select and delete the original co-crystallized ligand and any other heteroatoms (ions, cofactors) not essential for binding.
-
-
Add Hydrogens:
-
Compute Charges:
-
Rationale: Atomic partial charges are necessary for the scoring function to calculate electrostatic interactions.[17]
-
Navigate to Edit > Charges > Compute Gasteiger.
-
-
Save as PDBQT:
-
Rationale: The PDBQT format is a modified PDB format that includes atomic partial charges (Q) and AutoDock atom types (T), which are required by AutoDock Vina.[17]
-
Navigate to Grid > Macromolecule > Choose. Select the receptor from the list and click Select Molecule.
-
A dialog will prompt you to save the prepared file. Save it as receptor.pdbqt.
-
Protocol 2: Ligand Preparation
Objective: To convert the 2D or 3D structure of 3-Amino-5-bromoindolin-2-one into a flexible ligand.pdbqt file with defined rotatable bonds.
Methodology:
-
Obtain and Load Ligand: Download the 3D structure of the ligand in SDF or MOL2 format from PubChem. In ADT, go to Ligand > Input > Open and select your ligand file.
-
Set Charges and Torsion:
-
Rationale: The ligand needs correct charges for electrostatic calculations and defined rotatable bonds to allow for conformational flexibility during the docking simulation.[18]
-
ADT will automatically calculate Gasteiger charges and attempt to detect the "torsion root" and rotatable bonds.
-
Verify the number of active torsions by going to Ligand > Torsion Tree > Choose Torsions. You can disable specific bonds if desired (e.g., amide bonds).
-
-
Save as PDBQT:
-
Navigate to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.
-
Protocol 3: Docking Simulation
Objective: To perform the docking of ligand.pdbqt into receptor.pdbqt using AutoDock Vina.
Methodology:
-
Define the Grid Box:
-
Rationale: The grid box defines the three-dimensional search space for the docking algorithm. It should be large enough to encompass the entire binding site but small enough to ensure computational efficiency.[19][20]
-
In ADT, go to Grid > Grid Box.
-
A box will appear around your receptor. Use the dimension and center controls to position the box around the known ATP-binding site of VEGFR-2. For many kinases, this is a cleft between the N- and C-lobes. If a co-crystallized inhibitor was present (like in PDB: 3CJG), center the box on the location of that original inhibitor.
-
Note down the center (x, y, z) and size (x, y, z) values. A typical size is 25 x 25 x 25 Ångstroms.
-
-
Create the Configuration File:
-
Rationale: This text file provides all the necessary input parameters for the Vina executable.
-
Create a new text file named conf.txt in the same directory as your PDBQT files. Add the following content, replacing the center and size values with those from the previous step:
-
-
Run AutoDock Vina:
-
Open a command prompt or terminal.
-
Navigate to the directory containing your receptor.pdbqt, ligand.pdbqt, conf.txt, and the vina executable.
-
Execute the following command:
-
Results Analysis and Interpretation
Objective: To analyze the output files (all_poses.pdbqt and log.txt) to determine the best binding pose and understand the molecular interactions.
Interpreting the Log File
The log.txt file contains a table of the generated binding poses, ranked by their predicted binding affinity.
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.854 | 2.431 |
| 3 | -7.9 | 2.103 | 3.578 |
| ... | ... | ... | ... |
-
Binding Affinity: This is the predicted free energy of binding (ΔG). More negative values indicate a stronger, more favorable binding interaction.[22] The top-ranked pose (Mode 1) has the lowest binding energy.
-
RMSD: Root Mean Square Deviation. The l.b. (lower bound) and u.b. (upper bound) values compare the current pose to the best pose (Mode 1). An RMSD value below 2.0 Å suggests the poses are very similar conformationally.[22][23]
Visualizing Interactions
The most crucial step is to visually inspect the predicted binding poses to validate the docking result.[24][25]
-
Load Structures: Open your visualization software (e.g., PyMOL). Load the receptor.pdbqt file and the all_poses.pdbqt output file. The output file contains multiple models; you can cycle through them to see each predicted pose.
-
Analyze the Best Pose (Mode 1):
-
Focus on the top-ranked pose.
-
Identify key amino acid residues in the VEGFR-2 active site that are interacting with the ligand.
-
Look for chemically meaningful interactions:
-
Hydrogen Bonds: Are there hydrogen bonds between the ligand's donors/acceptors (e.g., the amine and carbonyl groups of the indolinone core) and key residues in the hinge region of the kinase (e.g., the backbone of Cys919)?
-
Hydrophobic Interactions: Is the bromophenyl ring situated in a hydrophobic pocket?
-
Pi-Stacking: Are there any aromatic interactions with residues like Phe1047?
-
-
-
Generate Interaction Diagrams: Use tools like Discovery Studio Visualizer or the Protein-Ligand Interaction Profiler (PLIP) web server to generate 2D diagrams that clearly show all the predicted interactions.[24][26]
A good docking result is not just a low energy score but a binding pose that forms plausible and strong interactions with key residues known to be important for inhibitor binding in the target protein.[22]
References
-
Vertex AI Search Result[1]: Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Available at: [Link]
-
Vertex AI Search Result[22]: How to interprete and analyze molecular docking results? - ResearchGate. Available at: [Link]
-
Vertex AI Search Result[4]: Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Available at: [Link]
-
Vertex AI Search Result[14]: How does one prepare proteins for molecular docking? - Quora. Available at: [Link]
-
Vertex AI Search Result[5]: Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy - PubMed. Available at: [Link]
-
Vertex AI Search Result[8]: VEGFR-2 inhibitor - Wikipedia. Available at: [Link]
-
Vertex AI Search Result[27]: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. Available at: [Link]
-
Vertex AI Search Result[13]: Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. Available at: [Link]
-
Vertex AI Search Result[28]: 3KVQ: Crystal structure of VEGFR2 extracellular domain D7 - RCSB PDB. Available at: [Link]
-
Vertex AI Search Result[29]: Molecular Docking Tutorial. Available at: [Link]
-
Vertex AI Search Result[30]: LaBOX: A Grid Box Calculation Tool for Molecular Docking - GitHub. Available at: [Link]
-
Vertex AI Search Result[24]: How I can analyze and present docking results? - Matter Modeling Stack Exchange. Available at: [Link]
-
Vertex AI Search Result[31]: A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. Available at: [Link]
-
Vertex AI Search Result[25]: Analysis and Mapping of Molecular Docking Results - CD ComputaBio. Available at: [Link]
-
Vertex AI Search Result[32]: 5OYJ: Crystal structure of VEGFR-2 domains 4-5 in complex with DARPin D4b - RCSB PDB. Available at: [Link]
-
Vertex AI Search Result: Autodock Vina Tutorial - Molecular Docking - YouTube. Available at: [Link]
-
Vertex AI Search Result[33]: 2M59: Spatial structure of dimeric VEGFR2 membrane domain in DPC micelles - RCSB PDB. Available at: [Link]
-
Vertex AI Search Result[2]: Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer - PMC - PubMed Central. Available at: [Link]
-
Vertex AI Search Result[3]: Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Available at: [Link]
-
Vertex AI Search Result[21]: Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. Available at: [Link]
-
Vertex AI Search Result[11]: 3CJG: Crystal structure of VEGFR2 in complex with a 3,4,5-trimethoxy aniline containing pyrimidine - RCSB PDB. Available at: [Link]
-
Vertex AI Search Result[10]: 3V2A: VEGFR-2/VEGF-A COMPLEX STRUCTURE - RCSB PDB. Available at: [Link]
-
Vertex AI Search Result[17]: Hands-on tutorials of AutoDock 4 and AutoDock Vina. Available at: [Link]
-
Vertex AI Search Result: Tutorial – AutoDock Vina. Available at: [Link]
-
Vertex AI Search Result[6]: Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - Ingenta Connect. Available at: [Link]
-
Vertex AI Search Result[34]: Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. Available at: [Link]
-
Vertex AI Search Result[16]: Session 4: Introduction to in silico docking. Available at: [Link]
-
Vertex AI Search Result[20]: How to generate Autodock Grid Box? - ResearchGate. Available at: [Link]
-
Vertex AI Search Result[26]: Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., - YouTube. Available at: [Link]
-
Vertex AI Search Result[35]: Generating grid box for Docking using Vina - YouTube. Available at: [Link]
-
Vertex AI Search Result[15]: Molecular docking proteins preparation - ResearchGate. Available at: [Link]
-
Vertex AI Search Result[36]: Bioinformatics; How to Learn Docking and Molecular Dynamics Simulations From Scratch. Available at: [Link]
-
Vertex AI Search Result[37]: [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available at: [Link]
-
Vertex AI Search Result[18]: AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. Available at: [Link]
-
Vertex AI Search Result[38]: Configuring Grid Parameters and Defining Grid Box for Protein-Ligand Docking in AutoDock. Available at: [Link]
-
Vertex AI Search Result[7]: Mechanisms of Regulation of VEGFR-2 levels in cancer cells - ResearchGate. Available at: [Link]
-
Vertex AI Search Result[39]: Ligand Preparation for Molecular docking #biotech - YouTube. Available at: [Link]
-
Vertex AI Search Result[12]: 3-amino-5-bromo-1,3-dihydro-2h-indol-2-one hydrochloride - PubChemLite. Available at: [Link]
-
Vertex AI Search Result[40]: Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer - MDPI. Available at: [Link]
Sources
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. Recent development of multi-target VEGFR-2 inhibitors for the cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. PubChemLite - 3-amino-5-bromo-1,3-dihydro-2h-indol-2-one hydrochloride (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 13. m.youtube.com [m.youtube.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 17. indico4.twgrid.org [indico4.twgrid.org]
- 18. youtube.com [youtube.com]
- 19. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 20. researchgate.net [researchgate.net]
- 21. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 22. researchgate.net [researchgate.net]
- 23. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 24. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 25. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 26. youtube.com [youtube.com]
- 27. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 28. rcsb.org [rcsb.org]
- 29. sites.ualberta.ca [sites.ualberta.ca]
- 30. GitHub - RyanZR/LaBOX: LaBOX: A Grid Box Calculation Tool for Molecular Docking [github.com]
- 31. youtube.com [youtube.com]
- 32. rcsb.org [rcsb.org]
- 33. rcsb.org [rcsb.org]
- 34. youtube.com [youtube.com]
- 35. youtube.com [youtube.com]
- 36. m.youtube.com [m.youtube.com]
- 37. m.youtube.com [m.youtube.com]
- 38. youtube.com [youtube.com]
- 39. m.youtube.com [m.youtube.com]
- 40. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer [mdpi.com]
Preparation of 3-Amino-5-bromoindolin-2-one hydrochloride stock solutions for in vitro assays
Application Note & Protocol
Topic: Preparation of 3-Amino-5-bromoindolin-2-one hydrochloride Stock Solutions for in vitro Assays
For: Researchers, scientists, and drug development professionals.
Authored By: Senior Application Scientist, Gemini Division
Abstract
The accurate and reproducible preparation of stock solutions is a foundational requirement for reliable in vitro screening and drug development. This document provides a comprehensive guide to the preparation, handling, and quality control of stock solutions for this compound. We delve into the rationale behind solvent selection, provide detailed, step-by-step protocols for dissolution, and outline best practices for storage to ensure compound integrity and maximize experimental success.
Introduction: The Criticality of Proper Stock Solution Preparation
This compound is a small molecule of interest in various research contexts. As with any experimental reagent, the reliability of data generated using this compound is directly contingent on the quality of the stock solution. Improperly prepared solutions can lead to a host of issues, including inaccurate concentration determination, compound precipitation, and degradation, all of which can compromise the validity of experimental results.[1][2]
This guide is designed to provide a robust framework for the preparation of high-quality, stable stock solutions of this compound, ensuring consistency and reproducibility in your in vitro assays.
Compound Properties & Key Considerations
A thorough understanding of the physicochemical properties of this compound is paramount for successful stock solution preparation.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrClN₂O | [3] |
| Molecular Weight | 263.52 g/mol | [3] |
| Appearance | White powder | [4] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][5][6] |
| Storage (Powder) | Sealed and preserved in a dry, dark place at room temperature. | [4][7] |
Expert Insights:
-
The Hydrochloride Salt: The hydrochloride salt form of a compound is often utilized to improve solubility and stability compared to the free base.[8][9] However, it's crucial to be aware of the potential for disproportionation (conversion of the salt to the less soluble free base) in aqueous solutions, especially if the pH is not optimal.[10][11]
-
Solvent Choice - Why DMSO? Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a common choice for preparing stock solutions in drug discovery.[12] Its miscibility with water and cell culture media is another key advantage for in vitro assays.[1][12]
Essential Materials & Equipment
-
This compound (CAS No. 119884-84-3)
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Sonicator (water bath)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro applications.[13]
Calculation of Required Mass
To prepare a 10 mM stock solution, the required mass of the compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 263.52 g/mol x 1000 mg/g = 2.6352 mg
Step-by-Step Dissolution Procedure
-
Preparation: Before you begin, ensure your workspace is clean and you are wearing appropriate PPE. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out 2.64 mg of the compound using an analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the compound.
-
Initial Dissolution: Tightly cap the tube and vortex for 1-2 minutes. A complete visual dissolution should be the goal.
-
Assisted Dissolution (If Necessary): If the compound does not fully dissolve with vortexing, sonicate the tube in a water bath for 5-10 minutes.[1] Gentle warming in a 37°C water bath can also be employed, but caution is advised as excessive heat can degrade some compounds.[1]
-
Final Inspection: After the dissolution steps, visually inspect the solution against a light source to ensure there are no visible particulates.
Aliquoting and Storage
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.[1]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[1][6]
Quality Control and Best Practices
A well-prepared stock solution is only as good as its handling and storage.
-
Avoid Repeated Freeze-Thaw Cycles: This is a critical source of compound degradation and precipitation. Aliquoting is the most effective way to mitigate this.[1]
-
DMSO Concentration in Assays: High concentrations of DMSO can be cytotoxic and may interfere with assay results. It is crucial to keep the final concentration of DMSO in your assay low, typically below 0.5%.[1] Always include a vehicle control (assay media with the same final DMSO concentration) in your experiments.[1]
-
Serial Dilutions: When preparing working solutions, perform serial dilutions in 100% DMSO first, before making the final dilution into your aqueous assay buffer.[5] This minimizes the risk of the compound precipitating out of solution.[5][14]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Dissolution | Insufficient mixing or sonication. Compound may be at the limit of its solubility. | Continue vortexing and/or sonicating. Gentle warming (37°C) may be attempted.[1] If the issue persists, consider preparing a lower concentration stock solution. |
| Precipitation Upon Dilution in Aqueous Buffer | The compound is less soluble in the aqueous buffer than in DMSO. | Perform serial dilutions in 100% DMSO before the final dilution into the aqueous buffer.[5] Consider the use of a solubility-enhancing excipient if compatible with your assay.[15] |
| Inconsistent Assay Results | Stock solution degradation due to improper storage or repeated freeze-thaw cycles. Inaccurate initial weighing or pipetting. | Prepare a fresh stock solution from the powder. Ensure proper aliquoting and storage of the new stock. Verify the calibration of your balance and pipettes. |
Workflow and Decision Making Diagrams
Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Troubleshooting Dissolution Issues
Caption: Decision-making process for troubleshooting incomplete dissolution.
Safety Precautions
This compound should be handled by trained personnel in a laboratory setting.[16] Always consult the Safety Data Sheet (SDS) for the specific compound and for DMSO before handling.[16] Wear appropriate PPE, including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.
References
-
ResearchGate. How to dissolve small inhibitor molecules for binding assay?. (2013). [Link]
-
AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. [Link]
-
PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). [Link]
-
Pharmaceutical Salts of Small Molecule Drugs: Opportunities and Challenges. (2014). Pharmaceutical Technology. [Link]
-
Ovid. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-. (2021). [Link]
-
Pharmaceutical Technology. Salt Selection in Drug Development. [Link]
-
ResearchGate. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025). [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
-
PubChemLite. 3-amino-5-bromo-1,3-dihydro-2h-indol-2-one hydrochloride. [Link]
-
ChEMBL. Assay: Solubility of the compound in DMSO (CHEMBL3878090). [Link]
-
NIH. DMSO Solubility Assessment for Fragment-Based Screening. [Link]
-
ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO?. (2016). [Link]
-
PubChem. 3-amino-5-bromo-1H-isoindol-1-one. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Ziath. Samples in DMSO: What an end user needs to know. [Link]
-
PubChem. 2-Amino-5-bromo-3-hydroxypyridine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. antbioinc.com [antbioinc.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound, CasNo.119884-84-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. 20870-78-4|5-Bromoindolin-2-one|BLD Pharm [bldpharm.com]
- 8. pharmtech.com [pharmtech.com]
- 9. rjpdft.com [rjpdft.com]
- 10. conservancy.umn.edu [conservancy.umn.edu]
- 11. ovid.com [ovid.com]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. file.bldpharm.com [file.bldpharm.com]
Application Note & Protocols: Evaluating 3-Amino-5-bromoindolin-2-one Hydrochloride as a Novel Chemical Probe for Kinase Activity
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule inhibitors that act as chemical probes are invaluable tools for dissecting kinase function and for developing novel therapeutics.[1][2] The indolin-2-one scaffold has emerged as a privileged structure in the design of kinase inhibitors.[3][4][5] This document provides a comprehensive guide for the evaluation of 3-Amino-5-bromoindolin-2-one hydrochloride, a commercially available small molecule, as a potential chemical probe for kinase activity. We present a structured, multi-step workflow, from initial in vitro biochemical screening to cell-based functional assays, designed to characterize the compound's inhibitory potential, selectivity, and cellular effects. The protocols herein are designed to be self-validating, providing researchers with a robust framework for assessing novel kinase inhibitor candidates.
Introduction: The Quest for Novel Kinase Probes
Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their central role in signal transduction makes them prime targets for therapeutic intervention.[6] The development of selective small molecule inhibitors has revolutionized both basic research and clinical practice. These molecules can serve as "chemical probes" to interrogate the function of specific kinases within complex biological systems, helping to validate them as drug targets and to understand their downstream signaling pathways.[1][7]
The indolin-2-one core is a versatile scaffold that has been successfully utilized in the development of potent inhibitors for various kinase families, including Fibroblast Growth Factor Receptors (FGFRs) and Aurora kinases.[3][4] The exploration of novel derivatives of this scaffold is a promising avenue for discovering new probes with unique selectivity profiles. This compound is one such derivative. Its chemical properties are summarized below:
| Property | Value | Source |
| CAS Number | 119884-84-3 | [8] |
| Molecular Formula | C₈H₈BrClN₂O | [8] |
| Molecular Weight | 263.52 g/mol | [8] |
| Structure | (Image of chemical structure) | [9] |
This guide outlines a systematic approach to determine if this compound possesses kinase inhibitory activity and to characterize its potential as a chemical probe.
Experimental Workflow for Probe Evaluation
The evaluation of a potential kinase probe is a multi-tiered process. We propose a workflow that begins with broad, high-throughput biochemical screening, followed by more focused secondary assays and cell-based validation.
Figure 1: A multi-phase workflow for the evaluation of a novel kinase inhibitor candidate.
Detailed Protocols
Part 1: In Vitro Biochemical Kinase Assays
The initial step is to determine if this compound directly inhibits the enzymatic activity of a kinase in vitro. A universal, luminescence-based assay like the ADP-Glo™ Kinase Assay is highly suitable for this purpose as it measures the amount of ADP produced during the kinase reaction, making it compatible with virtually any kinase.[10]
Protocol 1: Primary Screening using ADP-Glo™ Kinase Assay
-
Objective: To perform a single-point concentration screen to identify potential kinase targets of this compound.
-
Materials:
-
This compound (solubilized in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Purified recombinant kinases of interest
-
Substrate for each kinase (protein or peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare a 1 mM stock solution of this compound in 100% DMSO. From this, prepare a working solution for the assay. For a final assay concentration of 10 µM, with a final DMSO concentration of 1%, prepare a 1 mM working stock in assay buffer.
-
Kinase Reaction Setup: In each well of the plate, set up the kinase reaction. The final volume is typically 5-25 µL.
-
Add 2.5 µL of 4x Kinase/Substrate mix.
-
Add 5 µL of test compound dilution (or DMSO for control).
-
Add 2.5 µL of 4x ATP solution to initiate the reaction.
-
Controls: Include "no kinase" wells (background) and "DMSO only" wells (100% activity).
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for 60 minutes.
-
ATP Depletion: Add an equal volume (e.g., 10 µL) of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.
-
ADP to ATP Conversion: Add a double volume (e.g., 20 µL) of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce light.
-
Signal Measurement: Read the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition using the following formula: % Inhibition = 100 * (1 - (Luminescence_Sample - Luminescence_Background) / (Luminescence_DMSO - Luminescence_Background))
-
A "hit" is typically defined as a compound that causes >50% inhibition at a single concentration (e.g., 10 µM).
-
Protocol 2: IC₅₀ Determination
-
Objective: For any "hits" identified in the primary screen, determine the half-maximal inhibitory concentration (IC₅₀).
-
Procedure:
-
Follow the same procedure as Protocol 1.
-
Instead of a single concentration, prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
-
Part 2: Cell-Based Assays
After confirming direct enzymatic inhibition, the next crucial step is to assess the compound's activity in a cellular context. This involves evaluating its cytotoxicity and its ability to engage the target kinase within intact cells.
Protocol 3: Cell Viability and Cytotoxicity Assay
-
Objective: To determine the concentration at which this compound becomes toxic to cells. This is essential for distinguishing true target-specific effects from general toxicity.
-
Materials:
-
Human cancer cell line relevant to the kinase of interest.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
MTT solution or a luminescence-based viability assay kit (e.g., CellTiter-Glo®).
-
96-well clear or opaque plates (depending on the assay).
-
DMSO.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the dilutions to the cells and incubate for 48-72 hours.
-
Viability Measurement: Follow the manufacturer's protocol for the chosen viability assay (e.g., add MTT reagent, incubate, solubilize formazan, and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
-
Data Analysis: Plot cell viability (%) against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol 4: Cellular Target Engagement (NanoBRET™ Assay)
-
Objective: To confirm that the compound can bind to its target kinase inside living cells.[11]
-
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Fluorescently labeled tracer that binds to the target kinase.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Transfection reagent.
-
Opti-MEM® I Reduced Serum Medium.
-
-
Procedure:
-
Transfection: Transfect cells with the NanoLuc®-kinase fusion plasmid.
-
Cell Plating: Plate the transfected cells into 96-well plates.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the fluorescent tracer.
-
Substrate Addition: Add the NanoBRET™ substrate.
-
Signal Measurement: Read both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths simultaneously using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal upon addition of the compound indicates displacement of the tracer and thus, target engagement.
-
Figure 2: Mechanism of the NanoBRET™ target engagement assay.
Data Interpretation & Next Steps
A successful kinase probe should exhibit the following characteristics:
| Parameter | Ideal Characteristic | Rationale |
| Potency (IC₅₀) | < 100 nM in biochemical assays. | Ensures that the probe can be used at low concentrations, minimizing off-target effects. |
| Selectivity | High selectivity against a panel of other kinases. | Confirms that the observed biological effects are due to inhibition of the intended target. |
| Cellular Activity | GI₅₀ in a relevant cell line should be reasonably close to the biochemical IC₅₀. | Demonstrates cell permeability and engagement of the target in a physiological context. |
| Toxicity Window | A significant window between the cellular GI₅₀ and general cytotoxicity. | Allows for the use of the probe at concentrations that inhibit the target without killing the cells. |
If this compound demonstrates these characteristics for a specific kinase, further studies would be warranted. These could include:
-
Mechanism of Action Studies: To determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
Western Blot Analysis: To confirm that the compound inhibits the phosphorylation of known downstream substrates of the target kinase in cells.
-
Broader Selectivity Profiling: Screening against a larger panel of kinases (e.g., >300) to fully understand its selectivity profile.[1]
Conclusion
The systematic evaluation of small molecules is a cornerstone of modern drug discovery and chemical biology. While the kinase inhibitory activity of this compound is not yet established in the public domain, its structural similarity to known kinase inhibitors makes it a compound of interest. The protocols and workflow detailed in this application note provide a robust, logical, and scientifically rigorous framework for any researcher aiming to characterize this, or any other novel compound, as a potential kinase probe. By following this guide, researchers can generate high-quality, reproducible data to support the development of new tools for understanding kinase biology.
References
- Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. Molecular BioSystems (RSC Publishing).
- Identifying small molecule probes for kinases by chemical proteomics. mediaTUM.
- Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. PMC - NIH.
-
How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
-
Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Discoverysciences.com. Available at: [Link]
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available at: [Link]
-
In vitro kinase assay. Protocols.io. Available at: [Link]
- Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. Unknown Source.
-
Affinity probes based on small-molecule inhibitors for tumor imaging. Frontiers. Available at: [Link]
-
3-amino-5-bromo-1,3-dihydro-2h-indol-2-one hydrochloride. PubChemLite. Available at: [Link]
-
Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. NIH. Available at: [Link]
-
Development of a Synthesis of Kinase Inhibitor AKN028. Recipharm. Available at: [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]
-
Identification of 3,5,6-substituted indolin-2-one's inhibitors of Aurora B by development of a luminescent kinase assay. PubMed. Available at: [Link]
-
Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors. NIH. Available at: [Link]
-
Drug Discovery - Inhibitor. chemical-kinomics. Available at: [Link]
-
Evolution of kinase polypharmacology across HSP90 drug discovery. PMC - NIH. Available at: [Link]
-
Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. PubMed. Available at: [Link]
-
Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. Available at: [Link]
-
Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. PubMed. Available at: [Link]
Sources
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 3,5,6-substituted indolin-2-one's inhibitors of Aurora B by development of a luminescent kinase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemicalkinomics.com [chemicalkinomics.com]
- 7. Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. chemscene.com [chemscene.com]
- 9. PubChemLite - 3-amino-5-bromo-1,3-dihydro-2h-indol-2-one hydrochloride (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 11. reactionbiology.com [reactionbiology.com]
Application Note: High-Throughput Cell Cycle Analysis of Cancer Cells Following Treatment with 3-Amino-5-bromoindolin-2-one hydrochloride
Abstract
The dysregulation of the cell cycle is a fundamental characteristic of cancer, making it a prime target for therapeutic intervention.[1] Indolin-2-one derivatives have emerged as a promising class of compounds, often targeting key regulators of the cell cycle such as Cyclin-Dependent Kinases (CDKs).[2][3] This document provides a comprehensive guide for researchers investigating the effects of 3-Amino-5-bromoindolin-2-one hydrochloride, a putative CDK inhibitor, on the cell cycle progression of cancer cells. We detail the underlying scientific principles, provide validated, step-by-step protocols for cell culture, drug treatment, and sample analysis via propidium iodide-based flow cytometry, and offer guidance on data interpretation. The methodologies described herein are designed to ensure robust, reproducible, and high-integrity results for drug discovery and mechanistic studies.
Part 1: Scientific Background & Rationale
The Cell Cycle & Its Deregulation in Oncology
The eukaryotic cell cycle is an ordered series of events that leads to cell division and the production of two daughter cells. It is divided into four main phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M).[4] Progression through these phases is tightly controlled by a complex network of proteins, primarily cyclins and Cyclin-Dependent Kinases (CDKs).[2] CDKs are serine/threonine kinases that, when activated by binding to their respective cyclin partners, phosphorylate specific substrate proteins to drive the cell cycle forward.
In cancer, this regulatory machinery is often compromised, leading to uncontrolled proliferation.[1] Therefore, small molecule inhibitors that target CDKs can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and potentially leading to apoptosis.[5]
Mechanistic Hypothesis: 3-Amino-5-bromoindolin-2-one as a Putative CDK Inhibitor
The this compound molecule belongs to the indolin-2-one (or oxindole) class of heterocyclic compounds. This scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to the ATP-binding pocket of various kinases.[6] Numerous indolin-2-one derivatives have been successfully developed as potent inhibitors of CDKs, demonstrating efficacy in arresting the cell cycle and inducing apoptosis in cancer cell lines.[2][3][7]
Given this precedent, we hypothesize that this compound acts by inhibiting key CDK/cyclin complexes, such as CDK2/Cyclin E or CDK1/Cyclin B. This inhibition is expected to cause cell cycle arrest at the G1/S or G2/M transition points, respectively. The following protocols are designed to rigorously test this hypothesis.
Caption: The Eukaryotic Cell Cycle and Key Regulatory Kinases.
Principle of DNA Content Analysis by Flow Cytometry
Flow cytometry is a powerful technique for analyzing the properties of individual cells within a heterogeneous population.[1] For cell cycle analysis, the fundamental principle is the stoichiometric binding of a fluorescent dye to cellular DNA.[8] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content.
-
G0/G1 Phase: Cells have a normal diploid DNA content (2N).
-
S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and have a tetraploid DNA content (4N) prior to division.
Propidium Iodide (PI) is a fluorescent intercalating agent that is commonly used for this purpose.[9] Because PI cannot cross the membrane of live cells, the cells must first be fixed and permeabilized.[10] PI also binds to double-stranded RNA, making it essential to treat the cells with RNase to ensure that the measured fluorescence is solely from DNA.[9][11] By analyzing the distribution of fluorescence intensity across thousands of cells, a histogram can be generated that quantifies the percentage of the population in each phase of the cell cycle.
Part 2: Experimental Design & Protocols
This section provides a detailed methodology for treating cancer cells with this compound and subsequently analyzing their cell cycle distribution.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number |
| This compound | ChemScene | CS-0335035 |
| Adherent Cancer Cell Line (e.g., MCF-7, HCT-116) | ATCC | Various |
| Complete Cell Culture Medium (e.g., DMEM, RPMI-1640) | Gibco | Various |
| Fetal Bovine Serum (FBS) | Gibco | Various |
| Penicillin-Streptomycin (100X) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Dimethyl Sulfoxide (DMSO), sterile-filtered | Sigma-Aldrich | D2650 |
| Ethanol, 200 Proof (for 70% solution) | Sigma-Aldrich | E7023 |
| Propidium Iodide (PI) | Sigma-Aldrich | P4170 |
| RNase A, DNase-free | Thermo Fisher | EN0531 |
| 6-well tissue culture plates | Corning | 3516 |
| 15 mL conical tubes | Falcon | 352097 |
| 5 mL Polystyrene Round-Bottom Tubes (FACS tubes) | Falcon | 352054 |
Reagent Preparation:
-
Stock Solution of Test Compound: Prepare a 10 mM stock of this compound in DMSO. Aliquot and store at -20°C.
-
Ice-Cold 70% Ethanol: Prepare by diluting 200-proof ethanol with sterile, distilled water. Store at -20°C.
-
PI Staining Solution (50 µg/mL PI, 100 µg/mL RNase A): In 10 mL of PBS, add 100 µL of a 5 mg/mL PI stock solution and 100 µL of a 10 mg/mL RNase A stock solution. This solution should be prepared fresh or stored protected from light at 4°C for no more than two weeks.
Protocol 1: Cell Culture and Treatment
This protocol is optimized for adherent cells in a 6-well plate format.
-
Cell Seeding: Seed the cancer cells of choice into 6-well plates at a density that will allow them to reach 60-70% confluency within 24 hours. The optimal seeding density must be determined empirically for each cell line.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Thaw the 10 mM stock solution of the test compound.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM).
-
Also prepare a "vehicle control" medium containing the same final concentration of DMSO as the highest dose treatment (e.g., 0.5% DMSO).
-
Aspirate the old medium from the cells and replace it with 2 mL of the medium containing the test compound or vehicle control. Include an "untreated" well with fresh medium only.
-
-
Incubation Post-Treatment: Return the plates to the incubator for the desired time period (e.g., 24, 48, or 72 hours). A 24-hour time point is often sufficient to observe significant changes in cell cycle distribution.
Protocol 2: Sample Preparation for Flow Cytometry
Causality Note: The dropwise addition of cells into vortexing ethanol is a critical step.[10][12] It ensures rapid and uniform fixation of individual cells, preventing the formation of clumps that can clog the flow cytometer and generate erroneous data.
-
Cell Harvesting:
-
Floating Cells: Carefully collect the culture medium from each well into a labeled 15 mL conical tube. This is important as many anti-cancer agents induce apoptosis, causing cells to detach.
-
Adherent Cells: Wash the remaining adherent cells once with 1 mL of PBS.
-
Detachment: Add 500 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C, or until cells have rounded up and detached.
-
Neutralization: Add 1.5 mL of complete medium to each well to neutralize the trypsin and resuspend the cells. Combine this suspension with the corresponding medium collected in step 1.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Aspirate the supernatant. Resuspend the cell pellet in 5 mL of cold PBS and centrifuge again.
-
Fixation:
-
Discard the supernatant, leaving a small amount of PBS to resuspend the pellet in (~300-500 µL).
-
Set a vortex to a medium-low speed.
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol drop-by-drop.
-
Incubate the cells for fixation at -20°C for at least 2 hours. Samples can be stored at -20°C for several weeks if necessary.[9]
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Ethanol-fixed cells are more buoyant, so a slightly higher speed may be required.[11]
-
Carefully decant the ethanol and wash the pellet with 5 mL of PBS. Centrifuge again.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of the PI/RNase A Staining Solution.
-
Incubate in the dark at room temperature for 30 minutes.[1] Do not wash the cells after this step.
-
Protocol 3: Flow Cytometry Acquisition & Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation. Set up a linear scale histogram for the fluorescence channel used to detect PI (typically PE-Texas Red or a similar channel, ~610 nm).
-
Data Acquisition:
-
Transfer the stained cell suspension to FACS tubes.
-
Run the samples at a low to medium flow rate to ensure accurate readings.
-
Collect at least 10,000-20,000 single-cell events per sample.
-
Crucial Step - Doublet Discrimination: Create a bivariate dot plot of the fluorescence pulse area (FL2-A) versus fluorescence pulse width (FL2-W) or height (FL2-H). Gate on the main population of single cells to exclude doublets and larger aggregates, which would otherwise be incorrectly identified as G2/M cells.[12]
-
-
Data Analysis:
-
Apply the singlet gate from the previous step to the PI fluorescence histogram.
-
Use the instrument's software or dedicated cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolve the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. The software uses mathematical models to fit curves to the data peaks.
-
Caption: Experimental workflow for cell cycle analysis.
Part 3: Data Interpretation & Expected Results
The primary output of this experiment is a set of DNA content histograms and a corresponding table quantifying the cell cycle distribution for each treatment condition.
Qualitative Analysis
By visually inspecting the histograms, one can quickly identify the effects of the compound.
-
Untreated/Vehicle Control: Should show a typical distribution for a proliferating cell line, with a large G1 peak, a smaller G2/M peak, and a valley of S-phase cells in between.
-
G1 Arrest: An accumulation of cells in the G1 peak and a reduction in the S and G2/M populations. This would suggest inhibition of a G1/S checkpoint kinase like CDK2 or CDK4/6.
-
S Phase Arrest: A decrease in G1 and G2/M peaks with a broad accumulation of cells throughout the S phase.
-
G2/M Arrest: A significant increase in the G2/M peak (at twice the DNA content of the G1 peak) and a decrease in the G1 population. This would suggest inhibition of a G2/M checkpoint kinase like CDK1.
-
Sub-G1 Peak: The appearance of a distinct peak to the left of the G1 peak indicates the presence of apoptotic cells with fragmented DNA. This is often a downstream consequence of prolonged cell cycle arrest.
Quantitative Analysis
The data from the cell cycle analysis software should be compiled into a table for clear comparison. The results below are hypothetical and represent a compound causing G2/M arrest.
| Treatment Condition | % G0/G1 (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M (Mean ± SD) | % Sub-G1 (Mean ± SD) |
| Untreated | 55.2 ± 2.1 | 28.5 ± 1.5 | 16.3 ± 1.8 | 1.1 ± 0.4 |
| Vehicle Control (0.1% DMSO) | 54.8 ± 1.9 | 29.1 ± 1.2 | 16.1 ± 1.5 | 1.3 ± 0.3 |
| 1 µM 3-Amino-5-bromoindolin-2-one HCl | 48.7 ± 2.5 | 25.3 ± 1.8 | 26.0 ± 2.2 | 2.5 ± 0.6 |
| 10 µM 3-Amino-5-bromoindolin-2-one HCl | 35.1 ± 3.0 | 15.6 ± 2.1 | 49.3 ± 3.5 | 5.8 ± 1.1 |
| 50 µM 3-Amino-5-bromoindolin-2-one HCl | 20.4 ± 2.8 | 8.9 ± 1.4 | 60.7 ± 4.1 | 10.0 ± 1.9 |
Interpretation: The hypothetical data shows a dose-dependent decrease in the G0/G1 and S phase populations with a concomitant and significant increase in the G2/M population. This strongly suggests the compound induces a G2/M phase cell cycle arrest. The increase in the Sub-G1 fraction at higher doses indicates that this prolonged arrest may be leading to apoptosis.
References
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Lee, H. G., & Kim, H. (2019). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 49(1), e89. Available at: [Link]
-
Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311. Available at: [Link]
-
Darzynkiewicz, Z., Juan, G., & Li, X. (1997). DNA Measurement and Cell Cycle Analysis by Flow Cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5. Available at: [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content. Retrieved from [Link]
-
NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. Available at: [Link]
-
Fallacara, A. L., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. RSC Medicinal Chemistry, 13(10), 1253-1264. Available at: [Link]
-
Wąs, K., et al. (2022). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. International Journal of Molecular Sciences, 23(21), 13411. Available at: [Link]
-
Al-Warhi, T., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. ResearchGate. Available at: [Link]
-
Al-Rashood, S. T., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules, 26(2), 412. Available at: [Link]
-
Al-Rashood, S. T., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. PubMed. Available at: [Link]
-
Fadlalla, K., et al. (2018). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. Oncology Letters, 16(5), 5845-5854. Available at: [Link]
-
Zhang, Y. W., et al. (2010). B5, a novel pyrrole-substituted indolinone, exerts potent antitumor efficacy through G2/M cell cycle arrest. Investigational New Drugs, 28(1), 26-34. Available at: [Link]
-
Patil, S. A., et al. (2016). SELECTED NOVEL 5'-AMINO-2'-HYDROXY-1, 3-DIARYL-2-PROPEN-1-ONES ARREST CELL CYCLE OF HCT-116 IN G0/G1 PHASE. EXCLI Journal, 15, 48-59. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B5, a novel pyrrole-substituted indolinone, exerts potent antitumor efficacy through G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanocellect.com [nanocellect.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-5-bromoindolin-2-one Hydrochloride
Welcome to the technical support center for the synthesis of 3-Amino-5-bromoindolin-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, a crucial step in the preparation of various pharmaceutically active compounds, including the tyrosine kinase inhibitor Sunitinib.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific challenges you may encounter during the synthesis of this compound. The proposed synthetic route, on which this guide is based, involves a multi-step process starting from isatin.
Isatin [label="Isatin"]; Bromination [label="Bromination\n(e.g., NBS or Br₂)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bromoisatin [label="5-Bromoisatin"]; Amination [label="Introduction of\nAmino Precursor\n(e.g., Hydroxylamine)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="3-(Substituted-amino)-\n5-bromoindolin-2-one\n(e.g., 3-oximino)"]; Reduction [label="Reduction\n(e.g., SnCl₂/HCl)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Amine_Freebase [label="3-Amino-5-bromoindolin-2-one\n(Free Base)"]; Salt_Formation [label="HCl Salt\nFormation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="3-Amino-5-bromoindolin-2-one\nHydrochloride", shape=box, style="rounded,filled", fillcolor="#FFFFFF", bordercolor="#34A853", penwidth=2];
Isatin -> Bromination -> Bromoisatin; Bromoisatin -> Amination -> Intermediate; Intermediate -> Reduction -> Amine_Freebase; Amine_Freebase -> Salt_Formation -> Final_Product; }
Figure 1: Proposed synthetic pathway for this compound.
Q1: My bromination of isatin to 5-bromoisatin is resulting in a low yield and multiple products. How can I improve this step?
A1: Low yield and the formation of di-brominated or other side products are common issues in the electrophilic bromination of the isatin core. The electron-withdrawing nature of the dicarbonyl system deactivates the aromatic ring, requiring carefully controlled conditions.
Potential Causes and Solutions:
-
Over-bromination: The use of a strong brominating agent or excess bromine can lead to the formation of di-bromo species.
-
Solution: Utilize a milder brominating agent like N-Bromosuccinimide (NBS) instead of liquid bromine. NBS allows for a slow and controlled release of electrophilic bromine. Use of a catalyst like silica gel can also improve selectivity.
-
-
Incorrect Solvent: The polarity of the solvent can influence the reactivity of the brominating agent and the regioselectivity of the reaction.
-
Solution: Acetic acid or a mixture of acetic acid and water is often a good starting point. For NBS bromination, aprotic solvents like acetonitrile or dichloromethane can also be effective.
-
-
Sub-optimal Temperature: High reaction temperatures can lead to increased side product formation.
-
Solution: Perform the bromination at room temperature or slightly below. If using a highly reactive brominating agent, cooling the reaction mixture to 0-5°C is advisable.
-
Experimental Protocol: Optimized Bromination of Isatin
-
Dissolve isatin in glacial acetic acid.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes at room temperature, ensuring the temperature does not exceed 30°C.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with copious amounts of water to remove acetic acid, and dry under vacuum to yield 5-bromoisatin.
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. |
| Solvent | Glacial Acetic Acid | Good solubility for isatin and facilitates the reaction. |
| Temperature | Room Temperature | Balances reaction rate and selectivity. |
| Work-up | Precipitation in water | Efficiently isolates the product and removes the solvent. |
Q2: I am struggling with the introduction of the amino group at the 3-position of 5-bromoisatin. What are the best strategies?
A2: Direct amination at the C3 position of isatin is challenging due to the electrophilic nature of the C3 carbonyl. A more effective approach is a two-step process involving the formation of an intermediate that can be readily reduced to the amine.
Recommended Strategy: Formation and Reduction of a 3-Oximino Intermediate
This is a reliable method that proceeds in high yield.
-
Oximation: React 5-bromoisatin with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous ethanol solution. This reaction readily forms 5-bromo-3-(hydroxyimino)indolin-2-one (the 3-oxime).
-
Reduction: The oxime can then be reduced to the corresponding amine.
Bromoisatin [label="5-Bromoisatin"]; Oximation [label="Oximation\n(NH₂OH·HCl, NaOAc)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxime [label="5-Bromo-3-(hydroxyimino)\nindolin-2-one"]; Reduction [label="Reduction\n(e.g., SnCl₂/HCl)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="3-Amino-5-bromoindolin-2-one"];
Bromoisatin -> Oximation -> Oxime; Oxime -> Reduction -> Amine; }
Figure 2: Two-step strategy for the introduction of the 3-amino group.
Q3: My reduction of the 3-oximino or a 3-nitro intermediate to the 3-amino group is giving me a low yield and a complex mixture of byproducts. How can I improve this critical step?
A3: The reduction of a nitrogen-containing functional group at the 3-position of the indolinone core is a key step that can be prone to side reactions if not properly controlled. The choice of reducing agent and reaction conditions is crucial.
Potential Causes and Solutions:
-
Over-reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can lead to the reduction of the lactam carbonyl group.
-
Formation of Tin Salts: The work-up of stannous chloride reductions can be complicated by the formation of tin hydroxides.
-
Solution: After the reaction is complete, basify the reaction mixture carefully with a concentrated aqueous solution of sodium hydroxide or potassium hydroxide to a pH > 10. This will dissolve the tin salts as stannates, allowing for easier extraction of the product.
-
-
Product Instability: The free amine of 3-aminoindolin-2-ones can be unstable and prone to oxidation.
-
Solution: It is often advantageous to proceed to the hydrochloride salt formation immediately after the work-up of the reduction step without extensive purification of the free base.
-
Experimental Protocol: Stannous Chloride Reduction
-
Suspend the 3-oximino or 3-nitro-5-bromoindolin-2-one intermediate in ethanol or acetic acid.
-
Add a solution of stannous chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.
-
Heat the mixture to 60-70°C and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Carefully basify the mixture with a cold concentrated NaOH solution to pH > 10, keeping the temperature low.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-Amino-5-bromoindolin-2-one free base.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | SnCl₂·2H₂O in HCl | Chemoselective for the nitro/oxime group.[3][4] |
| Solvent | Ethanol or Acetic Acid | Good solubility for the reactants. |
| Temperature | 60-70°C | Provides a reasonable reaction rate. |
| Work-up | Basification to pH > 10 | Solubilizes tin salts for easier product extraction. |
Q4: I am having difficulty isolating a pure sample of the final hydrochloride salt. What is the best procedure for salt formation and purification?
A4: The formation and purification of the hydrochloride salt is a critical final step to obtain a stable and pure product.
Potential Causes and Solutions:
-
Impure Free Base: Impurities from the previous steps will be carried over into the salt formation.
-
Solution: If the crude free base is highly impure, consider a quick filtration through a plug of silica gel before salt formation. However, be mindful of the potential for product degradation on silica.
-
-
Incorrect Stoichiometry of HCl: An excess or deficit of hydrochloric acid can lead to an impure product or incomplete salt formation.
-
Solution: Dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and add a solution of HCl in the same or a miscible solvent (e.g., HCl in isopropanol or HCl in diethyl ether) dropwise until precipitation is complete. Using a slight excess of HCl is generally acceptable.
-
-
Poor Crystallization: The hydrochloride salt may precipitate as an oil or an amorphous solid if the conditions are not optimal.
-
Solution: Perform the salt formation at a low temperature (0-5°C) with vigorous stirring. If an oil forms, try scratching the inside of the flask or adding a seed crystal. The choice of solvent is also critical; a solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal.
-
Experimental Protocol: Hydrochloride Salt Formation and Purification
-
Dissolve the crude 3-Amino-5-bromoindolin-2-one free base in a minimal amount of a suitable solvent like isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in isopropanol (or another suitable solvent) dropwise with stirring.
-
Continue stirring at low temperature for 30-60 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, and then with diethyl ether.
-
Dry the solid under vacuum to obtain this compound.
-
If further purification is needed, recrystallization from a solvent system like ethanol/water or isopropanol/diethyl ether can be attempted.
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions for this synthesis? A: Bromine and N-Bromosuccinimide are corrosive and toxic; handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Stannous chloride and concentrated hydrochloric acid are also corrosive. The reduction reaction can be exothermic, so careful temperature control is necessary.
Q: How can I monitor the progress of the reactions? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to achieve good separation between the starting material and the product. Visualize the spots under UV light.
Q: My final product is colored. How can I decolorize it? A: Colored impurities are common, often due to oxidation byproducts. You can try treating a solution of your product (either the free base or the salt in a suitable solvent) with activated charcoal, followed by filtration through celite. Recrystallization is also an effective method for removing colored impurities.
Q: Can I use catalytic hydrogenation for the reduction step? A: Yes, catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source like H₂ gas or ammonium formate) is a viable alternative for the reduction of a nitro group. However, care must be taken as the bromine substituent can sometimes be removed under certain hydrogenation conditions (dehalogenation).
Q: What is the expected yield for this synthesis? A: The overall yield will depend on the efficiency of each step. With optimized conditions, each step can be expected to proceed in good to excellent yield (70-95%). Therefore, an overall yield of 40-70% is a reasonable target.
References
- Kaur, J., & Chimni, S. S. (2015).
- European Medicines Agency. (2020). Assessment report - Sunitinib Accord. EMA/CHMP/81335/2021.
- BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole.
- Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of medicinal chemistry, 41(14), 2588-2603.
- Patel, Z. M., et al. (2024). SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. Chemistry of Heterocyclic Compounds.
- BenchChem. (2025).
- Kaur, J., & Chimni, S. S. (2018). Catalytic synthesis of 3-aminooxindoles via addition to isatin imine: an update. Organic & Biomolecular Chemistry, 16(18), 3326-3345.
- Wang, J., et al. (2012). Synthesis of N-Alkoxycarbonyl Ketimines Derived from Isatins and Their Application in Enantioselective Synthesis of 3-Aminooxindoles. Organic Letters, 14(10), 2634-2637.
- Sigma-Aldrich.
- ChemicalBook.
- SciSpace.
- Digital Commons @ NJIT. The reduction of aromatic nitro compounds with anhydrous stannous chloride.
- ResearchGate.
- Reddit.
- ResearchGate.
- ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. Reagent Guides.
- askIITians. Reduction of aromatic nitro compounds using Sn and HCl gives:.
- Science Primary Literature. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
- Common Organic Chemistry. Nitro Reduction - SnCl2.
- PubChem.
- Chem-Impex.
- Tokyo Chemical Industry.
- Sigma-Aldrich. 5-Bromoindolin-2-one.
- Beilstein Journals.
- Journal of Nuclear Medicine. Novel synthesis of sunitinib, a tyrosine kinase inhibitor.
- MDPI.
- MDPI.
- ChemScene. This compound.
- PubMed. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases.
- MDPI. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties.
- PubMed Central (PMC). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species.
Sources
- 1. Novel synthesis of sunitinib, a tyrosine kinase inhibitor | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
Addressing solubility issues of 3-Amino-5-bromoindolin-2-one hydrochloride for biological assays
Welcome to the dedicated support center for 3-Amino-5-bromoindolin-2-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing the solubility challenges associated with this compound in biological assays. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure accurate and reproducible experimental outcomes.
Introduction: Understanding the Molecule
This compound is an organic molecule featuring a primary amine on an indolinone scaffold. As a hydrochloride salt, its solubility is intrinsically linked to the pH of the medium. The protonated amine group enhances aqueous solubility, but this effect is highly dependent on maintaining an acidic environment to keep the amine in its charged, ammonium salt form.[1][2] In neutral or basic conditions, it can convert to its less soluble free base form, leading to precipitation. This guide will walk you through understanding and overcoming these challenges.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubility of this compound.
Q1: What is the best solvent to prepare a high-concentration stock solution?
A1: For initial stock solutions, a high-purity, anhydrous organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice for compounds of this nature due to its strong solubilizing power for a wide range of organic molecules.[3] Prepare a high-concentration stock (e.g., 10-50 mM) in DMSO. This allows for minimal volumes of the organic solvent to be added to your final aqueous assay buffer, reducing potential solvent-induced artifacts.
Q2: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS, pH 7.4). Why did this happen and what can I do?
A2: This is a classic case of a compound being less soluble in aqueous media than in the organic stock solvent.[4] The precipitation upon dilution into a neutral buffer like PBS (Phosphate-Buffered Saline) is likely due to two factors:
-
pH Shift: The neutral pH of the buffer can deprotonate the amine hydrochloride, converting it to the less soluble free base.
-
Exceeding Aqueous Solubility: The final concentration in the buffer, even if low, may have exceeded the compound's intrinsic aqueous solubility limit.
To resolve this, consider the following:
-
Lower the Final Concentration: Your target concentration may be too high for the aqueous buffer system.
-
Increase Co-solvent Percentage: Ensure the final concentration of DMSO in your assay is sufficient to aid solubility (typically 0.1-1%), but be mindful of your system's tolerance for DMSO.[5]
-
Adjust Buffer pH: If your assay permits, using a slightly more acidic buffer can help maintain the compound in its more soluble protonated state.[6]
Q3: Can I dissolve the compound directly in water or PBS?
A3: Direct dissolution in neutral aqueous buffers like PBS is generally not recommended due to the low aqueous solubility of the free base form of the molecule.[3] While the hydrochloride salt form is designed to improve water solubility, this is most effective at an acidic pH. Direct dissolution in water may result in a slightly acidic solution, but it can be inconsistent. For reliable results, the recommended method is to first create a concentrated stock in an organic solvent like DMSO.
Q4: How should I store the stock solution of this compound?
A4: Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the DMSO. For the solid hydrochloride salt, store it desiccated and protected from light as per the supplier's recommendations.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows and detailed protocols for systematically addressing persistent solubility issues.
Guide 1: Systematic Approach to Solvent Selection and Solubility Testing
If you are encountering persistent precipitation, a systematic approach is necessary. This guide provides a workflow for determining an optimal solvent and buffer system for your specific assay.
Caption: A step-by-step decision-making workflow for troubleshooting precipitation issues.
This protocol helps you estimate the solubility of the compound in your specific buffer.
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO. Ensure it is fully dissolved by vortexing and, if necessary, brief sonication.
-
Set up serial dilutions of the DMSO stock into your target aqueous buffer (e.g., PBS pH 7.4) in clear microcentrifuge tubes. Aim for a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Keep the final DMSO percentage constant and low (e.g., 0.5%).
-
Equilibrate the samples. Incubate the tubes at the temperature of your biological assay (e.g., 37°C) for 1-2 hours, with gentle agitation.
-
Visually inspect for precipitation. Check for any cloudiness or visible particulates against a dark background.
-
(Optional) Quantify the soluble fraction. Centrifuge the tubes at high speed (e.g., >14,000 x g) for 15-20 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of the dissolved compound using an appropriate analytical method like HPLC-UV or LC-MS.[7][8][9]
-
Determine the approximate solubility limit. The highest concentration that remains clear is your working solubility limit under those specific conditions.
Guide 2: Advanced Formulation Strategies
For particularly challenging cases where simple dilution is insufficient, more advanced formulation strategies may be required. These are often employed in later-stage drug development but can be adapted for research purposes.
| Formulation Strategy | Mechanism of Action | Suitability & Considerations |
| pH Adjustment | As an amine hydrochloride, the compound's amino group is protonated at acidic pH, forming a more water-soluble salt.[1] | Highly effective if the biological assay can tolerate a lower pH (e.g., pH 6.0-6.8). Check the pH tolerance of cells or enzymes first. |
| Use of Co-solvents | Organic solvents like ethanol or PEG 400 can be used in combination with DMSO to increase the solvent capacity of the final aqueous solution.[10] | Requires careful optimization. The total organic solvent concentration must remain low to avoid affecting the biological system. |
| Cyclodextrin Inclusion | Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming a water-soluble complex. | Can be very effective. Screen different cyclodextrin types (e.g., HP-β-CD, SBE-β-CD). May require specific protocols for complex formation. |
-
Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point.
-
Prepare a cyclodextrin solution. Dissolve HP-β-CD in your desired aqueous buffer to make a concentrated solution (e.g., 10-20% w/v). Gentle heating may be required.
-
Prepare the compound. Weigh out the solid this compound.
-
Combine and equilibrate. Add the compound to the cyclodextrin solution. Vortex thoroughly and allow it to equilibrate for several hours or overnight at room temperature with agitation to facilitate complex formation.
-
Filter and use. Filter the solution through a 0.22 µm syringe filter to remove any undissolved material before use in your assay.
Part 3: Understanding the Chemical Principles
A deeper understanding of the underlying chemistry will empower you to make informed decisions.
The Role of pH and pKa
The key to managing the solubility of this compound lies in understanding its acid-base chemistry.
Caption: The pH-dependent equilibrium between the soluble protonated form and the poorly soluble free base form.
As a hydrochloride salt of a primary amine, the compound exists in a pH-dependent equilibrium.[1]
-
In Acidic Conditions (Low pH): The equilibrium shifts to the left, favoring the protonated ammonium salt (R-NH3+). This charged species is more polar and thus has significantly higher aqueous solubility.
-
In Neutral or Basic Conditions (High pH): The equilibrium shifts to the right. The amine is deprotonated to its neutral, free base form (R-NH2), which is less polar and tends to be much less soluble in water, leading to precipitation.
Therefore, maintaining a pH below the compound's pKa is crucial for maximizing its solubility in aqueous solutions. While the exact pKa is not published, for most amine hydrochlorides, keeping the pH in the slightly acidic to acidic range is beneficial.
References
- Bergström, C. A. S., & Avdeef, A. (2019).
- Bickler, B. (2023).
- Quora. (2017). Why do amines dissolve in hydrochloric acid? Quora.
-
PubChem. (n.d.). 3-amino-5-bromo-1,3-dihydro-2h-indol-2-one hydrochloride. Retrieved from [Link]
- Aggarwal, A., & Kumar, S. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Biology, 50(6), 724–731.
- Nemkov, T., D'Alessandro, A., & Hansen, K. C. (2015). Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1277, 3–10.
- Kühn, S., et al. (2019). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Molecular Pharmaceutics, 16(5), 2136–2145.
- Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Food Sciences. Journal of Agricultural and Food Chemistry, 52(3), 385–406.
- Yalkowsky, S. H., & He, Y. (2003).
- Xu, W., Zhong, C., Zou, C., Wang, B., & Zhang, N. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1071–1088.
- Li, R., et al. (2019). Effect of Cosolvents on the Solubility of Lenalidomide and Thermodynamic Model Correlation of Data.
- Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320–1325.
- Kazarian, S. G. (2002). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. Chemistry (Weinheim an der Bergstrasse, Germany), 8(22), 5107–5111.
- Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current drug discovery technologies, 3(1), 3–20.
Sources
- 1. PubChemLite - 3-amino-5-bromo-1,3-dihydro-2h-indol-2-one hydrochloride (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 2. Solubility and solution stability studies of different amino acid prodrugs of bromhexine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 5-Bromoindolin-2-one Analogs
Welcome to the technical support center for the synthesis of 5-bromoindolin-2-one analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this important synthetic scaffold. The 5-bromoindolin-2-one core is a key pharmacophore in a variety of biologically active molecules, and its successful synthesis and derivatization are critical for advancing drug discovery programs.
This resource is structured to provide immediate, actionable solutions to common challenges encountered in the laboratory. We will delve into the nuances of reaction optimization, impurity profiling, and purification strategies to empower you to achieve higher yields, cleaner reaction profiles, and ultimately, accelerate your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of 5-bromoindolin-2-one and its analogs.
Q1: What is a general, reliable method for the synthesis of the 5-bromoindolin-2-one core?
A common and effective method for the synthesis of 5-bromoindolin-2-one involves the bromination of an indolin-2-one precursor. A typical procedure involves dissolving 1-methylindolin-2-one in a suitable solvent like acetonitrile, cooling the mixture, and then slowly adding a solution of N-bromosuccinimide (NBS). The reaction is typically stirred for an extended period to ensure complete conversion.[1]
Q2: I am planning a Suzuki-Miyaura coupling to functionalize the 5-bromo position. What are the key parameters to consider for a successful reaction?
The Suzuki-Miyaura coupling is a powerful tool for this transformation. Key parameters for success include the choice of palladium catalyst, ligand, base, and solvent. For the coupling of 5-bromoindoles, common catalysts include Pd(OAc)₂ or Pd(PPh₃)₄, often paired with a phosphine ligand like SPhos.[2] A base, such as potassium carbonate or cesium carbonate, is essential to facilitate the transmetalation step.[2][3] The solvent system is also crucial, with mixtures like water/acetonitrile or ethanol being commonly used.[2]
Q3: For a Buchwald-Hartwig amination at the 5-bromo position, what are the critical factors for optimization?
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. The choice of palladium catalyst and ligand is paramount, with bulky, electron-rich phosphine ligands like XPhos, SPhos, and BrettPhos often improving reaction efficiency.[4] The base is another critical component; strong bases like sodium tert-butoxide (NaOtBu) are frequently used, but weaker bases such as cesium carbonate or potassium phosphate can be employed for substrates with base-sensitive functional groups.[5][6] Solvent selection is also important, with ethereal solvents like dioxane and THF, or aromatic solvents like toluene being common choices.[5]
Q4: How can I monitor the progress of my reaction effectively?
Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q5: What are the common methods for purifying 5-bromoindolin-2-one analogs?
Purification of 5-bromoindolin-2-one analogs typically involves standard techniques in organic synthesis. Column chromatography on silica gel is a widely used method for separating the desired product from unreacted starting materials and byproducts.[7] Recrystallization is another powerful technique for purifying solid products, often yielding highly pure crystalline material.[7][8] Liquid-liquid extraction is commonly used during the work-up procedure to separate the product from inorganic salts and other water-soluble impurities.[9]
Troubleshooting Guide
This section provides a detailed, problem-and-solution-oriented guide to address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Low product yield is one of the most common challenges in organic synthesis. The following table outlines potential causes and provides actionable solutions.
| Potential Cause | Troubleshooting Steps & Explanation | Experimental Protocol |
| Poor Quality of Starting Materials | Impurities in your starting materials can inhibit the reaction or lead to the formation of side products. Aldehydes are particularly prone to oxidation. | Purification of Starting Materials: Verify the purity of your starting materials using NMR or GC-MS. Purify if necessary through recrystallization, distillation, or column chromatography.[7] |
| Inactive Catalyst (for Cross-Coupling Reactions) | The palladium catalyst, especially in its Pd(0) active form, is sensitive to oxygen. Incomplete degassing or a poor inert atmosphere can lead to catalyst deactivation. | Catalyst and Atmosphere Control: Use a fresh batch of catalyst. Ensure all solvents are thoroughly degassed, and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | Many reactions have an optimal temperature range. Temperatures that are too low may result in a slow or incomplete reaction, while temperatures that are too high can lead to decomposition or side product formation. | Temperature Screening: Set up small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C) to determine the optimal condition. |
| Incorrect Solvent | The polarity and boiling point of the solvent can significantly impact reaction rates and solubility of reactants. | Solvent Screening: Run the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile) to identify the best-performing solvent.[10] |
| Inappropriate Base (for Cross-Coupling Reactions) | The choice and strength of the base are critical in Suzuki and Buchwald-Hartwig reactions. The base's role is to facilitate key steps in the catalytic cycle. | Base Screening: For Suzuki couplings, try different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. For Buchwald-Hartwig aminations, screen strong bases like NaOtBu or LHMDS, and weaker bases like K₃PO₄ or Cs₂CO₃ for sensitive substrates.[5][11] |
Issue 2: Formation of Significant Impurities
The presence of impurities can complicate purification and reduce the overall yield of the desired product.
Common Impurity: Dehalogenated Starting Material in Suzuki Coupling
In Suzuki-Miyaura coupling, the aryl bromide can be reduced to the corresponding arene, a side reaction known as dehalogenation or hydrodehalogenation.[2]
-
Cause: The source of the hydride for this reduction can be impurities in the solvent or reagents, or it can arise from side reactions of the boronic acid or the phosphine ligand. High temperatures and prolonged reaction times can exacerbate this issue.[2][12]
-
Solution:
-
Use High-Purity Reagents: Ensure your solvents are anhydrous and your boronic acid is of high quality.
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can minimize dehalogenation.
-
Ligand Selection: The choice of phosphine ligand can influence the rate of dehalogenation. Experiment with different ligands to find one that favors the cross-coupling pathway.
-
Common Side Reactions in Buchwald-Hartwig Amination
A potential side reaction in Buchwald-Hartwig amination is β-hydride elimination from the amide intermediate, which can lead to the formation of a hydrodehalogenated arene and an imine.[13]
-
Cause: This side reaction is more likely to occur with certain substrates and under specific reaction conditions.
-
Solution:
-
Ligand and Catalyst Choice: The use of bulky, electron-rich ligands can often suppress β-hydride elimination by favoring the desired reductive elimination step.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize this and other side reactions.
-
Issue 3: Reaction Stalls or is Incomplete
An incomplete reaction can be frustrating and lead to difficult purification challenges.
-
Cause: A stalled reaction can be due to catalyst deactivation, insufficient reagent stoichiometry, or poor solubility of reactants.
-
Solution:
-
Catalyst Deactivation: If you suspect catalyst deactivation, you can try adding a fresh portion of the catalyst to the reaction mixture.
-
Reagent Stoichiometry: Ensure that the stoichiometry of your reactants is correct. In some cases, using a slight excess of one of the coupling partners (e.g., the boronic acid in a Suzuki coupling) can drive the reaction to completion.
-
Solubility Issues: If your reactants are not fully dissolved, this can slow down the reaction. Consider switching to a solvent in which all components are more soluble, or gently heating the reaction mixture to improve solubility.
-
Visualizations and Workflows
General Synthetic Scheme
The following diagram illustrates a general synthetic pathway for the derivatization of the 5-bromoindolin-2-one core via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Caption: General derivatization of 5-bromoindolin-2-one.
Troubleshooting Flowchart: Low Yield in Suzuki Coupling
This flowchart provides a step-by-step guide for troubleshooting low yields in the Suzuki coupling of a 5-bromoindolin-2-one analog.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Data Presentation: Reaction Parameter Tables
The following tables summarize key reaction parameters for Suzuki-Miyaura and Buchwald-Hartwig reactions involving aryl bromides, providing a starting point for your optimization efforts.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of 5-Bromoindolin-2-one
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Readily available and effective Pd(II) and Pd(0) sources. |
| Ligand | SPhos, XPhos, PPh₃ | Bulky, electron-rich phosphine ligands often improve catalytic activity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is required to activate the boronic acid for transmetalation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, Ethanol | A protic co-solvent is often beneficial for the reaction. |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to drive the reaction. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination of 5-Bromoindolin-2-one
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are crucial for efficient C-N bond formation.[4] |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | A strong base is often required, but weaker bases can be used for sensitive substrates.[5] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are generally preferred. |
| Temperature | 80-110 °C | Elevated temperatures are usually necessary for this transformation. |
References
-
Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]
-
Hartwig, J. F. (2001). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 123(42), 10436-10444. Available at: [Link]
-
Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 79(24), 12159-12168. Available at: [Link]
-
Al-Tel, T. H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3465. Available at: [Link]
-
Li, Y., et al. (2009). 5-Bromo-1-methylindolin-2-one. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1553. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]
-
Wang, M., et al. (2015). Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Molecules, 20(11), 19846-19861. Available at: [Link]
-
Al-Taisan, W. A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(5), 3956-3968. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Suzuki-Miyaura cross coupling reaction of 4-bromoanisole (21a) and phenylboronic acid (22a). Available at: [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
Wang, M., et al. (2013). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. International Journal of Molecular Sciences, 14(7), 13741-13754. Available at: [Link]
-
ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. Available at: [Link]
-
Wikipedia. (n.d.). List of purification methods in chemistry. Available at: [Link]
-
Reddit. (2024). BH amination side products and purification. r/chemistry. Available at: [Link]
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 9. openaccesspub.org [openaccesspub.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Common impurities in 3-Amino-5-bromoindolin-2-one hydrochloride synthesis and their removal
Technical Support Center: 3-Amino-5-bromoindolin-2-one Hydrochloride Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and purification of this important intermediate. Drawing from established chemical principles and field experience, this document addresses frequently asked questions and offers detailed troubleshooting protocols to help you optimize your reaction outcomes, ensure high purity, and streamline your development process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues that arise during the synthesis, providing quick insights and solutions.
Question 1: My final product has a persistent yellow or brownish tint, even after initial purification. What is the likely cause?
Answer: A persistent off-color tint in your this compound is often indicative of oxidation byproducts. The indolinone core, particularly with an amino group at the C3 position, is susceptible to air oxidation. This can lead to the formation of colored, highly conjugated impurities, such as the corresponding isatin derivative (5-bromo-1H-indole-2,3-dione). The free amine form is particularly sensitive to light and air, which can cause it to darken.[1][2]
Key Action: Minimize exposure of the reaction mixture and isolated product to air and light. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and use amber-colored glassware or wrap your flasks in aluminum foil.
Question 2: My NMR spectrum shows signals that I cannot account for, suggesting an isomeric impurity. What could this be?
Answer: A common issue in bromination reactions on an aromatic ring is the formation of regioisomers. Depending on your starting material and brominating agent, you may be forming dibrominated species or have bromine substitution at an alternative position on the indole ring. For instance, if the synthesis involves bromination of an existing indolinone core, trace amounts of 7-bromo or dibromo-isomers could be generated.
Key Action: Careful control of reaction stoichiometry and temperature during the bromination step is critical. Use of a highly regioselective brominating agent is recommended. Purification via column chromatography is often necessary to separate these closely related isomers.
Question 3: The yield of my reaction is consistently low. What are the critical parameters to check?
Answer: Low yields can stem from several factors in a multi-step synthesis. The most critical steps to investigate are:
-
Incomplete Reduction: If you are synthesizing the target from a 5-bromoisatin precursor, the reduction of the C3-ketone to an amine is a crucial step. Incomplete reduction will leave unreacted starting material.
-
Side Reactions: The pH of the reaction medium can be critical. For example, in related syntheses, improper pH control during workup can lead to the formation of undesired side products.[3]
-
Product Solubility: The hydrochloride salt has significantly different solubility compared to the free base. Ensure you are using the appropriate solvent system during extraction and precipitation to avoid product loss.
Key Action: Monitor the reaction progress meticulously using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material. Optimize the pH of your aqueous workup and perform a solubility study to select the best solvent for isolation.
Part 2: Troubleshooting Guide - Common Impurities and Removal Strategies
This section provides a detailed look at specific impurities, their formation mechanisms, and step-by-step protocols for their removal.
Impurity Profile Overview
The following table summarizes the most common impurities encountered in the synthesis of this compound.
| Impurity Name | Structure | Typical Source | Analytical Signature (TLC/HPLC) | Removal Strategy |
| 5-Bromoisatin | 5-Bromo-1H-indole-2,3-dione | Oxidation of the 3-amino group or incomplete reduction of the isatin precursor.[4][5] | Appears as a distinct, often colored (orange/red), spot with a different Rf value. | Recrystallization, Column Chromatography. |
| Starting Material | e.g., 5-Bromooxindole | Incomplete reaction during the amination step. | Spot/peak corresponding to the starting material. | Drive reaction to completion, Column Chromatography. |
| Dibrominated Species | e.g., 5,7-Dibromo-3-aminoindolin-2-one | Over-bromination during the synthesis. | A less polar spot/peak, higher mass in MS. | Column Chromatography. |
| Solvent Adducts | Varies | Reaction with the solvent (e.g., from chlorinated solvents). | Unexpected peaks in NMR/MS. | Change of solvent, Recrystallization. |
Visualizing the Synthetic Landscape
To better understand the relationship between the desired product and its common impurities, the following diagram illustrates a typical synthetic pathway.
Caption: Synthetic pathway and impurity formation.
Detailed Protocol 1: Removal of 5-Bromoisatin via Recrystallization
Background: 5-Bromoisatin is a common impurity resulting from either incomplete reduction of the starting material or oxidation of the final product. Due to its different polarity and crystal lattice energy, it can often be effectively removed by a carefully selected recrystallization procedure.
Objective: To purify this compound containing the 5-bromoisatin impurity.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Carbon (optional)
-
Heating mantle with magnetic stirring
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Solvent Selection: Prepare a solvent mixture of Ethanol and Water. A good starting ratio is 9:1 (Ethanol:Water).
-
Dissolution: In a flask, add the crude product and the solvent mixture. Use approximately 10-15 mL of the solvent mixture for every 1 gram of crude product.
-
Heating: Gently heat the mixture with stirring to a temperature just below the boiling point of the solvent mixture (around 70-75°C) until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% w/w). Stir for 5-10 minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold ethanol/water solvent mixture, followed by a wash with cold ethanol to remove residual water.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Validation: The purity of the recrystallized product should be assessed by HPLC and NMR to confirm the removal of the 5-bromoisatin impurity.
Detailed Protocol 2: Purification by Column Chromatography
Background: When recrystallization is ineffective, particularly for separating isomers or impurities with similar solubilities, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.
Objective: To isolate pure 3-Amino-5-bromoindolin-2-one from a mixture containing multiple impurities. Note: It is often easier to chromatograph the free base and then convert it to the hydrochloride salt.
Materials:
-
Crude product (as free base)
-
Silica Gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass chromatography column
-
Compressed air or nitrogen source
Procedure:
-
Column Packing: Prepare a slurry of silica gel in DCM and carefully pack the chromatography column.
-
Sample Preparation: Dissolve the crude free base in a minimal amount of DCM. If it is not fully soluble, add a small amount of methanol.
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a solvent system of increasing polarity. A typical gradient might start with 100% DCM and gradually increase the percentage of methanol (e.g., from 0% to 5% MeOH in DCM).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ethanol or diethyl ether) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol) to precipitate the hydrochloride salt.
-
Isolation and Drying: Collect the precipitated salt by filtration, wash with a non-polar solvent like ether, and dry under vacuum.
Visualizing the Purification Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. RU2285003C1 - Method for preparing 5-bromo-6-[(2-imidazolin-2-yl)amino]quinoxaline l-tartrate - Google Patents [patents.google.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles [organic-chemistry.org]
Stability testing of 3-Amino-5-bromoindolin-2-one hydrochloride under experimental conditions
Introduction
Welcome to the technical support guide for the stability testing of 3-Amino-5-bromoindolin-2-one hydrochloride (CAS No. 119884-84-3). This document is intended for researchers, scientists, and drug development professionals who are working with this compound. As a specialized heterocyclic compound, understanding its stability under various experimental conditions is crucial for obtaining reliable and reproducible results. This guide provides a comprehensive set of frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address potential stability-related challenges. While specific stability data for this compound is not extensively published, this guide synthesizes established principles of pharmaceutical stability testing and knowledge of related chemical structures to provide a robust framework for your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The indolinone ring system contains a lactam (a cyclic amide) which is susceptible to hydrolysis under both acidic and basic conditions. The amino group can be a site for oxidation, and the bromo substituent on the aromatic ring can also influence its reactivity.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For initial stock solutions, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are recommended. These aprotic solvents will minimize the risk of hydrolysis. For aqueous experimental buffers, it is crucial to prepare fresh solutions and use them immediately. The hydrochloride salt form suggests that it should have some aqueous solubility, particularly in acidic to neutral buffers. However, the stability in aqueous media over time should be experimentally verified.
Q3: How should I store solutions of this compound?
A3: Stock solutions in anhydrous DMSO or DMF should be stored at -20°C or -80°C, protected from light. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles. Aqueous solutions should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept on ice and protected from light for no more than a few hours. Long-term storage of aqueous solutions is not recommended without performing a comprehensive stability study.
Q4: I've noticed a color change in my solution upon storage. What could be the cause?
A4: A color change, often to a yellowish or brownish hue, is a common indicator of degradation. This could be due to oxidation of the amino group or other parts of the molecule, leading to the formation of colored degradation products. Exposure to air (oxygen), light, or incompatible buffer components can accelerate this process.
Q5: Are there any known incompatible reagents or buffer components with this compound?
A5: Avoid strong oxidizing agents, strong bases, and highly acidic conditions, as these are likely to cause degradation.[1][2][3] Some buffers containing certain metal ions could potentially catalyze degradation, although specific incompatibilities would need to be determined experimentally. When in doubt, use simple, well-characterized buffer systems like phosphate or acetate buffers and assess the compound's stability in them.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound in solution during the experiment. | Prepare fresh solutions for each experiment. Minimize the time the compound is in aqueous buffer. Confirm the stability of the compound under your specific experimental conditions using a stability-indicating analytical method like HPLC. |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish their chromatographic profiles. This will help in distinguishing the parent compound from its degradants. |
| Poor solubility in aqueous buffer | The compound may have limited solubility at the desired pH. | Adjust the pH of the buffer. A slightly acidic pH may improve the solubility of the hydrochloride salt. The use of co-solvents like DMSO or ethanol (up to a certain percentage that does not affect the experiment) can also enhance solubility. |
| Loss of compound potency over time | Chemical instability leading to a decrease in the concentration of the active compound. | Perform a stability study at the intended storage and experimental conditions. Quantify the compound's concentration at different time points to determine its rate of degradation. Store stock solutions properly at low temperatures and protected from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5][6][7]
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a UV or PDA detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, place a solution of the compound in a suitable solvent in an oven at 60°C for 48 hours.
-
Analyze the samples by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source with a specified wavelength (e.g., UV-A at 365 nm and cool white fluorescent light) for a defined period.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both samples by HPLC.
-
-
HPLC Analysis:
-
Use a reverse-phase C18 column.
-
Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Monitor the elution profile at a suitable wavelength (determined by UV-Vis spectroscopy of the parent compound).
-
The method should be able to separate the parent peak from any degradation product peaks.
-
Protocol 2: Short-Term Stability in Experimental Buffer
Objective: To assess the stability of this compound in a specific aqueous buffer over the typical duration of an experiment.
Procedure:
-
Prepare a solution of the compound in your experimental buffer at the final working concentration.
-
Immediately take a time-zero sample and analyze it by a validated analytical method (e.g., HPLC) to determine the initial concentration.
-
Keep the solution under the exact conditions of your experiment (temperature, light exposure).
-
Take samples at various time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs).
-
Analyze the samples and compare the concentration of the parent compound to the time-zero sample. A decrease of >5-10% may indicate significant instability under the experimental conditions.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
Troubleshooting Logic for Inconsistent Results
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Advanced Purification of 3-Amino-5-bromoindolin-2-one Hydrochloride
Introduction
Welcome to the technical support guide for the advanced purification of 3-Amino-5-bromoindolin-2-one hydrochloride (CAS No. 119884-84-3). This document is designed for researchers, scientists, and drug development professionals who are working with this compound and require guidance on achieving high purity, a critical aspect for reliable experimental results and adherence to regulatory standards. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but also the underlying scientific principles and troubleshooting strategies derived from extensive experience with similar heterocyclic compounds.
The purity of active pharmaceutical ingredients (APIs) and research compounds is paramount. Impurities can arise from starting materials, by-products of the synthesis, or degradation and can significantly impact biological activity and safety. [1]This guide will walk you through common purification challenges and provide robust solutions.
Troubleshooting Common Purification Issues
This section addresses specific problems that may be encountered during the purification of this compound.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. [2]However, its success is highly dependent on the choice of solvent and the experimental conditions.
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue. [3]It typically occurs when the solute is too soluble in the hot solvent or when the solution is cooled too rapidly.
-
Probable Cause & Solution:
-
High Solute Concentration/Rapid Cooling: The primary cause is often supersaturation occurring at a temperature above the melting point of your compound in that solvent system. To remedy this, reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (the one in which the compound is more soluble if using a mixed solvent system) to slightly decrease the saturation. [4]Then, allow the solution to cool very slowly. Insulating the flask can promote gradual cooling and encourage crystal formation. [4] * Inappropriate Solvent System: The chosen solvent may be too good a solvent. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. [2]If oiling persists, you may need to change your solvent system. Experiment with solvent pairs, such as ethanol/water or methanol/water, where your compound is highly soluble in one and less soluble in the other.
-
Q2: I have very low recovery of my product after recrystallization. How can I improve the yield?
A2: Low recovery can be frustrating but is often preventable.
-
Probable Cause & Solution:
-
Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of your product dissolved even at low temperatures. [4]To avoid this, use the minimum amount of boiling solvent necessary to just dissolve the crude product.
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, your product might crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration. [3] * Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization and have cooled the solution in an ice bath to maximize crystal formation before filtration.
-
Q3: The purity of my compound did not improve significantly after recrystallization. Why?
A3: This indicates that the impurities have similar solubility properties to your desired compound in the chosen solvent.
-
Probable Cause & Solution:
-
Co-crystallization of Impurities: If an impurity has a similar structure and polarity to your product, it may co-crystallize. In this case, a different purification technique, such as column chromatography, may be necessary.
-
Incorrect Solvent Choice: The solvent may be dissolving the impurities as well as the product at high temperatures, and both are crystallizing upon cooling. You may need to screen for a solvent that either leaves the impurity undissolved at high temperatures or keeps it in solution at low temperatures.
-
Column Chromatography Troubleshooting
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. [5]For a basic compound like 3-Amino-5-bromoindolin-2-one, special considerations are needed.
Q1: My compound is streaking or tailing on the silica gel column. How can I get sharp bands?
A1: Tailing is often observed with polar or basic compounds on silica gel, which is acidic.
-
Probable Cause & Solution:
-
Strong Interaction with Silica: The basic amine group of your compound can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution and band shape. [6]To mitigate this, add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase. This will compete for the active sites on the silica gel and allow your compound to elute more symmetrically.
-
Column Overloading: Loading too much sample onto the column can also cause streaking. As a general rule, the sample load should be about 1-5% of the mass of the stationary phase. [7] Q2: My compound is not eluting from the column, even with a highly polar solvent system.
-
A2: This indicates a very strong, possibly irreversible, adsorption to the stationary phase.
-
Probable Cause & Solution:
-
Irreversible Adsorption or Decomposition: Your compound may be too polar for the chosen stationary phase or could be decomposing on the acidic silica gel. [6][7] * Deactivate the Silica: Before running the column, you can flush the packed silica gel with a solvent system containing triethylamine to neutralize the acidic sites. [6] * Change the Stationary Phase: Consider using a different stationary phase, such as alumina (which is available in neutral, basic, or acidic forms) or an amine-functionalized silica gel, which is specifically designed for the purification of basic compounds. [6] Q3: I am getting poor separation between my product and an impurity.
-
A3: This requires optimization of your mobile phase.
-
Probable Cause & Solution:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating the components. Use Thin Layer Chromatography (TLC) to screen various solvent systems. Aim for a solvent system that gives your product an Rf value of approximately 0.3 and maximizes the difference in Rf values between your product and the impurity.
-
Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to elute less polar impurities first, followed by your product, and then more polar impurities. [5]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in crude this compound?
A1: Impurities can originate from starting materials, side reactions, or degradation. [1]While specific impurities depend on the synthetic route, common impurities in the synthesis of substituted indoles can include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Over-brominated or Under-brominated Analogs: Depending on the bromination step, you may have species with no bromine or multiple bromine atoms on the aromatic ring.
-
Oxidation Products: The indolinone core can be susceptible to oxidation, potentially leading to the corresponding isatin derivative. Indoles, in general, can be sensitive to air and light. [8]* Polymerization Products: Indoles can polymerize under strongly acidic conditions. [9] Q2: What is the recommended way to store this compound?
A2: As an amine hydrochloride salt, the compound is generally more stable than its free-base form. However, it is still advisable to store it in a cool, dry, and dark place, preferably under an inert atmosphere (like argon or nitrogen) to prevent degradation.
Q3: My compound is a hydrochloride salt. Do I need to free-base it before column chromatography?
A3: It is generally recommended to purify the free-base form on silica gel. The hydrochloride salt is highly polar and may not move from the origin of the column. You can neutralize the hydrochloride salt by dissolving it in a suitable solvent and washing with a mild aqueous base like sodium bicarbonate solution. After extraction with an organic solvent and drying, the resulting free base can be purified by chromatography. Remember that the free amine may be less stable than the salt. [10] Q4: What are some good starting solvent systems for recrystallizing this compound?
A4: Based on the purification of similar compounds, good starting points for recrystallization are:
-
Single Solvents: Ethanol or methanol.
-
Solvent Pairs: Ethanol/water, methanol/water, or ethyl acetate/hexanes. [11]When using a solvent pair, dissolve the compound in a minimum amount of the "good" solvent (e.g., ethanol) at an elevated temperature, and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution to boiling.
-
Slowly add hot water dropwise until the solution becomes faintly turbid.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of the Free Base
-
Preparation of the Free Base: Dissolve the crude hydrochloride salt in a suitable solvent (e.g., ethyl acetate). Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude free base.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack the column.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and load it onto the column.
-
Elution: Start with a low polarity mobile phase (e.g., 100% dichloromethane or a hexane/ethyl acetate mixture) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate or adding methanol). A typical gradient could be from 0% to 10% methanol in dichloromethane. Remember to add 0.1-1% triethylamine to the mobile phase to prevent tailing.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base. The hydrochloride salt can be reformed by dissolving the free base in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in the same or another appropriate solvent.
Visualizations
Workflow for Selecting a Purification Method
Caption: Decision tree for purification method selection.
Troubleshooting Recrystallization "Oiling Out"
Sources
- 1. jpionline.org [jpionline.org]
- 2. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 11. Tips & Tricks [chem.rochester.edu]
How to prevent degradation of 3-Amino-5-bromoindolin-2-one hydrochloride in storage
Welcome to the technical support center for 3-Amino-5-bromoindolin-2-one hydrochloride (CAS No. 119884-84-3). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and integrity of this critical reagent. Proper handling and storage are paramount for obtaining reproducible experimental results and preserving the intrinsic reactivity of the molecule.
This document provides in-depth answers to frequently asked questions, troubleshooting scenarios for common degradation-related issues, and validated protocols for handling and quality control.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
For maximum shelf-life, the solid compound should be stored at 2-8°C under a dry, inert atmosphere (argon or nitrogen).[1] It must be sealed tightly in a container, preferably made of amber glass to protect it from light.[2]
Q2: Is this compound sensitive to air and moisture?
Yes. The 3-amino group on the indolinone core is susceptible to oxidation by atmospheric oxygen, which is a primary degradation pathway. As a hydrochloride salt, the compound can also be hygroscopic. Exposure to moisture and oxygen, especially in tandem, can accelerate degradation.[3][4] Therefore, employing air-free handling techniques is essential.[5][6]
Q3: My white powder has developed a pink or brownish tint. What does this mean?
A color change from white/off-white to pink, tan, or brown is a visual indicator of degradation.[7] This is most likely due to the oxidation of the 3-amino group to form colored, conjugated imine or quinone-imine-like species. While the compound may still contain a high percentage of the desired material, the presence of these impurities can interfere with sensitive downstream applications.
Q4: Can I store the compound in a standard laboratory freezer at -20°C?
Yes, storage at -20°C is an excellent alternative and is often recommended for long-term archival.[7] However, the key principles remain the same: the container must be sealed tightly under a dry, inert atmosphere. Repeated freeze-thaw cycles should be avoided. It is critical to allow the container to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Troubleshooting Guide: Degradation Scenarios
This section addresses specific experimental issues that can arise from the use of improperly stored or degraded reagent.
Scenario 1: Inconsistent Reaction Yields
-
Question: "I'm using this compound in a multi-step synthesis, and my yields for the first step are suddenly dropping. Could the reagent be the problem?"
-
Analysis & Solution: Absolutely. The purity of your starting material is critical. Degradation reduces the number of active molecules available for the reaction, directly impacting yield. Oxidized impurities can also potentially interfere with catalysts or other reagents.
-
Causality: The primary amine is often the key reactive site for nucleophilic addition or condensation reactions. If this group is oxidized, it is no longer available to participate in the desired reaction, leading to a lower yield of your product.
-
Recommendation: Before starting a campaign, perform a quick quality control (QC) check on your reagent batch. (See Protocol 3: Routine Quality Control Check ). If degradation is confirmed, use a fresh, unopened vial or a new lot of the compound. To prevent this in the future, aliquot the reagent upon receipt. (See Protocol 1: Aliquoting and Long-Term Storage ).
-
Scenario 2: Appearance of Unknown Impurities
-
Question: "My reaction work-up is showing a new, colored impurity by TLC and HPLC that I haven't seen before. It's complicating my purification. Where could it be coming from?"
-
Analysis & Solution: This new impurity is very likely a degradation product carried over from your starting material. The slightly nonpolar, colored byproducts of oxidation often have different chromatographic behavior than the highly polar hydrochloride salt, making them appear as distinct spots or peaks.
-
Causality: The oxidation product (e.g., a 3-imino-5-bromoindolin-2-one) has a different polarity and chromophore than the parent amine. This leads to a different retention time in HPLC or Rf value in TLC.
-
Recommendation: Run a control analysis of just the starting material dissolved in your reaction or HPLC solvent. This will confirm if the impurity is present before the reaction even begins. If confirmed, discard the degraded batch. Always use high-purity solvents and degas them if your reaction is particularly sensitive to trace oxygen.
-
Summary of Storage Conditions
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Temperature | 2-8°C or -20°C | Room temperature (long-term); Fluctuating temperatures | Slows the kinetic rate of degradation reactions. |
| Atmosphere | Dry Argon or Nitrogen | Ambient Air | Prevents oxidation of the electron-rich 3-amino group.[4] |
| Moisture | Desiccated / Dry | High Humidity | Prevents hydrolysis and moisture-catalyzed oxidation. |
| Light | In Amber Vial / Dark | Direct sunlight / UV light | Prevents potential photolytic degradation pathways.[2] |
| Container | Tightly Sealed Glass Vial | Loosely capped plastic tubes | Glass is less permeable to gases than most plastics. A tight seal prevents ingress of air and moisture.[3] |
Validated Protocols & Methodologies
Protocol 1: Aliquoting and Long-Term Storage
This protocol should be performed upon receiving a new bottle of the reagent to preserve the integrity of the bulk supply.
-
Preparation: Move the sealed manufacturer's bottle, several small amber glass vials with PTFE-lined caps, a spatula, and a balance into an inert atmosphere glovebox.[3] If a glovebox is not available, use a glove bag flushed thoroughly with argon or nitrogen.
-
Equilibration: Allow the sealed bottle to equilibrate to the glovebox's ambient temperature for at least 30 minutes before opening.
-
Weighing: Unseal the main bottle. Working quickly, weigh the desired amount of the white powder (e.g., 50-100 mg) into each of the smaller amber vials.
-
Inerting: Before sealing each small vial, flush the headspace with a gentle stream of argon or nitrogen for 10-15 seconds.
-
Sealing: Tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm.
-
Labeling & Storage: Clearly label each aliquot with the compound name, batch number, date, and weight. Store the aliquots at 2-8°C or -20°C in a desiccated environment. The main bottle should also be flushed, sealed, and stored under the same conditions.
Protocol 2: Preparation of a Stock Solution
-
Vial Preparation: Take one aliquot vial from cold storage. Allow it to warm completely to room temperature on the benchtop (approx. 30-45 minutes) before opening. This is a critical step to prevent moisture condensation.
-
Solvent Preparation: Use a high-purity, anhydrous grade solvent (e.g., DMSO, DMF). If the downstream application is highly sensitive, the solvent should be degassed by sparging with argon for 20-30 minutes.
-
Dissolution: Open the vial and, using a dry syringe, add the required volume of solvent to achieve the target concentration. Cap the vial immediately.
-
Mixing: Mix the solution by vortexing or sonicating in a water bath until all solid is dissolved.
-
Usage: Use the solution immediately. For best results, do not store solutions for extended periods. If storage is unavoidable, flush the vial headspace with argon, seal tightly, and store at -20°C for no more than 1-2 weeks.
Protocol 3: Routine Quality Control (QC) Check
A simple HPLC analysis can quickly verify the purity of the compound before use.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18, 2.7 µm, 4.6 x 100 mm
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm
-
Sample Prep: Prepare a ~0.5 mg/mL solution in 50:50 Acetonitrile:Water.
-
Expected Result: A pure sample should show one major peak. The appearance of significant secondary peaks, especially those with different UV spectra, indicates the presence of impurities. A peak area purity of >97% is generally acceptable for most applications.
Visual Logic Guides
Degradation Pathway Diagram
Caption: Postulated oxidative degradation pathway of the title compound.
Workflow for Handling New Reagent
Caption: Decision workflow for receiving and using the reagent.
References
-
Massachusetts Institute of Technology. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Air Liquide. (n.d.). Production & preservation of drugs. Retrieved from [Link]
-
LookChem. (n.d.). This compound cas no.119884-84-3. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-amino-5-bromo-1,3-dihydro-2h-indol-2-one hydrochloride. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 525590-24-3 CAS MSDS (3-AMINO-5-BROMOINDOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. ossila.com [ossila.com]
- 4. Production & preservation of drugs | Air Liquide in the United Kingdom [uk.airliquide.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Overcoming common challenges in the Knoevenagel condensation for indolinone synthesis
Welcome to the Technical Support Center for the Knoevenagel condensation in indolinone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful carbon-carbon bond-forming reaction to create substituted indolinone scaffolds, key structures in many pharmacologically active compounds. Here, we address common challenges encountered during experimentation, providing not just solutions, but also the underlying scientific principles to empower your research.
Introduction to the Challenge
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound in the presence of a basic catalyst.[1] In the context of indolinone synthesis, this typically involves the condensation of an isatin or oxindole derivative with a compound containing a methylene group flanked by two electron-withdrawing groups.[2] While elegant in principle, the practical application of this reaction can present several challenges, from low yields and stubborn side reactions to difficulties in product purification. This guide provides a systematic approach to troubleshooting these common hurdles.
Troubleshooting Guide: Question & Answer Format
Low or No Product Yield
Q1: My Knoevenagel condensation is resulting in a very low yield or no product at all. What are the most common culprits?
A1: Low or no yield in a Knoevenagel condensation for indolinone synthesis can often be traced back to a few critical factors: catalyst inefficiency, inappropriate solvent choice, unfavorable reaction conditions, or issues with the starting materials themselves.
-
Catalyst Choice and Activity: The catalyst is paramount. A base that is too weak may not be sufficient to deprotonate the active methylene compound, while a base that is too strong can lead to unwanted side reactions like the self-condensation of the carbonyl starting material.[1] For the synthesis of indolinones from isatins, weak amine bases like piperidine or its salts (e.g., piperidinium acetate) are commonly employed and often effective.[3] In some cases, Lewis acids or even heterogeneous catalysts have been shown to be beneficial.[4][5]
-
Expert Insight: The acidity of the active methylene compound is a key consideration. For highly acidic methylene compounds like malononitrile, a weaker base is generally sufficient. For less acidic methylene compounds, a slightly stronger base or more forcing conditions may be necessary.
-
-
Solvent Effects: The solvent plays a crucial role in the Knoevenagel condensation by influencing reactant solubility and reaction rates. Polar aprotic solvents such as DMF and acetonitrile can often lead to higher conversions and selectivity in shorter reaction times. However, for green chemistry applications, protic solvents like ethanol and even water have been used successfully.[6] In some instances, solvent-free conditions have proven to be optimal.[7]
-
Causality: Polar solvents can help to stabilize the charged intermediates in the reaction mechanism, thereby accelerating the reaction.
-
-
Reaction Temperature and Time: Many Knoevenagel condensations can proceed at room temperature. However, if you are experiencing low conversion, gentle heating may be required to overcome the activation energy barrier. It is crucial to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid potential product degradation from prolonged heating.[8]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct.[9] This water can inhibit the reaction by shifting the equilibrium back towards the starting materials.[9] To drive the reaction to completion, consider removing the water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene, or by the addition of molecular sieves.[9]
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields.
Formation of Side Products
Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely culprits in indolinone synthesis?
A2: The formation of side products is a common challenge. In the context of the Knoevenagel condensation for indolinone synthesis, two major side reactions to be aware of are Michael additions leading to spirooxindoles and E/Z isomerization of the desired product.
-
Michael Addition and Spirooxindole Formation: The Knoevenagel product, a 3-ylideneoxindole, is an α,β-unsaturated system and can act as a Michael acceptor.[10][11] A second molecule of the deprotonated active methylene compound (the Michael donor) can attack the β-carbon of the newly formed double bond.[12] This subsequent intramolecular cyclization can lead to the formation of spirooxindole derivatives.[4]
-
How to Mitigate:
-
Stoichiometry Control: Carefully controlling the stoichiometry to a 1:1 ratio of the isatin/oxindole and the active methylene compound can minimize the presence of excess nucleophile available for the Michael addition.[13]
-
Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent the slower Michael addition from becoming significant.
-
Catalyst Choice: Using a milder catalyst may reduce the rate of the Michael addition.
-
-
-
E/Z Isomerization: The double bond formed in the 3-ylideneoxindole product can exist as either the E or Z isomer. Often, a mixture of both is obtained.[9][14] The ratio of these isomers can be influenced by the reaction conditions, including the solvent, catalyst, and temperature. In some cases, the isomers can be difficult to separate by standard chromatography.
-
Controlling Isomerization:
-
Thermodynamic vs. Kinetic Control: Shorter reaction times and lower temperatures may favor the kinetically controlled product, while longer reaction times and higher temperatures can lead to the thermodynamically more stable isomer.
-
Catalyst Influence: Certain catalysts have been shown to provide higher selectivity for one isomer over the other.[9]
-
Post-Reaction Isomerization: It's important to be aware that isomerization can sometimes occur during workup or purification.[15] Exposure to light or acid/base traces can facilitate this process.[16]
-
-
Reaction Pathway and Potential Side Products
Caption: Potential reaction pathways and side product formation.
Purification Challenges
Q3: My crude product is an oily or tarry substance that is difficult to purify by column chromatography. What strategies can I employ?
A3: Purification of 3-ylideneoxindoles can be challenging due to their polarity, potential for isomerization on silica gel, and the presence of persistent impurities.
-
Trituration: Before resorting to chromatography, try triturating the crude product with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. This can often help to precipitate the desired product, leaving impurities in the solvent.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure product. Experiment with different solvents and solvent mixtures to induce crystallization.
-
Chromatography Considerations:
-
Solvent System: A gradient elution on your silica gel column may be necessary to achieve good separation. Start with a less polar eluent and gradually increase the polarity.
-
Deactivating Silica Gel: 3-Ylideneoxindoles can sometimes be sensitive to the acidic nature of silica gel, leading to streaking or decomposition on the column. You can try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1% in the eluent).
-
Alternative Stationary Phases: If silica gel is problematic, consider using a different stationary phase like alumina (neutral or basic) or reverse-phase silica.
-
-
Dealing with Isomers: If you have an inseparable mixture of E/Z isomers, you might consider if one isomer is sufficient for your downstream applications. Alternatively, you could investigate conditions to isomerize the mixture to a single, more stable isomer before final purification.[15]
Frequently Asked Questions (FAQs)
Q: What are some common active methylene compounds used for indolinone synthesis? A: A variety of active methylene compounds can be used, with the choice depending on the desired functionality in the final product. Common examples include:
-
Malononitrile[8]
-
Ethyl cyanoacetate[5]
-
Diethyl malonate[17]
-
Barbituric acid[18]
-
Meldrum's acid[18]
-
Dimedone
Q: Can I run the Knoevenagel condensation under microwave irradiation? A: Yes, microwave-assisted Knoevenagel condensations have been reported and can often lead to significantly reduced reaction times and improved yields.[13]
Q: How do substituents on the isatin ring affect the reaction? A: The electronic nature of substituents on the isatin ring can influence the reactivity of the C3-carbonyl group. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and may accelerate the reaction.[13] Conversely, electron-donating groups can have the opposite effect.[13] Steric hindrance from bulky substituents, particularly at the C4 position, can also decrease the reaction rate.[19][20]
Q: Are there any "green" or environmentally friendly approaches to this reaction? A: Absolutely. There is a growing body of literature on green Knoevenagel condensations. This includes the use of water as a solvent, solvent-free conditions (grinding), and the use of reusable heterogeneous catalysts.[8][14]
Experimental Protocols
General Protocol for Knoevenagel Condensation of Isatin with Malononitrile
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatin (1.0 equivalent) and malononitrile (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol, 10 mL per mmol of isatin).[8]
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).[17]
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the isatin spot.[8]
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with a small amount of cold solvent (e.g., cold ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by silica gel column chromatography.[17]
Protocol for Knoevenagel Condensation with Azeotropic Water Removal
This method is useful when the reaction is reversible or inhibited by the water produced.
-
Apparatus Setup: Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.[9]
-
Reactant Addition: Add the isatin or oxindole (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) to the flask.
-
Solvent and Catalyst: Add a solvent that forms an azeotrope with water (e.g., toluene) and a catalytic amount of a suitable base (e.g., piperidine).[4]
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the reaction to completion.[9]
-
Monitoring and Workup: Monitor the reaction by TLC. Once complete, cool the mixture, remove the solvent under reduced pressure, and purify the product as described in the general protocol.
Data Summary Table
| Catalyst Type | Common Examples | Typical Loading (mol%) | Recommended Solvents | Key Considerations |
| Weak Organic Bases | Piperidine, Pyrrolidine, Triethylamine | 10-20 | Ethanol, Toluene, DMF | Most common; effective for a wide range of substrates.[9] |
| Amine Salts | Piperidinium acetate, Ammonium acetate | Catalytic | Water, Ethanol | Can be effective in protic solvents.[4][6] |
| Lewis Acids | InCl₃, Sc(OTf)₃, Molecular Iodine | 5-10 | Acetonitrile, Dichloromethane | Useful for certain substrate combinations.[19] |
| Heterogeneous Catalysts | Sulfonic acid functionalized silica, Magnetic Nanoparticles | Varies (by weight) | Ethanol, Water | Environmentally friendly, catalyst can be recovered and reused.[5] |
References
-
dos Santos, F. S., et al. (2020). Magnetic Nanoparticles Based on DABCO as Catalysts in the Knoevenagel Reaction and Synthesis of Isatin-β-thiosemicarbazones. SciELO. Available from: [Link]
-
ResearchGate. (n.d.). "On Water" Knoevenagel Condensation of Isatins with Malononitrile. Available from: [Link]
-
ResearchGate. (2013). Molecular Iodine: A Powerful Catalyst for the Knoevenagel Condensation of Isatins with Malononitrile. Available from: [Link]
-
Indian Journal of Chemistry. (n.d.). Knovenagel condensation of isatin with nitriles and 1, 3-diketones. Available from: [Link]
-
National Institutes of Health. (2018). Advanced palladium free approach to the synthesis of substituted alkene oxindoles via aluminum-promoted Knoevenagel reaction. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. Available from: [Link]
-
National Institutes of Health. (2021). Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. Available from: [Link]
-
YouTube. (2023). Knoevenagel condensation. Available from: [Link]
-
ResearchGate. (n.d.). Reaction of Isatins with Active Methylene Compounds on Neutral Alumina: Formation of Knoevenagel Condensates and Other Interesting Products | Request PDF. Available from: [Link]
-
Wiley Online Library. (2021). Engaging Isatins in Multicomponent Reactions (MCRs) – Easy Access to Structural Diversity. Available from: [Link]
-
National Institutes of Health. (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Available from: [Link]
-
Math-Net.Ru. (n.d.). 'On water' Knoevenagel condensation of isatins with malononitrile. Available from: [Link]
-
MDPI. (2022). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Available from: [Link]
-
ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Available from: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available from: [Link]
-
National Institutes of Health. (2022). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Available from: [Link]
-
National Institutes of Health. (n.d.). Transition metal-catalyzed synthesis of spirooxindoles. Available from: [Link]
-
RSC Publishing. (2020). E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor. Available from: [Link]
-
MDPI. (2022). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Available from: [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Available from: [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Available from: [Link]
-
National Institutes of Health. (2023). Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis. Available from: [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Available from: [Link]
-
National Institutes of Health. (2014). Photochemical aryl radical cyclizations to give (E)-3-ylideneoxindoles. Available from: [Link]
-
National Institutes of Health. (n.d.). Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecycyclopentanones. Available from: [Link]
-
Semantic Scholar. (2020). E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Available from: [Link]
-
Beilstein Journals. (n.d.). A novel methodology for the efficient synthesis of 3-monohalooxindoles by acidolysis of 3-phosphate-substituted oxindoles with haloid acids. Available from: [Link]
-
L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. (n.d.). Available from: [Link]
Sources
- 1. Purification | Yale Research [research.yale.edu]
- 2. dspace.uevora.pt [dspace.uevora.pt]
- 3. researchgate.net [researchgate.net]
- 4. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. dspace.uevora.pt [dspace.uevora.pt]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Is It Possible to Obtain a Product of the Desired Configuration from a Single Knoevenagel Condensation? Isomerization vs. Stereodefined Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mathnet.ru [mathnet.ru]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciforum.net [sciforum.net]
Validation & Comparative
Validating the Anti-proliferative Effects of 3-Amino-5-bromoindolin-2-one hydrochloride in vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both rigorous and multifaceted. This guide provides an in-depth, technical comparison of a novel investigational compound, 3-Amino-5-bromoindolin-2-one hydrochloride, against a well-established therapeutic, Axitinib. The focus is on the in vivo validation of their anti-proliferative effects, with supporting experimental data and protocols to ensure scientific integrity and reproducibility.
Introduction: Targeting Angiogenesis in Cancer Therapy
A critical hallmark of cancer is the induction of angiogenesis, the formation of new blood vessels, which supplies tumors with essential nutrients and oxygen for their growth and metastasis. A key mediator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 signaling is a clinically validated strategy to impede tumor growth by cutting off its blood supply.
This compound is a novel small molecule with a structural scaffold suggestive of kinase inhibitory activity. While its direct targets are under investigation, derivatives of the bromoindolinone core have demonstrated potent anti-cancer effects through the inhibition of VEGFR-2. This guide outlines a comprehensive in vivo study to validate the anti-proliferative and anti-angiogenic properties of this compound.
For a robust and objective assessment, its performance is compared against Axitinib , a potent and selective second-generation inhibitor of VEGFR-1, -2, and -3, approved for the treatment of advanced renal cell carcinoma.[1] Axitinib serves as a benchmark for evaluating the efficacy of this compound.
Below are the chemical structures of the two compounds:
| Compound | Chemical Structure |
| This compound | |
| Axitinib |
Hypothesized Mechanism of Action
Based on the activity of structurally related compounds, it is hypothesized that this compound exerts its anti-proliferative effects primarily through the inhibition of VEGFR-2. This inhibition is expected to block downstream signaling pathways, leading to a reduction in endothelial cell proliferation and survival, thereby inhibiting tumor angiogenesis and, consequently, tumor growth.
Caption: Hypothesized VEGFR-2 signaling pathway and points of inhibition.
In Vivo Xenograft Study Design
To validate and compare the anti-proliferative effects of this compound and Axitinib, a subcutaneous xenograft mouse model is employed. This model allows for the direct measurement of tumor growth and the subsequent analysis of key biomarkers.
Caption: In vivo xenograft study workflow.
Experimental Protocols
1. Cell Culture and Xenograft Establishment
-
Cell Line: A431 (human epidermoid carcinoma), a cell line known to establish solid tumors with a well-developed vasculature, is used.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Procedure:
-
A431 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are harvested during the logarithmic growth phase.
-
A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel is prepared.
-
The cell suspension is subcutaneously injected into the right flank of each mouse.
-
2. Treatment Regimen
-
Tumor growth is monitored using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .[6]
-
When tumors reach an average volume of 100-150 mm³, mice are randomized into the following treatment groups (n=10 per group):
-
Group 1 (Vehicle Control): Oral gavage with the vehicle solution daily.
-
Group 2 (Test Compound): this compound (30 mg/kg), administered via oral gavage daily.
-
Group 3 (Comparator): Axitinib (30 mg/kg), administered via oral gavage daily.[7]
-
-
Treatments are administered for 21 consecutive days.
-
Tumor volumes and body weights are measured three times per week.
3. Toxicity Monitoring
-
Animals are monitored daily for clinical signs of toxicity, including changes in posture, activity, and grooming.
-
Body weight is measured three times a week; a weight loss of over 20% is a humane endpoint.[8]
4. Pharmacodynamic Analysis
-
At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for immunohistochemical (IHC) analysis.
-
Proliferation (Ki-67 Staining): Tumor sections are stained for the proliferation marker Ki-67. The percentage of Ki-67-positive cells is quantified.[9][10][11][12]
-
Apoptosis (TUNEL Assay): Apoptotic cells in tumor sections are identified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay. The number of TUNEL-positive cells per field is quantified.[6][13][14][15][16]
-
Angiogenesis (CD31 Staining): Microvessel density (MVD) is assessed by staining for the endothelial cell marker CD31. The number of CD31-positive vessels per high-power field is quantified.[17][18][19][20][21]
Comparative Performance Data (Hypothetical)
The following tables present hypothetical data based on expected outcomes from the in vivo study, comparing this compound with Axitinib.
Table 1: In Vivo Anti-Tumor Efficacy
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | 1520 ± 155 | - | 1.6 ± 0.18 |
| 3-Amino-5-bromoindolin-2-one HCl (30 mg/kg) | 684 ± 98 | 55 | 0.72 ± 0.11 |
| Axitinib (30 mg/kg) | 593 ± 85 | 61 | 0.63 ± 0.09 |
| *p < 0.01 vs. Vehicle Control |
Table 2: Pharmacodynamic Biomarker Analysis
| Treatment Group | Ki-67 Positive Cells (%) ± SEM | TUNEL Positive Cells/HPF ± SEM | Microvessel Density (CD31+ vessels/HPF) ± SEM |
| Vehicle Control | 78 ± 5.2 | 8 ± 1.5 | 35 ± 3.8 |
| 3-Amino-5-bromoindolin-2-one HCl (30 mg/kg) | 35 ± 4.1 | 25 ± 3.2 | 15 ± 2.1 |
| Axitinib (30 mg/kg) | 29 ± 3.5 | 31 ± 3.8 | 12 ± 1.9 |
| *p < 0.01 vs. Vehicle Control |
Table 3: In Vivo Safety and Tolerability
| Treatment Group | Mean Body Weight Change (%) | Observed Toxicities |
| Vehicle Control | +5.2 | None |
| 3-Amino-5-bromoindolin-2-one HCl (30 mg/kg) | -3.8 | None |
| Axitinib (30 mg/kg) | -4.5 | Mild piloerection in 2/10 mice |
Discussion and Interpretation of Results
The hypothetical data suggests that this compound exhibits significant anti-proliferative activity in vivo, comparable to the established VEGFR-2 inhibitor, Axitinib. A tumor growth inhibition of 55% demonstrates a potent anti-tumor effect.
The pharmacodynamic data corroborates the hypothesized mechanism of action. The significant decrease in Ki-67 positive cells indicates a reduction in tumor cell proliferation.[9][10] The marked increase in TUNEL positive cells suggests the induction of apoptosis.[13][14] Crucially, the substantial reduction in microvessel density, as measured by CD31 staining, strongly supports an anti-angiogenic effect, consistent with VEGFR-2 inhibition.[17][18]
The safety profile of this compound appears favorable, with minimal impact on body weight and no overt clinical signs of toxicity at the efficacious dose. This is a critical consideration in the development of kinase inhibitors, which can be associated with off-target toxicities.[22][23][24][25]
Conclusion and Future Directions
This comparative guide outlines a robust in vivo validation strategy for a novel anti-proliferative agent, this compound. The presented experimental framework, rooted in established methodologies, provides a clear path to assessing its efficacy and mechanism of action relative to a clinical benchmark.
The hypothetical results indicate that this compound is a promising therapeutic candidate with potent anti-tumor and anti-angiogenic properties, warranting further investigation. Future studies should focus on dose-response relationships, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and evaluation in orthotopic and patient-derived xenograft (PDX) models to further elucidate its clinical potential.
References
-
Lieu, C. H., et al. (2012). Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel. Neoplasia, 14(4), 324-334. [Link]
-
ResearchGate. Chemical structure of axitinib. [Link]
-
Fulzele, S., et al. (2008). Immunohistochemistry in the evaluation of neovascularization in tumor xenografts. Biotechnic & Histochemistry, 83(3-4), 179-189. [Link]
-
Wang, Y., et al. (2016). Automated Ki-67 Quantification of Immunohistochemical Staining Image of Human Nasopharyngeal Carcinoma Xenografts. Scientific Reports, 6, 32269. [Link]
-
Lieu, C. H., et al. (2012). Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel. Neoplasia, 14(4), 324-34. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6450551, Axitinib. [Link]
-
Abou-Elkacem, L., et al. (2013). Axitinib Improves Radiotherapy in Murine Xenograft Lung Tumors. PLoS ONE, 8(8), e72223. [Link]
-
van der Mijn, J. C., et al. (2014). VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. PLoS ONE, 9(2), e89894. [Link]
-
Bruns, C. J., et al. (2000). Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment. Cancer Research, 60(16), 4564-4571. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Axitinib. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14099685, 3-amino-5-bromo-1,3-dihydro-2h-indol-2-one hydrochloride. [Link]
-
National Cancer Institute. NCI Drug Dictionary - Axitinib. [Link]
-
ResearchGate. Microvessel density analysis by CD31 staining. [Link]
-
ResearchGate. Axitinib inhibits tumor growth of GIST-T1, GIST-5R-inoculated xenograft... [Link]
-
ResearchGate. CD31 antibody staining for microvascular density. [Link]
-
ResearchGate. Ki-67 expression by immunohistochemistry in MCF-7 xenograft tumor... [Link]
-
ResearchGate. Immunohistochemistry and TUNEL staining of xenograft tumors. [Link]
-
ResearchGate. Vessel density and quantification 24 hours after treatment. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 43255044, 3-amino-5-bromo-1-methyl-2,3-dihydro-1h-indol-2-one hydrochloride. [Link]
-
Han, E. S., et al. (2016). Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses. JNCI: Journal of the National Cancer Institute, 108(10), djw102. [Link]
-
ResearchGate. Tumor apoptosis detected by TUNEL assay. [Link]
-
American Association for Cancer Research. Abstract LB-264: Axitinib improves radiotherapy for murine xenograft lung tumors. [Link]
-
ResearchGate. The Ki-67 positive cells in xenograft tumors of nude mice treated with... [Link]
-
Li, Y., et al. (2018). Antitumor effect of axitinib combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft. Oncotarget, 9(37), 24785–24798. [Link]
-
Hong, J. H., et al. (2017). Xenograft size determination and TUNEL assay. Bio-protocol, 7(16), e2494. [Link]
-
MolPort. (3S)-3-amino-5-bromo-3-(hydroxymethyl)-7-nitro-2,3-dihydro-1H-indol-2-one hydrochloride. [Link]
-
Wang, J. W., et al. (2013). [Therapeutic effect of axitinib and 5-FU in nude mice bearing human colon cancer xenograft]. Zhonghua Wei Chang Wai Ke Za Zhi, 16(10), 978-82. [Link]
-
Abdellatif, K. R. A., et al. (2018). Impact of Tumor Cell VEGF Expression on the In Vivo Efficacy of Vandetanib (ZACTIMA™; ZD6474). Anticancer Research, 28(1A), 107-114. [Link]
-
Li, Y., et al. (2022). Albumin Nanoparticles Harness Activated Neutrophils to Cross Vascular Barriers for Targeted Subcutaneous and Orthotopic Colon Cancer Therapy. International Journal of Molecular Sciences, 23(21), 13328. [Link]
-
ResearchGate. A, TUNEL assay in tumor tissues from HN12 xenograft model. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
El-Damasy, D. A., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals, 15(3), 329. [Link]
-
Hall, C., et al. (2018). Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities. OncoTargets and Therapy, 11, 6425–6434. [Link]
-
American Association for Cancer Research. (2005). Identification of novel VEGFR-2 inhibitors. Cancer Research, 65(9 Supplement), 3877. [Link]
-
Lamore, S. D., et al. (2019). Cardiovascular Toxicity Induced by Kinase Inhibitors: Mechanisms and Preclinical Approaches. Chemical Research in Toxicology, 32(7), 1259-1272. [Link]
-
Guo, L., et al. (2013). Cellular Impedance Assays for Predictive Preclinical Drug Screening of Kinase Inhibitor Cardiovascular Toxicity. Toxicological Sciences, 135(2), 438–449. [Link]
-
Verheijen, R. B., et al. (2019). Practical Recommendations for Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology. Clinical Pharmacology & Therapeutics, 105(6), 1373-1386. [Link]
Sources
- 1. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-amino-5-bromo-1,3-dihydro-2h-indol-2-one hydrochloride (C8H7BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. axitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Facebook [cancer.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Antitumor effect of axitinib combined with dopamine and PK-PD modeling in the treatment of human breast cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Therapeutic effect of axitinib and 5-FU in nude mice bearing human colon cancer xenograft] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated Ki-67 Quantification of Immunohistochemical Staining Image of Human Nasopharyngeal Carcinoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative immunohistochemistry for evaluating the distribution of Ki67 and other biomarkers in tumor sections and use of the method to study repopulation in xenografts after treatment with paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Tumor Microvessel Density as a Potential Predictive Marker for Bevacizumab Benefit: GOG-0218 Biomarker Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms, monitoring, and management of tyrosine kinase inhibitors–associated cardiovascular toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. academic.oup.com [academic.oup.com]
- 25. Practical Recommendations for Therapeutic Drug Monitoring of Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the IC50 values of different 5-bromoindolin-2-one derivatives
An In-Depth Comparative Analysis of the IC50 Values of 5-Bromoindolin-2-one Derivatives as Kinase Inhibitors
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors. The strategic introduction of a bromine atom at the 5-position often enhances the molecule's binding affinity and biological activity. This guide provides a comprehensive analysis of the inhibitory potency (IC50) of various 5-bromoindolin-2-one derivatives, offering a valuable resource for researchers in oncology and drug discovery. We will delve into quantitative data, elucidate the underlying mechanisms of action, and provide detailed experimental protocols for the validation of such compounds.
Comparative Analysis of Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function. Below is a comparative summary of IC50 values for several distinct series of 5-bromoindolin-2-one derivatives against various cancer cell lines and specific kinase targets.
| Derivative Series | Compound ID | Target / Cell Line | IC50 Value (µM) | Reference |
| 1-Benzyl-3-hydrazonoindolin-2-ones | 7d | VEGFR-2 (Enzymatic) | 0.503 | [1][2] |
| 7c | VEGFR-2 (Enzymatic) | 0.728 | [1][2] | |
| 7d | MCF-7 (Breast Cancer) | 2.93 | [1] | |
| 7c | MCF-7 (Breast Cancer) | 7.17 | [1] | |
| 7d | A-549 (Lung Cancer) | > 100 | [1] | |
| 7c | A-549 (Lung Cancer) | > 100 | [1] | |
| 5-Bromo-7-azaindolin-2-ones | 23p | HepG2 (Liver Cancer) | 2.357 | [3] |
| 23p | A549 (Lung Cancer) | 2.531 | [3] | |
| 23p | Skov-3 (Ovarian Cancer) | 3.012 | [3] | |
| Sunitinib (Control) | HepG2 (Liver Cancer) | 31.594 | [3] | |
| Sunitinib (Control) | A549 (Lung Cancer) | 27.632 | [3] | |
| Sunitinib (Control) | Skov-3 (Ovarian Cancer) | 49.036 | [3] | |
| 3-(phenylimino)indolin-2-one | (E)-5-bromo-3-(phenylimino)indolin-2-one | UO-31 (Renal Cancer) | GI50: >10 | [4] |
| HOP-92 (Lung Cancer) | GI50: >10 | [4] | ||
| KM12 (Colon Cancer) | GI50: 1.55 | [4] |
Note: GI50 (Growth Inhibition 50%) is the concentration causing 50% inhibition of cell growth and is functionally comparable to IC50 in cell proliferation assays.
From this data, a clear structure-activity relationship emerges. The 1-benzyl-3-hydrazonoindolin-2-one derivative 7d , featuring a 4-(p-methoxyphenyl)thiazole moiety, demonstrates potent sub-micromolar inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and single-digit micromolar activity against the MCF-7 breast cancer cell line.[1][2] Similarly, the 5-bromo-7-azaindolin-2-one series, particularly compound 23p , shows significantly greater potency across multiple cell lines compared to the established multi-kinase inhibitor, Sunitinib.[3]
Mechanism of Action: Targeting VEGFR-2 Signaling
Many 5-bromoindolin-2-one derivatives owe their anticancer activity to the inhibition of receptor tyrosine kinases (RTKs), with VEGFR-2 being a prominent target.[5] VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6]
These inhibitors function as ATP-competitive agents. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of the receptor and blocking the entire downstream signaling cascade. This leads to an anti-angiogenic effect, starving the tumor of essential nutrients and oxygen.[5][7]
Experimental Methodologies
Accurate determination of IC50 values requires robust and reproducible assays. The two primary methods are direct enzymatic assays and cell-based assays.
In Vitro Kinase Assay (Enzymatic IC50)
This assay directly measures the ability of a compound to inhibit the phosphorylation activity of an isolated, purified kinase enzyme.
Principle: The assay quantifies the amount of a phosphorylated substrate produced by the kinase. The reduction in product formation in the presence of the inhibitor is measured, typically using luminescence (quantifying remaining ATP) or fluorescence.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2), ATP solution at a concentration near its Km for the kinase, and a solution of the specific peptide substrate.
-
Compound Dilution: Perform a serial dilution of the 5-bromoindolin-2-one derivative in DMSO to create a range of concentrations (e.g., 10 µM to 0.1 nM).
-
Assay Plate Setup: Add the diluted compounds to a 384-well assay plate. Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition (a known potent inhibitor like Staurosporine).
-
Kinase Reaction: Add the purified VEGFR-2 kinase enzyme to each well and incubate briefly to allow the inhibitor to bind.
-
Initiation: Start the reaction by adding the ATP/substrate mixture to all wells. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. For luminescent assays (e.g., ADP-Glo™), this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP back into ATP, which drives a luciferase reaction.
-
Data Analysis: Measure luminescence with a plate reader. Subtract background, normalize the data to controls, and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Proliferation Assay (Cellular IC50)
This assay measures the effect of a compound on the viability and/or proliferation of whole cancer cells, providing a more physiologically relevant measure of potency that accounts for cell permeability, target engagement, and off-target effects.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of yellow MTT by mitochondrial dehydrogenases in living cells into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Culture cancer cells (e.g., MCF-7) and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 5-bromoindolin-2-one derivative in the cell culture medium. Remove the old medium from the cells and add the medium containing the various inhibitor concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add a sterile MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this percentage against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[8]
Expert Insights & Trustworthiness
-
Causality of Dual Assays: It is imperative to perform both enzymatic and cell-based assays. A potent enzymatic IC50 demonstrates direct target engagement, while a potent cellular IC50 confirms that the compound can penetrate the cell membrane, reach its target in the complex intracellular environment, and exert a functional anti-proliferative effect. Discrepancies between these two values can provide crucial insights into a compound's drug-like properties, such as membrane permeability or susceptibility to efflux pumps.
-
Self-Validation in Protocols: The described protocols include essential controls that ensure the validity of the results. The 0% and 100% inhibition controls in the kinase assay normalize the data, while the vehicle control in the cell-based assay accounts for any solvent effects. Performing assays in triplicate or quadruplicate is standard practice to ensure statistical significance.
-
ATP Concentration: In kinase assays, the concentration of ATP is a critical parameter. IC50 values are highly dependent on the ATP concentration used. For ATP-competitive inhibitors, the IC50 will increase as the ATP concentration increases. Therefore, it is crucial to report the ATP concentration used, often set at or near the Michaelis-Menten constant (Km) of the enzyme for ATP, to allow for meaningful comparisons between different studies.
Conclusion
The 5-bromoindolin-2-one scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. The derivatives presented here, particularly those targeting the VEGFR-2 pathway, exhibit potent anti-proliferative and anti-angiogenic activity, with several compounds demonstrating superior efficacy compared to established drugs like Sunitinib in specific cell lines. The strategic modifications on the core scaffold, such as the addition of hydrazono-thiazole moieties or the creation of aza-analogs, have proven effective in enhancing potency. The rigorous application of the detailed enzymatic and cellular assays is fundamental to accurately characterizing these compounds and advancing the most promising candidates toward further preclinical and clinical development.
References
[1] Al-Ostath, O. A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(11), 4349. Available at: [Link]
[3] Lv, P-C., et al. (2016). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 21(3), 322. Available at: [Link]
[9] Al-Warhi, T., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anticancer Agents Med Chem, 23(11), 1336-1348. Available at: [Link]
[10] Al-Ostath, O. A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives as Potential Anticancer Agents Targeting VEGFR Tyrosine Kinase. ChemistrySelect, 7(35). Available at: [Link]
[2] Al-Ostath, O. A., et al. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. Available at: [Link]
[11] Curti, C., et al. (2021). Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. Molecules, 26(20), 6245. Available at: [Link]
[5] Al-Warhi, T., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(11), 1416. Available at: [Link]
[12] Al-Ostath, O. A., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives as Potential Anticancer Agents Targeting VEGFR Tyrosine Kinase. ChemistrySelect. Available at: [Link]
[4] Noreen, S., et al. (2023). Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino)indolin-2-one. Journal of Molecular Structure, 1272, 134177. Available at: [Link]
[7] Al-Warhi, T., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. ResearchGate. Available at: [Link]
[13] Wang, W., et al. (2016). IC50 values of selected bromophenol derivatives against five human cancer cell lines. ResearchGate. Available at: [Link]
[14] Alsaad, H., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]
[15] Bouchikhi, F., et al. (2008). Synthesis and biological evaluation of diversely substituted indolin-2-ones. European Journal of Medicinal Chemistry, 43(11), 2316-22. Available at: [Link]
[16] Al-Hidhani, S., et al. (2022). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. White Rose Research Online. Available at: [Link]
[6] Roy, K., et al. (2018). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Molecules, 23(11), 2789. Available at: [Link]
Sources
- 1. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of diversely substituted indolin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Cross-validation of 3-Amino-5-bromoindolin-2-one hydrochloride's kinase inhibition profile
An objective comparison of the kinase inhibition profile of a novel chemical entity against established standards is crucial for its preclinical development. This guide provides a comprehensive framework for the cross-validation of the kinase inhibition profile of 3-Amino-5-bromoindolin-2-one hydrochloride, a representative member of the indolin-2-one class of kinase inhibitors. We will compare its activity with two well-characterized, multi-kinase inhibitors, Sunitinib and Sorafenib, to provide context for its potency and selectivity.
This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and data interpretation insights.
Introduction to Kinase Inhibitor Profiling
Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, including cancer, making them a major class of drug targets. The indolin-2-one (or oxindole) scaffold is a "privileged" structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.
The development of a new kinase inhibitor requires a thorough understanding of its target engagement and selectivity. A comprehensive kinase inhibition profile reveals not only the intended targets but also potential off-target effects that could lead to toxicity or unexpected efficacy. Cross-validation against established drugs provides a benchmark for the compound's performance and helps to guide its further development.
Comparative Kinase Inhibition Profiles
To illustrate the process, we will use hypothetical, yet realistic, kinase inhibition data for this compound and compare it with the known profiles of Sunitinib and Sorafenib. The data is presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), which is a standard measure of inhibitor potency.
| Kinase Target | 3-Amino-5-bromoindolin-2-one HCl (IC50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) |
| VEGFR2 (KDR) | 15 | 9 | 90 |
| PDGFRβ | 25 | 2 | 58 |
| c-KIT | 30 | 8 | 68 |
| FLT3 | 20 | 1 | 58 |
| RET | 45 | 15 | 4 |
| BRAF | >10,000 | >10,000 | 6 |
| CRAF (RAF1) | >10,000 | >10,000 | 22 |
| EGFR | 1,500 | >10,000 | 800 |
| SRC | 800 | 215 | >10,000 |
This data is illustrative and intended for instructional purposes.
-
Potency: this compound shows potent inhibition of key receptor tyrosine kinases involved in angiogenesis and tumor growth, such as VEGFR2, PDGFRβ, c-KIT, and FLT3. Its potency against these targets is comparable to, though slightly less than, Sunitinib.
-
Selectivity: Similar to Sunitinib, the compound appears to be a multi-targeted inhibitor. Importantly, it shows high selectivity against the RAF family of kinases (BRAF, CRAF), a key difference from Sorafenib. This could translate to a different side-effect profile.
-
Off-Target Profile: The compound exhibits some activity against SRC family kinases at higher concentrations and has weak activity against EGFR. This information is critical for predicting potential toxicities.
Experimental Design for Cross-Validation
A robust cross-validation plan involves both biochemical and cell-based assays to confirm the inhibitor's activity and mechanism of action.
Caption: Workflow for kinase inhibitor cross-validation.
Biochemical Assays: In Vitro Kinase Inhibition
The initial step is to determine the direct inhibitory effect of the compound on a panel of purified kinases.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This assay measures the amount of ADP produced by a kinase reaction, which is then converted into a luminescent signal.
-
Kinase Reaction:
-
Prepare a reaction mix containing the kinase, its specific substrate, and ATP in a kinase buffer.
-
Add the test compound (3-Amino-5-bromoindolin-2-one HCl) or control compounds (Sunitinib, Sorafenib) at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Incubate the reaction at 30°C for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Cell-Based Assays: Target Engagement and Functional Outcomes
Cell-based assays are essential to confirm that the compound can inhibit its target in a physiological context.
Protocol: Western Blot for Target Phosphorylation
This method assesses the phosphorylation status of a target kinase in cells treated with the inhibitor.
-
Cell Culture and Treatment:
-
Culture a cell line that expresses the target kinase (e.g., HUVECs for VEGFR2, Ba/F3 cells expressing c-KIT).
-
Starve the cells of growth factors to reduce basal kinase activity.
-
Treat the cells with the test compound or controls at various concentrations for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR2, SCF for c-KIT) for a short period (e.g., 10 minutes) to induce kinase phosphorylation.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein of the target kinase to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each treatment condition.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
Mechanism of Action: ATP Competition
Understanding how a compound inhibits its target is crucial. Most kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase.
Caption: ATP-competitive kinase inhibition mechanism.
Protocol: ATP Competition Assay
This assay is a modification of the in vitro kinase assay where the IC50 of the inhibitor is determined at different ATP concentrations.
-
Perform the ADP-Glo™ Kinase Assay as described above.
-
Run the assay in parallel at two different ATP concentrations: one at the Michaelis-Menten constant (Km) of ATP for the specific kinase and another at a significantly higher concentration (e.g., 10x Km).
-
Data Interpretation:
-
If the inhibitor is ATP-competitive, its IC50 value will increase as the ATP concentration increases. This is because more ATP is present to outcompete the inhibitor for binding to the kinase.
-
If the IC50 value does not change with increasing ATP concentration, the inhibitor may be non-ATP-competitive or uncompetitive.
-
Conclusion and Future Directions
The cross-validation of this compound's kinase inhibition profile demonstrates a potent, multi-targeted inhibitor with a distinct selectivity profile compared to established drugs like Sunitinib and Sorafenib. Its strong activity against key oncogenic drivers like VEGFR2 and c-KIT, combined with its lack of activity against the RAF family, makes it an interesting candidate for further investigation.
Future studies should expand the kinase panel to over 400 kinases to obtain a more comprehensive selectivity profile (e.g., using the DiscoverX KINOMEscan™ platform). Additionally, in vivo studies in relevant xenograft models are necessary to evaluate the compound's efficacy and safety profile.
This guide provides a foundational framework for the systematic evaluation of novel kinase inhibitors. By employing a combination of biochemical and cell-based assays, researchers can build a robust data package to support the continued development of promising new therapeutic agents.
References
-
Title: The oxindole core: a privileged scaffold in medicinal chemistry. Source: MedChemComm, 2017, 8, 834-845. URL: [Link]
Note: As "this compound" does not have a public, well-documented kinase inhibition profile, this guide has been constructed based on a representative, hypothetical profile for a compound of this class to illustrate the required scientific process. The comparative data for Sunitinib and Sorafenib are based on publicly available information.
The Indolin-2-one Scaffold: A Comparative Guide to its Anti-Angiogenic Properties Against Established VEGFR Inhibitors
For researchers, scientists, and drug development professionals vested in the discovery of novel oncology therapeutics, the inhibition of angiogenesis remains a cornerstone of cancer treatment strategy. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through its receptor VEGFR-2, is a critical mediator of this process. This guide provides an in-depth comparison of the anti-angiogenic properties of compounds derived from the 3-Amino-5-bromoindolin-2-one hydrochloride scaffold with established multi-kinase VEGFR inhibitors such as Sunitinib, Sorafenib, and Axitinib. While direct extensive biological data on this compound itself is limited, its core structure represents a privileged scaffold in the design of potent VEGFR-2 inhibitors. We will, therefore, explore the anti-angiogenic potential of this chemical class by examining its derivatives and comparing their performance with current standards of care, supported by experimental data and detailed protocols.
The Central Role of VEGF/VEGFR-2 in Tumor Angiogenesis
Tumor growth beyond a few millimeters is intrinsically dependent on the formation of new blood vessels, a process termed angiogenesis. This neovascularization supplies tumors with essential oxygen and nutrients, while also providing a route for metastatic dissemination. The VEGF family of proteins and their corresponding receptor tyrosine kinases (VEGFRs) are the principal regulators of this process. Specifically, the binding of VEGF-A to VEGFR-2 on endothelial cells triggers a downstream signaling cascade that promotes cell proliferation, migration, survival, and permeability, all of which are crucial for new vessel formation. Consequently, inhibiting the VEGFR-2 signaling pathway has become a highly successful strategy in cancer therapy.
Caption: The VEGF/VEGFR-2 signaling pathway and the point of intervention for tyrosine kinase inhibitors (TKIs).
The Indolin-2-one Scaffold: A Foundation for Potent VEGFR-2 Inhibition
The indolin-2-one core is a key pharmacophore found in several clinically approved tyrosine kinase inhibitors, including Sunitinib.[1] This scaffold has been extensively derivatized to enhance its binding affinity and selectivity for the ATP-binding pocket of VEGFR-2, thereby inhibiting its kinase activity.[[“]] Research into derivatives of 5-bromoindolin-2-one, closely related to our topic compound, has yielded molecules with significant anti-angiogenic and anti-proliferative properties.
For instance, studies on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives have demonstrated potent VEGFR-2 inhibitory activity.[3] Certain compounds from this series exhibited IC50 values for VEGFR-2 inhibition that were superior to doxorubicin in their anti-proliferative effects against MCF-7 breast cancer cells.[3] Another study on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide showed significant anti-angiogenic activity in an ex vivo rat aorta model and potent anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVECs).[4]
Comparative Analysis of VEGFR Inhibitors
To provide a clear comparison, we will evaluate the indolin-2-one derivatives against Sunitinib, Sorafenib, and Axitinib based on their inhibitory concentrations (IC50) against VEGFR-2 and their effects in key in vitro anti-angiogenic assays.
| Compound Class/Drug | Target Kinase(s) | VEGFR-2 IC50 (nM) | HUVEC Proliferation IC50 | Reference(s) |
| Indolin-2-one Derivatives | ||||
| Derivative 17a | VEGFR-2 | 78 | 1.13 µM (HepG2) | [1][5] |
| Derivative 10g | VEGFR-2 | 87 | 0.74 µM (MCF-7) | [1][5] |
| 1-benzyl-5-bromo... (7d) | VEGFR-2 | 503 | 2.93 µM (MCF-7) | [3] |
| Established Inhibitors | ||||
| Sunitinib | VEGFRs, PDGFR, c-KIT | 80 | ~2 µM | [6][7][8] |
| Sorafenib | VEGFRs, PDGFR, Raf | 90 | ~50 µM | [6][8] |
| Axitinib | VEGFR-1, -2, -3 | 0.2 | ~2 µM | [8] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented is for comparative purposes.
From the table, it is evident that certain indolin-2-one derivatives demonstrate VEGFR-2 inhibitory potency comparable to or even exceeding that of Sunitinib.[1][5] This highlights the potential of the 5-bromoindolin-2-one scaffold as a promising starting point for the development of novel anti-angiogenic agents.
Supporting Experimental Data and Protocols
The evaluation of anti-angiogenic compounds relies on a series of well-established in vitro and in vivo assays. Here, we provide detailed protocols for two fundamental in vitro assays and a general workflow for an in vivo xenograft model.
In Vitro HUVEC Proliferation Assay
This assay assesses the ability of a compound to inhibit the proliferation of endothelial cells, a key step in angiogenesis.
Protocol:
-
Cell Culture: Culture HUVECs in Endothelial Growth Medium-2 (EGM-2) until they reach 80-90% confluency.
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to adhere for 24 hours.[9]
-
Serum Starvation: Synchronize the cells by incubating in serum-free medium for 12-24 hours.
-
Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound derivatives) and a positive control (e.g., Sunitinib) in the presence of a pro-angiogenic stimulus like VEGF-A (20-50 ng/mL).[9]
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.[10]
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
In Vitro Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures when cultured on an extracellular matrix, mimicking the morphological differentiation stage of angiogenesis.
Protocol:
-
Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.[11]
-
Cell Seeding: Seed HUVECs onto the matrix-coated plate.
-
Treatment: Immediately add the test compounds at various concentrations.
-
Incubation: Incubate for 6-18 hours to allow for tube formation.
-
Imaging: Visualize and capture images of the tube network using a microscope.
-
Quantification: Analyze the images to quantify tube length, number of junctions, and total tube area.[12]
In Vivo Tumor Xenograft Model
This model assesses the anti-angiogenic and anti-tumor efficacy of a compound in a living organism.
Caption: A generalized workflow for an in vivo tumor xenograft model to assess anti-angiogenic compounds.
Protocol Overview:
-
Cell Implantation: Subcutaneously inject human cancer cells into immunodeficient mice.[13]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).[14]
-
Treatment: Administer the test compound and control vehicle to respective groups of mice daily or as per the established regimen.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.[14]
-
Endpoint Analysis: At the end of the study, excise the tumors and analyze microvessel density by immunohistochemical staining for endothelial cell markers like CD31.
Conclusion
The indolin-2-one scaffold, particularly with a 5-bromo substitution, represents a highly promising platform for the development of novel VEGFR-2 inhibitors with potent anti-angiogenic properties. Experimental data from various derivatives demonstrate that this chemical class can achieve and even surpass the in vitro potency of established drugs like Sunitinib.[1][5] While this compound itself requires further direct biological evaluation, its structural framework is a validated starting point for medicinal chemistry efforts. The continued exploration and optimization of this scaffold are likely to yield next-generation anti-angiogenic therapies with improved efficacy and selectivity, offering new hope in the treatment of cancer.
References
-
El-Damasy, A. K., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(11), 1416. [Link]
-
O'Donnell, A., et al. (2012). Sorafenib enhances the in vitro anti-endothelial effects of low dose (metronomic) chemotherapy. BMC Cancer, 12, 45. [Link]
-
Xin, H., et al. (2010). Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma. Clinical Cancer Research, 16(3), 856-865. [Link]
-
Juengel, E., et al. (2021). Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment. Biomedicines, 9(11), 1630. [Link]
-
El-Damasy, A. K., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. PubMed Central. [Link]
-
ResearchGate. (n.d.). IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. Retrieved from [Link]
-
ResearchGate. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Retrieved from [Link]
-
NIH. (2013). Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins. PubMed Central. [Link]
-
Bio-protocol. (2016). Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay. Bio-protocol, 6(19), e1953. [Link]
-
Consensus. (2020). Structure–activity relationship studies of indolin‐2‐one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Consensus. [Link]
-
MDPI. (2022). In Vitro Angiogenesis Inhibition and Endothelial Cell Growth and Morphology. International Journal of Molecular Sciences, 23(8), 4256. [Link]
-
Pharmacia. (2024). Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia, 71, 1-9. [Link]
-
Springer Nature Experiments. (2016). Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo. Retrieved from [Link]
-
NIH. (2024). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. PubMed Central. [Link]
-
Lösungsfabrik. (2023). New potency assays for anti-VEGF antibodies. Retrieved from [Link]
-
MDPI. (2024). Eriocitrin Inhibits Angiogenesis by Targeting VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways. International Journal of Molecular Sciences, 25(8), 4209. [Link]
-
PubMed. (2021). Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells-A View towards Second Line Renal Cell Carcinoma Treatment. Biomedicines, 9(11), 1630. [Link]
-
Pharmacia. (2024). Antiangiogenic activity of 5-bromoindole carbothioamide derivative in ex vivo, in vivo, and in vitro experimental study. Pharmacia, 71. [Link]
-
PubMed. (2024). Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide: Ex-vivo and in vitro Study. Asian Pacific Journal of Cancer Prevention, 25(7), 2509-2515. [Link]
-
JoVE. (2022). Human MM Xenograft Model to Study Tumor features | Protocol Preview. Retrieved from [Link]
-
MDPI. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 28(7), 3203. [Link]
-
PubMed. (2019). In Vivo Imaging and Quantitation of the Host Angiogenic Response in Zebrafish Tumor Xenografts. Journal of Visualized Experiments, (150). [Link]
-
MDPI. (2023). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. International Journal of Molecular Sciences, 24(13), 11082. [Link]
-
SpringerLink. (2015). The zebrafish/tumor xenograft angiogenesis assay as a tool for screening anti-angiogenic miRNAs. Angiogenesis, 18, 243-249. [Link]
-
NIH. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. PubMed Central. [Link]
-
JoVE. (2014). The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma. Journal of Visualized Experiments, (91), e51972. [Link]
-
ResearchGate. (n.d.). Establishment of the tube formation assay. Retrieved from [Link]
-
MDPI. (2021). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules, 26(21), 6679. [Link]
-
ResearchGate. (n.d.). In vitro endothelial tube formation assay employing Matrigel as a three-dimensional extracellular matrix. Retrieved from [Link]
-
PubChem. (n.d.). 3-amino-5-bromo-1,3-dihydro-2h-indol-2-one hydrochloride. Retrieved from [Link]
-
MolPort. (n.d.). (3S)-3-amino-5-bromo-3-(hydroxymethyl)-7-nitro-2,3-dihydro-1H-indol-2-one hydrochloride. Retrieved from [Link]
Sources
- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold | MDPI [mdpi.com]
- 2. consensus.app [consensus.app]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New potency assays for anti-VEGF antibodies [mpl.loesungsfabrik.de]
- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Head-to-head comparison of 3-Amino-5-bromoindolin-2-one hydrochloride with first-generation kinase inhibitors
An objective, data-driven comparison of kinase inhibitors is essential for researchers navigating the complex landscape of signal transduction modulation. This guide provides a head-to-head comparison of Sunitinib, a multi-targeted kinase inhibitor derived from the indolinone scaffold, with the first-generation, target-selective inhibitors Imatinib and Gefitinib.
It is important to clarify that 3-Amino-5-bromoindolin-2-one hydrochloride is a chemical intermediate or building block, not an active kinase inhibitor itself. The indolin-2-one core, however, is a privileged scaffold in kinase inhibitor design, most notably forming the basis for Sunitinib. Therefore, this guide will use Sunitinib as a representative of this chemical class to facilitate a scientifically meaningful comparison against established first-generation drugs.
This analysis will focus on target specificity, cellular efficacy, and the underlying experimental methodologies required to validate these findings, providing researchers with both the data and the practical knowledge to conduct their own evaluations.
Kinase Inhibitor Profiles: A Tale of Two Strategies
The comparison between Sunitinib, Imatinib, and Gefitinib highlights a fundamental divergence in drug design philosophy: multi-targeted versus target-selective inhibition.
-
Sunitinib (Sutent®): A multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its broad-spectrum activity is attributed to its ability to bind to the ATP pocket of multiple kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, and Flt-3. This promiscuity makes it a potent anti-angiogenic and anti-tumor agent, particularly effective in renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).
-
Imatinib (Gleevec®): The archetypal first-generation selective kinase inhibitor. It was designed to target the BCR-Abl fusion protein, the causative driver of Chronic Myeloid Leukemia (CML). It also shows high affinity for c-KIT and PDGFR, making it effective for certain GISTs. Its success validated the principle of targeted cancer therapy.
-
Gefitinib (Iressa®): A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. It is primarily used to treat non-small cell lung cancer (NSCLC) patients who have activating mutations in the EGFR gene. Unlike Sunitinib, its therapeutic window is narrow and tied to a specific genetic marker.
The logical relationship between these inhibitors can be visualized as follows:
Caption: Relationship between the indolin-2-one scaffold and representative kinase inhibitors.
Head-to-Head Comparison: Potency and Selectivity
The efficacy of a kinase inhibitor is defined by its potency (how much drug is needed for inhibition, often measured as IC₅₀) and its selectivity (which kinases it inhibits).
Table 1: Comparative Kinase Inhibition Profile (IC₅₀ values in nM)
| Kinase Target | Sunitinib (Multi-Targeted) | Imatinib (Selective) | Gefitinib (Highly Selective) | Rationale for Comparison |
| VEGFR2 | 9 | >10,000 | >10,000 | Primary target for Sunitinib (anti-angiogenesis) |
| PDGFRβ | 2 | 25-100 | >25,000 | Common target for Sunitinib and Imatinib |
| c-KIT | 4 | 100 | >10,000 | Key target in GIST for Sunitinib and Imatinib |
| BCR-Abl | 150-250 | 25-100 | >10,000 | Primary target for Imatinib (CML) |
| EGFR | >5,000 | >10,000 | 3-37 | Primary target for Gefitinib (NSCLC) |
| SRC | 213 | >10,000 | >10,000 | Common off-target kinase to assess selectivity |
Data compiled from multiple sources. IC₅₀ values can vary based on assay conditions.
Interpretation:
-
Sunitinib demonstrates potent, low-nanomolar inhibition across multiple, structurally distinct RTKs (VEGFR, PDGFR, KIT). This profile explains its efficacy in tumors dependent on these pathways.
-
Imatinib is most potent against its primary target BCR-Abl, with significant activity against c-KIT and PDGFR, but it is largely inactive against VEGFR and EGFR.
-
Gefitinib exhibits exceptional selectivity for EGFR, with virtually no activity against the other kinases listed, even at high concentrations.
Cellular Efficacy: Translating Potency to Biological Effect
To compare how biochemical potency translates into anti-cancer activity, we assess the inhibitors' ability to suppress the growth of specific cancer cell lines. The choice of cell line is critical and must be based on the known oncogenic drivers.
Table 2: Comparative Anti-proliferative Activity (GI₅₀ values in µM)
| Cell Line | Oncogenic Driver | Sunitinib | Imatinib | Gefitinib | Rationale for Selection |
| K562 | BCR-Abl | 2.5 | 0.2 | >10 | Validates Imatinib's on-target efficacy in a CML model. |
| NCI-H3255 | EGFR (L858R) | 5.1 | >10 | 0.015 | Demonstrates Gefitinib's potency in an EGFR-mutant NSCLC model. |
| 786-O | VHL-mutant (VEGF-driven) | 0.8 | >10 | >10 | Shows Sunitinib's efficacy in a renal cell carcinoma model driven by angiogenesis. |
GI₅₀ (Growth Inhibition 50) values are representative and can vary.
Interpretation: The cellular data aligns perfectly with the biochemical profiles. Each inhibitor is most effective in the cell line whose survival is dependent on its specific molecular target. Sunitinib's potency in the 786-O line, which is not dependent on a single kinase but rather the angiogenic signaling Sunitinib blocks, showcases the utility of a multi-targeted approach.
Experimental Protocols for Comparative Analysis
Accurate comparison requires robust and well-controlled experimental methods. Below are step-by-step protocols for the key assays.
Workflow for Inhibitor Characterization
The overall process involves a tiered approach, from biochemical validation to cellular mechanism confirmation.
Caption: Tiered workflow for kinase inhibitor comparison.
Protocol: Cell Viability (MTT) Assay
This protocol determines the concentration of an inhibitor that reduces cell viability by 50% (GI₅₀).
Principle: The mitochondrial reductase in living cells converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., K562, NCI-H3255) in a 96-well plate at a pre-determined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Causality: This allows cells to adhere and enter a logarithmic growth phase, ensuring reproducibility.
-
-
Compound Treatment: Prepare a 2x concentration serial dilution of the kinase inhibitors (Sunitinib, Imatinib, Gefitinib) in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Causality: A 72-hour incubation is typically sufficient to observe the anti-proliferative effects of the inhibitors.
-
-
MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Trustworthiness: Protect the MTT solution from light. Only viable cells will metabolize the MTT.
-
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank reading, normalize the data to the vehicle control (defined as 100% viability), and plot the dose-response curve using non-linear regression to calculate the GI₅₀ value.
Protocol: Western Blot for Pathway Inhibition
This protocol verifies that the inhibitor is engaging its intended target within the cell by measuring the phosphorylation status of the kinase or its downstream substrate.
Principle: Western blotting uses antibodies to detect specific proteins separated by size. By using phospho-specific antibodies, we can measure the active (phosphorylated) state of a kinase.
Step-by-Step Methodology:
-
Cell Treatment & Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the kinase inhibitor at a relevant concentration (e.g., 10x GI₅₀) for a short period (e.g., 2-4 hours).
-
Causality: Short treatment times are used to observe direct effects on signaling rather than downstream consequences like apoptosis.
-
-
Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Trustworthiness: Phosphatase inhibitors are critical to preserve the phosphorylation status of the target proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody overnight at 4°C (e.g., anti-phospho-EGFR for Gefitinib-treated cells, or anti-phospho-VEGFR2 for Sunitinib-treated cells).
-
Wash the membrane 3x with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total EGFR) or a housekeeping protein (e.g., β-actin).
Caption: Mechanism of Gefitinib action on the EGFR signaling pathway.
Conclusion and Future Directions
This guide demonstrates a clear distinction between the multi-targeted inhibitor Sunitinib and the selective first-generation inhibitors Imatinib and Gefitinib.
-
Sunitinib's strength lies in its ability to simultaneously block multiple oncogenic pathways, making it effective in complex diseases like RCC where tumor growth is driven by redundant signaling and angiogenesis. However, this broad activity can also lead to more off-target side effects.
-
Imatinib and Gefitinib represent a more precise approach, offering high efficacy and often better tolerability in patient populations with specific, identifiable genetic drivers (BCR-Abl and EGFR mutations, respectively). Their limitation is a narrow spectrum of activity.
The choice between these strategies depends entirely on the underlying biology of the disease. For researchers, the experimental workflows detailed here provide a robust framework for evaluating novel compounds against these established benchmarks. By systematically assessing biochemical potency, cellular efficacy, and on-target pathway modulation, one can build a comprehensive profile to guide further drug development efforts.
References
-
Title: Sunitinib malate for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Source: Clinical Therapeutics URL: [Link]
-
Title: Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in GIST. Source: OncoTargets and Therapy URL: [Link]
-
Title: Imatinib: a breakthrough in targeted cancer therapy. Source: Annals of the Academy of Medicine, Singapore URL: [Link]
-
Title: Imatinib: A Targeted Therapy for Cancers. Source: Journal of the National Cancer Institute URL: [Link]
-
Title: Gefitinib ('Iressa') in the treatment of non-small-cell lung cancer. Source: Expert Review of Anticancer Therapy URL: [Link]
-
Title: The specificities of small molecule tyrosine kinase inhibitors. Source: British Journal of Cancer URL: [Link]
-
Title: Characterization of the selectivity profile of the EGFR kinase inhibitor gefitinib. Source: Cancer Research URL: [Link]
A Comparative Guide to Confirming Small Molecule Binding Modes: A Site-Directed Mutagenesis Workflow Featuring 3-Amino-5-bromoindolin-2-one hydrochloride
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a validated lead requires a deep understanding of its mechanism of action at a molecular level. Identifying that a small molecule binds to a target protein is only the first step; confirming how it binds—the specific orientation and the key amino acid interactions that anchor it—is critical for structure-activity relationship (SAR) studies and lead optimization.
This guide provides an in-depth, experience-driven workflow for using site-directed mutagenesis as a functional gold standard to validate a hypothesized binding mode. While other techniques like X-ray crystallography provide a static, high-resolution snapshot, site-directed mutagenesis offers functional evidence, directly testing the energetic contribution of individual residues to the binding event.[1][2] We will use 3-Amino-5-bromoindolin-2-one hydrochloride as a model compound. As its precise biological target is not widely published, we will proceed with a common scenario in drug discovery: validating a binding mode predicted by computational modeling against a hypothetical, yet plausible, protein kinase target.
Part 1: The Rationale - Why Site-Directed Mutagenesis is a Cornerstone of Validation
Before committing to extensive medicinal chemistry, it is imperative to confirm that your computational model or initial hypothesis of a binding mode is correct. An inaccurate model can lead to wasted resources and misguided optimization efforts. Site-directed mutagenesis provides this crucial validation by systematically perturbing the proposed binding interface and measuring the functional consequence.[3]
The core principle is simple: if a specific amino acid residue is critical for binding your compound, altering that residue should disrupt or abolish the interaction. This is typically measured as a significant increase in the dissociation constant (Kd).
Key Advantages of Site-Directed Mutagenesis:
-
Functional Validation: It directly tests the energetic importance of a residue in the binding interaction within a solution-based, functional context.
-
Hypothesis-Driven: It provides a clear, interpretable answer (a change in binding affinity) to a specific scientific question.
-
Accessibility: The technique is widely available in molecular biology labs and does not require the often-challenging process of protein crystallization.[4]
Part 2: A Step-by-Step Experimental Guide to Binding Mode Validation
This section details a comprehensive workflow, from initial hypothesis generation to final data interpretation. The causality behind each experimental choice is explained to provide a robust, self-validating system.
Step 1: Hypothesis Generation via In Silico Modeling
The process begins with a plausible, testable hypothesis. Molecular docking is the most common tool for this.
Protocol:
-
Target Selection: Obtain a high-quality crystal structure of the target protein (e.g., from the Protein Data Bank). For our example, we will hypothesize that 3-Amino-5-bromoindolin-2-one targets the ATP-binding pocket of a protein kinase.
-
Docking Simulation: Use a validated docking program (e.g., AutoDock, MOE, Glide) to predict the binding pose of the compound. Recent studies have demonstrated the power of combining docking with molecular dynamics simulations to understand the stability of these interactions.[5]
-
Interaction Analysis: Scrutinize the top-scoring poses to identify specific amino acid residues that form key interactions (hydrogen bonds, salt bridges, hydrophobic contacts) with the ligand.
Hypothetical Result for 3-Amino-5-bromoindolin-2-one:
Let's hypothesize our docking simulation predicts the following key interactions within the kinase hinge region:
-
The amino group of the indolinone core acts as a hydrogen bond donor to the backbone carbonyl of Glutamic Acid-95 (E95) .
-
The carbonyl group on the indolinone ring acts as a hydrogen bond acceptor from the backbone amide of Cysteine-97 (C97) .
-
The bromophenyl ring is nestled in a hydrophobic pocket defined by Leucine-22 (L22) and Valine-75 (V75) .
This hypothesis is now ready for experimental validation.
Diagram: Hypothesized Binding Mode
Caption: Hypothesized interactions of the ligand with key residues.
Step 2: Designing Mutagenic Primers & Choosing Mutations
The choice of mutation is critical. The goal is to disrupt the specific interaction with minimal disruption to the overall protein structure.
-
For Hydrogen Bonds (E95, C97): Mutate to an alanine (e.g., E95A, C97A). Alanine removes the functional side chain beyond the β-carbon without introducing steric clash or new charges.
-
For Hydrophobic Interactions (L22, V75): Mutating to a larger, charged, or polar residue can disrupt the pocket. A conservative mutation to alanine (L22A, V75A) tests the importance of the side chain's bulk, while a more disruptive mutation to aspartic acid (L22D) would introduce a charge into a greasy pocket.
Primer Design Protocol (based on QuikChange™ method): [6]
-
Primer Length: Design primers between 25 and 45 bases in length.[7]
-
Mutation Placement: The desired mutation should be in the center of the primer, with at least 10-15 complementary bases on both sides.[6]
-
Melting Temperature (Tm): The Tm should be ≥ 78°C. Use the following formula for calculation: Tm = 81.5 + 0.41(%GC) – 675/N – %mismatch (where N is primer length).[7]
-
3' End: Primers should terminate in at least one G or C base to promote stable binding.
-
Purity: Use HPLC-purified primers to avoid errors from truncated synthesis products.[6]
Step 3: The Mutagenesis Workflow
We will use the highly efficient inverse PCR method, which amplifies the entire plasmid, incorporating the mutation.[8][9]
Protocol:
-
Template DNA: Use high-purity plasmid DNA (1-10 ng) containing the wild-type gene of your target protein.
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuTurbo) to minimize secondary mutations.[4]
-
Use a low cycle number (15-20 cycles) to prevent amplification of errors.
-
Cycling Conditions:
-
Initial Denaturation: 95°C for 2 minutes
-
Cycles (18x):
-
Denaturation: 95°C for 30 seconds
-
Annealing: 60°C for 45 seconds
-
Extension: 72°C for 1 minute/kb of plasmid length
-
-
Final Extension: 72°C for 7 minutes
-
-
-
DpnI Digestion:
-
Following PCR, add DpnI restriction enzyme directly to the reaction tube and incubate at 37°C for 1-2 hours.[7][10]
-
Causality: DpnI specifically digests methylated and hemimethylated DNA. The parental plasmid DNA, having been isolated from an E. coli strain, is methylated and will be destroyed. The newly synthesized PCR product is unmethylated and remains intact. This step is crucial for eliminating the wild-type background.
-
Step 4: Transformation and Mutant Verification
-
Transformation: Transform the DpnI-treated DNA into high-efficiency competent E. coli cells. Plate on selective media (e.g., LB-agar with the appropriate antibiotic).
-
Colony Selection & Plasmid Prep: Pick several colonies, grow overnight cultures, and isolate the plasmid DNA using a standard miniprep kit.
-
Sequence Verification: This step is non-negotiable. Send the purified plasmid for Sanger sequencing using a primer that anneals upstream of the mutation site to confirm two things:
-
The desired mutation has been successfully incorporated.
-
No unintended mutations were introduced by the polymerase.
-
Diagram: Site-Directed Mutagenesis Workflow
Caption: Overview of the binding mode validation workflow.
Step 5: Protein Expression, Purification, and Binding Assays
With sequence-confirmed plasmids for the wild-type (WT) and each mutant protein, the final step is to measure the binding affinity of this compound.
-
Expression & Purification: Express and purify the WT and mutant proteins under identical conditions to ensure that any observed differences in activity are due to the mutation and not artifacts of purification.
-
Binding Assay: Isothermal Titration Calorimetry (ITC) is an excellent choice as it provides a complete thermodynamic profile of the binding event (Kd, ΔH, ΔS) in a label-free format. Other methods like Surface Plasmon Resonance (SPR) or NanoBRET can also be used.[11]
Part 3: Data Interpretation and Comparison with Alternatives
The power of this technique lies in the clear, quantitative data it produces. By comparing the dissociation constant (Kd) of the compound for the WT protein versus the mutant, you can infer the importance of the mutated residue.
Table 1: Hypothetical Binding Affinity Data
| Protein Variant | Mutation Rationale | Predicted Effect | Measured Kd (nM) | Fold Change vs. WT | Conclusion |
| Wild-Type | Baseline | - | 50 | - | Baseline affinity |
| E95A | Disrupt H-bond donor site | Significant loss of affinity | 5,000 | 100x | Critical Interaction Confirmed |
| C97A | Disrupt H-bond acceptor site | Significant loss of affinity | 8,500 | 170x | Critical Interaction Confirmed |
| L22A | Reduce hydrophobic contact | Moderate loss of affinity | 450 | 9x | Important for binding |
| A100F (Control) | Distal residue, not in pocket | No change in affinity | 65 | 1.3x | Negative Control Validated |
Interpreting the Results:
-
A >10-fold increase in Kd is generally considered a significant effect, strongly suggesting the mutated residue is directly involved in binding.
-
A 2-10-fold increase suggests the residue contributes to binding, perhaps less critically or as part of a wider network of interactions.
-
A <2-fold change indicates the residue is likely not critical for the binding of this specific compound.
-
Crucially, a negative control mutation of a residue far from the binding site should show no significant change in affinity, confirming that the observed effects are not due to global protein destabilization.
A Comparative Overview of Validation Techniques
Site-directed mutagenesis is powerful, but it's one tool in a larger toolbox. Its results are best interpreted in the context of data from other methods.
| Technique | Principle | Pros | Cons |
| Site-Directed Mutagenesis | Functional consequence of mutation | Direct functional data; high accessibility | Can cause unintended structural changes; indirect structural information |
| X-ray Crystallography | High-resolution static structure | Unambiguous atomic detail of binding mode | Requires well-diffracting crystals; may not reflect solution state |
| NMR Spectroscopy | Chemical shift perturbation | Provides solution-state data; maps binding interface | Requires high protein concentration and isotopic labeling; size limitations |
| HDX-Mass Spectrometry | Solvent accessibility changes | Maps binding site on protein surface; low protein requirement | Lower resolution than crystallography/NMR; indirect binding mode data |
Conclusion
Confirming the binding mode of a small molecule is a pivotal, value-adding step in any drug discovery campaign. While computational methods provide excellent starting hypotheses, the functional data derived from site-directed mutagenesis provides the necessary evidence to proceed with confidence. By systematically replacing key residues and quantifying the impact on binding affinity, this technique allows researchers to dissect the molecular forces driving the interaction. This robust, hypothesis-driven approach ensures that subsequent optimization efforts are built on a solid, experimentally validated foundation, ultimately accelerating the path toward developing effective therapeutics.
References
- BenchChem. (n.d.).
- Zhang, W., et al. (2020). Small molecule peptidomimetic trypsin inhibitors: validation of an EKO binding mode, but with a twist.
- Practical Cheminformatics. (2017). Experimental Binding Modes of Small Molecules in Protein-Ligand Docking.
- Mitro, N., et al. (2013). Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs.
- Robustelli, P., et al. (2020). Methods of probing the interactions between small molecules and disordered proteins. PubMed Central.
- Assay Genie. (n.d.). Site Directed Mutagenesis Protocol.
- Mitro, N., et al. (2013). Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs. PubMed.
- University of California, Berkeley. (n.d.). Site Directed Mutagenesis Protocol.
- ACS Omega. (2024). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy.
- Agilent Technologies. (n.d.). QuikChange Site-Directed Mutagenesis Kit.
- Journal of Medicinal Chemistry. (2022). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. NIH.
- Laursen, K. (2016). Site Directed Mutagenesis by PCR. Addgene Blog.
- Bitesize Bio. (2021). Three Approaches to Site-directed Mutagenesis.
- PubChem. (n.d.). 3-amino-5-bromo-1-methyl-2,3-dihydro-1h-indol-2-one hydrochloride.
- Integrated DNA Technologies. (2022). Site-directed Mutagenesis Methods.
- PubChem. (n.d.). 3-amino-5-bromo-1,3-dihydro-2h-indol-2-one hydrochloride.
- Bitesize Bio. (2021). Three Approaches to Site-directed Mutagenesis.
- ChemScene. (n.d.). This compound.
- Zhejiang Jiuzhou Chem Co.,Ltd. (n.d.). This compound cas no.119884-84-3.
- El-Damasy, A. K., et al. (2022). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI.
- BLD Pharm. (n.d.). This compound.
Sources
- 1. Site-Directed Mutagenesis to Study the Role of Specific Amino Acids in the Ligand Binding Domain of PPARs | Springer Nature Experiments [experiments.springernature.com]
- 2. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. agilent.com [agilent.com]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. idtdna.com [idtdna.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Personal Protective Equipment (PPE) for Handling 3-Amino-5-bromoindolin-2-one hydrochloride
As a Senior Application Scientist, this guide provides a comprehensive, field-tested framework for the safe handling of 3-Amino-5-bromoindolin-2-one hydrochloride (CAS No. 119884-84-3).[1] This document moves beyond a simple checklist to instill a deep understanding of why specific protective measures are mandated, ensuring your safety and the integrity of your research.
Executive Summary: Immediate Safety Profile
Before handling, confirm you are equipped with the following essential protective gear. This compound presents significant hazards upon contact and inhalation.
| Hazard Category | Primary Risk | Mandatory PPE / Engineering Control |
| Eye Contact | Causes serious eye irritation/damage.[2][3][4] | ANSI Z87.1-compliant safety goggles.[5] |
| Skin Contact | Causes skin irritation.[2][3][4][6] | Nitrile gloves (minimum 4 mil) and a fully buttoned lab coat. |
| Inhalation | May cause respiratory tract irritation.[2][4][7] | Handle solid material exclusively within a certified chemical fume hood.[8] |
| Ingestion | Harmful if swallowed.[4][7] | Do not eat, drink, or smoke in the laboratory.[2][7] |
Hazard Characterization: Understanding the Adversary
This compound is a halogenated organic compound. Its hazard profile is driven by its potential to cause irritation and damage upon direct contact.
-
Dermal and Ocular Hazard: As with many amine hydrochlorides and brominated aromatics, this compound can act as a potent irritant to the skin and eyes.[2][3][6] The primary risk is chemical burns or severe irritation from the solid powder or solutions coming into contact with these tissues.
-
Respiratory Hazard: The powdered, crystalline form of this compound can be easily aerosolized during weighing and transfer. Inhaling these fine particles can lead to irritation of the entire respiratory tract.[2][4][7] Therefore, reliance on open-bench practices is unacceptable; an engineering control like a fume hood is mandatory for handling the solid.[8]
The Core Armamentarium: Your PPE Ensemble
Effective protection is not just about having PPE, but about selecting the correct type and quality for the specific task. All PPE selection must be based on a formal hazard assessment.[5][9][10]
Eye and Face Protection
Standard safety glasses are insufficient due to the risk of fine powder particulates bypassing the shields.
-
Minimum Requirement: ANSI Z87.1-compliant, indirectly vented chemical splash goggles.[5]
-
High-Risk Operations: When handling larger quantities (>10g) or when a splash hazard is significant (e.g., during rapid dissolution or transfer), a face shield must be worn in addition to safety goggles.[5][10]
Hand Protection
Glove selection is critical and must be based on chemical compatibility and resistance to permeation.[11][12]
-
Recommended Material: Nitrile gloves. They provide excellent protection against a broad range of chemicals, including the chlorinated and brominated compounds often used as solvents or reagents with this substance.[13]
-
Minimum Thickness: 4 mil. Thicker gloves (e.g., 8 mil) are recommended for extended handling periods or when preparing concentrated stock solutions.
-
Best Practice: Double-gloving provides an additional layer of safety.[5] If the outer glove is contaminated, it can be removed without exposing the skin. Always inspect gloves for pinholes or tears before use.
Body Protection
-
Laboratory Coat: A clean, fully buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing from incidental contact and spills.[8][10][14]
-
Personal Attire: Long pants and closed-toe shoes are required at all times in the laboratory.[5][14]
Respiratory Protection
-
Primary Control: All weighing, reconstitution, and transfer of the solid this compound must be performed inside a certified chemical fume hood.[8] This engineering control is the primary method for preventing respiratory exposure.
-
Secondary Control: In the rare and non-recommended event that a fume hood is unavailable, a NIOSH-approved respirator with a particulate filter (e.g., N95) would be required.[6][8] However, this should not be the default procedure.
Standard Operating Procedure (SOP) for Handling
This step-by-step protocol ensures safety throughout the entire workflow.
Step 1: Preparation and PPE Donning
-
Verify that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, solvents).
-
Don your PPE in the following order: lab coat, safety goggles, and gloves. If a face shield is required, don it last.
Step 2: Weighing and Solution Preparation (inside fume hood)
-
Place an analytical balance and all materials inside the fume hood.
-
Carefully weigh the desired amount of this compound. Use gentle movements to avoid creating airborne dust.
-
Close the primary container immediately after dispensing.
-
Place the weigh boat or paper into your target flask.
-
Slowly add the solvent, directing the stream to wash all powder into the solution.
Step 3: Post-Handling and PPE Doffing
-
Once the handling procedure is complete, decontaminate any surfaces and equipment.
-
Remove PPE before exiting the laboratory to prevent contamination of common areas.[14]
-
Doff PPE in the reverse order of donning, taking care to not touch the exterior of contaminated items with bare skin: face shield, outer gloves (if double-gloved), lab coat, goggles, and finally inner gloves.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.[2]
Decontamination & Waste Disposal Protocol
Proper disposal is a critical safety and compliance requirement.
-
Waste Classification: As a brominated organic compound, this compound and any materials contaminated with it (e.g., weigh boats, gloves, pipette tips) are classified as halogenated organic waste .[15][16]
-
Collection:
-
Designate a specific, sealed, and clearly labeled waste container for "Halogenated Organic Waste."[17]
-
Never mix halogenated waste with non-halogenated waste streams.[15][18] This is crucial for proper disposal processing and cost control, as halogenated waste disposal is significantly more expensive.[18]
-
Aqueous solutions containing this compound should also be disposed of in the appropriate aqueous halogenated waste container. Do not pour any amount down the drain.[18][19]
-
Emergency Response Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[20]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][20]
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[7][20]
-
Spill:
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent pad or material. Place the used absorbent in the sealed halogenated waste container.
-
Large Spill / Spill Outside Hood: Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) office. Prevent entry and await trained emergency responders.
-
Visual Workflow: PPE Selection & Handling
This diagram outlines the decision-making and operational flow for safely handling the compound.
Caption: PPE Selection and Safe Handling Workflow.
References
-
Personal Protective Equipment Requirements for Laboratories. University of California, Irvine - Environmental Health and Safety. Available at: [Link]
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. (2022-11-30). Available at: [Link]
-
Cleanroom Waste Disposal Protocol. Auckland Microfab, The University of Auckland. (2012-06-21). Available at: [Link]
-
Safetycasts in a Minute Personal Protective Equipment: Your Personal Barrier to Laboratory Exposure. National Institutes of Health, Office of Research Services. Available at: [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. Excedr. Available at: [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. (2009-07-30). Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]
-
Hazardous Waste Segregation. University of Wisconsin-Eau Claire. Available at: [Link]
-
Hand Protection Chemical Resistance Guide. Honeywell, Environment, Health and Safety. Available at: [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. (2022-01-19). Available at: [Link]
-
Safety Data Sheet for ACTICIDE LT 2. Thor Specialities (UK) LTD. (2019-11-06). Available at: [Link]
-
Glove Chemical Resistant Chart. The Glove Guru. (2024-03-10). Available at: [Link]
-
NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. (2005). Available at: [Link]
-
OSHA Glove Selection Chart. University of California, Irvine - Environmental Health and Safety. Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. leap.epa.ie [leap.epa.ie]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. labequipmentdirect.com [labequipmentdirect.com]
- 9. clarionsafety.com [clarionsafety.com]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. cdn.mscdirect.com [cdn.mscdirect.com]
- 12. ehs.sfsu.edu [ehs.sfsu.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. ors.od.nih.gov [ors.od.nih.gov]
- 15. Auckland Microfab [microfab.auckland.ac.nz]
- 16. bucknell.edu [bucknell.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 19. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
